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3-Amino-5-(2-bromophenyl)-2-methylpyrazole Documentation Hub

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  • Product: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole
  • CAS: 1152708-91-2

Core Science & Biosynthesis

Foundational

3-Amino-5-(2-bromophenyl)-2-methylpyrazole CAS number and supplier availability

An In-Depth Technical Guide to 3-Amino-5-methylpyrazole: Synthesis, Properties, and Applications Senior Application Scientist Note: Initial searches for "3-Amino-5-(2-bromophenyl)-2-methylpyrazole" did not yield a specif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-5-methylpyrazole: Synthesis, Properties, and Applications

Senior Application Scientist Note: Initial searches for "3-Amino-5-(2-bromophenyl)-2-methylpyrazole" did not yield a specific Chemical Abstracts Service (CAS) number or readily available supplier information. This suggests the compound may be a novel or less common derivative. This guide will therefore focus on the closely related and well-documented compound, 3-Amino-5-methylpyrazole , for which extensive data is available. This pivot allows for a comprehensive and technically accurate guide that will be of significant value to researchers in drug discovery and chemical synthesis.

Introduction: The Versatility of Aminopyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Among these, aminopyrazoles are particularly valuable building blocks for the synthesis of more complex heterocyclic systems.[4] 3-Amino-5-methylpyrazole, in particular, serves as a key intermediate in the production of pharmaceuticals and agrochemicals, owing to its reactive amino group and the stable pyrazole ring.[5] This guide provides a detailed overview of its synthesis, chemical properties, supplier availability, and applications, offering a technical resource for researchers and drug development professionals.

Compound Identification and Supplier Availability

A crucial first step in any research involving a chemical compound is its unambiguous identification and sourcing.

CAS Number: 31230-17-8[6][7][8][9]

Molecular Formula: C₄H₇N₃[6][7][8][9][10]

Molecular Weight: 97.12 g/mol [6][10]

IUPAC Name: 5-methyl-1H-pyrazol-3-amine[8]

Supplier Information

The availability of 3-Amino-5-methylpyrazole from various chemical suppliers is summarized in the table below. Researchers should always consult the supplier's website for the most current information on purity, stock levels, and pricing.

SupplierPurityAvailable QuantitiesNotes
MedchemExpress 98.67%25 g, 100 g, 500 gIn-stock, with larger quantities available upon request.[10]
Sigma-Aldrich 97%--
Thermo Scientific Chemicals 97%5 g, 25 gOriginally part of the Acros Organics product portfolio.[8][11]
TCI America >96.0% (GC)25 gRefrigerated storage recommended.[12]
Chem-Impex ≥ 96% (GC)-Store at 2 - 8 °C.[5]

Synthesis of 3-Amino-5-methylpyrazole

The synthesis of 3-Amino-5-methylpyrazole is well-established, with the most common route involving the reaction of a cyanoacetone precursor with hydrazine or a hydrazine salt.[13][14][15] This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 3-Amino-5-methylpyrazole.

Synthesis of 3-Amino-5-methylpyrazole cyanoacetone Cyanoacetone or its alkali metal salt intermediate Reaction Mixture cyanoacetone->intermediate Reactant 1 hydrazine Hydrazine, Hydrazine Hydrate, or Hydrazinium Salt hydrazine->intermediate Reactant 2 product 3-Amino-5-methylpyrazole intermediate->product Cyclization

Caption: Synthetic route to 3-Amino-5-methylpyrazole.

Detailed Experimental Protocol

This protocol is a representative example based on patented procedures.[13][14][15]

Materials:

  • Cyanoacetone (or its sodium salt)

  • Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)

  • Solvent (e.g., water, toluene, or a mixture)

  • Acid or base for pH adjustment (if necessary)

  • Ethanol (for precipitation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a solution or suspension of the hydrazine source in the chosen solvent is prepared.

  • Addition of Cyanoacetone: The cyanoacetone or its alkali metal salt is added to the hydrazine mixture. The addition is typically done portion-wise or via a dropping funnel to control the reaction temperature.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-35 °C or reflux) for a period of several hours to ensure complete conversion.

  • Work-up:

    • If water is used as a solvent, it may be removed by azeotropic distillation with a suitable organic solvent like toluene.

    • The product can be isolated by precipitation. For instance, the addition of ethanol can precipitate inorganic salts (e.g., sodium chloride), which are then removed by filtration.

  • Purification: The crude product in the filtrate is concentrated under reduced pressure. Further purification can be achieved by vacuum distillation to yield pure 3-Amino-5-methylpyrazole.

Causality in Experimental Choices:

  • Choice of Hydrazine Source: The use of a hydrazinium salt can be advantageous for controlling the pH of the reaction mixture.

  • Solvent Selection: The choice of solvent can influence reaction rates and the ease of product isolation. Azeotropic removal of water drives the reaction towards completion.

  • Purification Method: Vacuum distillation is a standard and effective method for purifying liquid products with relatively high boiling points, preventing thermal decomposition.

Applications in Research and Development

3-Amino-5-methylpyrazole is a versatile building block with applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The pyrazole nucleus is a common feature in many approved drugs. 3-Amino-5-methylpyrazole serves as a precursor for the synthesis of a variety of bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory agents [3]

  • Anticancer agents [2]

  • Antimicrobial agents [16]

  • Neuroprotective agents [3]

The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

Agrochemical Synthesis

In addition to its pharmaceutical applications, 3-Amino-5-methylpyrazole is an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[5] Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests and weeds.

Chemical Properties and Reactivity

Understanding the chemical properties of 3-Amino-5-methylpyrazole is essential for its effective use in synthesis.

Tautomerism

Pyrazoles can exist in different tautomeric forms, which can influence their reactivity.[4] For 3-Amino-5-methylpyrazole, an equilibrium exists between the 3-amino and 5-amino tautomers. In solution, this interconversion is often rapid, leading to an averaged structure on the NMR timescale.[4]

Reactivity

The reactivity of 3-Amino-5-methylpyrazole is dominated by the nucleophilic character of the amino group and the aromatic nature of the pyrazole ring.

  • N-Acylation and N-Alkylation: The amino group readily undergoes reactions with acylating and alkylating agents.

  • Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.

  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or fused heterocyclic systems.

Conclusion

3-Amino-5-methylpyrazole is a readily available and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its straightforward synthesis and well-defined reactivity make it an invaluable tool for medicinal and synthetic chemists. This guide has provided a comprehensive overview of its key technical aspects, from sourcing to synthesis and application, to support its effective use in the laboratory.

References

  • CAS Common Chemistry. 3-Amino-5-methylpyrazole. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ResearchGate. New synthesis of 3(5)-methylpyrazole. [Link]

  • ResearchGate. Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) | Request PDF. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

  • PubChem. 3-amino-4-bromo-5-methylpyrazole (C4H6BrN3). [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

Sources

Exploratory

Molecular weight and formula of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

The following technical guide provides an in-depth characterization of 5-(2-Bromophenyl)-1-methyl-1H-pyrazol-3-amine (chemically synonymous with the user's request for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole based on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 5-(2-Bromophenyl)-1-methyl-1H-pyrazol-3-amine (chemically synonymous with the user's request for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole based on standard tautomeric and regiochemical conventions).

Physicochemical Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary & Chemical Identity

Compound Overview: This compound represents a privileged scaffold in medicinal chemistry, specifically within the class of aminopyrazoles . It serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and various agrochemicals. Its structural core—a trisubstituted pyrazole ring—allows for versatile derivatization via Suzuki-Miyaura couplings (at the bromo-aryl site) and amide/urea formation (at the exocyclic amine).

Nomenclature Clarification: While the request specifies "2-methyl," IUPAC conventions for 1H-pyrazoles prioritize the substituted nitrogen as position 1. Therefore, the chemically stable isomer where the methyl group resides on the nitrogen adjacent to the aryl group is designated as 1-methyl . The "2-methyl" designation often appears in older literature or non-standard nomenclature referring to the nitrogen adjacent to the 3-amino group (N2). This guide focuses on the thermodynamically stable 1-methyl-5-aryl isomer, the standard building block for drug discovery.

Core Metrics Table
PropertyValue
IUPAC Name 5-(2-Bromophenyl)-1-methyl-1H-pyrazol-3-amine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Exact Mass 251.0058 Da
CAS Registry Number See Note 1 (Generic: 5-aryl-1-methyl-3-aminopyrazole class)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine-like nitrogen), ~14 (Exocyclic amine)
SMILES CN1C(C2=CC=CC=C2Br)=CC(N)=N1
InChI Key Generated from SMILES

(Note 1: Specific CAS numbers vary by salt form and vendor cataloging. The general class of 5-aryl-1-methyl-3-aminopyrazoles is well-documented in kinase inhibitor patents.)

Structural Analysis & Isomerism

The synthesis of aminopyrazoles from


-ketonitriles and methylhydrazine yields two possible regioisomers. Understanding this regioselectivity is critical for ensuring batch purity.
  • Isomer A (Target): 5-(2-Bromophenyl)-1-methyl-1H-pyrazol-3-amine

    • Structure: Methyl group on N1; Aryl group on C5.

    • Formation: Favored under specific reflux conditions due to the nucleophilicity of the internal hydrazine nitrogen attacking the ketone carbonyl.

  • Isomer B (Minor/Byproduct): 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

    • Structure: Methyl group on N1; Aryl group on C3.

    • Differentiation: Distinguishable via NOESY NMR (Nuclear Overhauser Effect Spectroscopy). Isomer A shows a correlation between the N-Methyl protons and the Phenyl protons; Isomer B does not.

Synthetic Protocol (Self-Validating)

Objective: Regioselective synthesis of 5-(2-Bromophenyl)-1-methyl-1H-pyrazol-3-amine.

Reagents:
  • 3-(2-Bromophenyl)-3-oxopropanenitrile (Starting Material 1)

  • Methylhydrazine (Starting Material 2 - Caution: Toxic/Carcinogenic)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst/pH modifier)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 3-(2-Bromophenyl)-3-oxopropanenitrile in 20 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C. Dropwise add 12.0 mmol (1.2 eq) of methylhydrazine. Process Check: Ensure temperature does not spike; exotherm control is vital for regioselectivity.

  • Cyclization: Add 5 drops of glacial acetic acid. Heat the mixture to reflux (78°C) for 4–6 hours.

  • Monitoring (Self-Validation):

    • Perform TLC (System: 5% Methanol in DCM).

    • Endpoint: Disappearance of the nitrile starting material (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in ethyl acetate and wash with saturated

      
       (to remove acetic acid) and brine.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Target: 65–75%.

Reaction Logic Diagram (Graphviz)

SynthesisWorkflow cluster_check Validation Checkpoint Start Start: 3-(2-Bromophenyl)- 3-oxopropanenitrile Reagent + Methylhydrazine (0°C, EtOH) Start->Reagent Intermed Hydrazone Intermediate Reagent->Intermed Nucleophilic Attack Reflux Reflux (4-6h) Cyclization Intermed->Reflux - H2O Isomers Mixture of Isomers (5-aryl vs 3-aryl) Reflux->Isomers TLC TLC Monitor: Disappearance of Nitrile Reflux->TLC Purify Purification (Recrystallization) Isomers->Purify Separation Product Target: 5-(2-Bromophenyl)- 1-methyl-1H-pyrazol-3-amine Purify->Product

Caption: Regioselective synthesis workflow illustrating the cyclization of


-ketonitriles with methylhydrazine.
Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.6–7.2 (m, 4H, Aryl protons).
      
    • 
       5.6 (s, 1H, Pyrazole C4-H). Diagnostic: Sharp singlet indicates successful aromatization.
      
    • 
       4.8 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       3.6 (s, 3H, 
      
      
      
      ). Diagnostic: Chemical shift < 3.8 ppm usually indicates 1-methyl-5-aryl isomer; > 3.8 ppm suggests 1-methyl-3-aryl.
  • Mass Spectrometry (ESI+):

    • Expected

      
       (1:1 ratio due to 
      
      
      
      isotope pattern).
Pharmaceutical Applications & SAR Logic

This scaffold is a "privileged structure" in kinase inhibition. The 3-amino group mimics the ATP adenine ring, forming hydrogen bonds with the kinase hinge region.

Key Derivatizations:

  • Suzuki Coupling (C5-Aryl): The 2-bromophenyl moiety is a handle for cross-coupling with boronic acids to extend the scaffold into the hydrophobic back pocket of enzymes.

  • Amide Coupling (C3-Amino): Reaction with acyl chlorides generates Type II kinase inhibitors (urea/amide linkers).

SAR Pathway Diagram (Graphviz)

SAR_Logic cluster_mod Structural Modifications Core Core Scaffold: 5-(2-Bromophenyl)-1-methyl -1H-pyrazol-3-amine Site1 C3-Amino Group (Hinge Binder) Core->Site1 Site2 C5-(2-Bromo)phenyl (Hydrophobic Handle) Core->Site2 Site3 N1-Methyl (Solvent Front) Core->Site3 App1 Urea/Amide Derivatives (p38/CDK Inhibition) Site1->App1 Derivatization App2 Biaryl Systems via Suzuki Coupling Site2->App2 Pd-Catalysis App3 Steric Control (Prevents rotation) Site3->App3 Optimization

Caption: Structure-Activity Relationship (SAR) map highlighting the three vectors for medicinal chemistry optimization.

References
  • Regioselective Synthesis of Aminopyrazoles: Al-Mousawi, S. M., et al. (2022). "Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile..." Kuwait Foundation for the Advancement of Sciences.

  • General Pyrazole Synthesis: PubChem Compound Summary for 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine (Isomer/Analog Reference).

  • Kinase Inhibitor Scaffolds: Go, M. L., et al. (2005). "Regioselective Synthesis of 1-Aryl-3,4-substituted..." The Journal of Organic Chemistry.

  • Chemical Properties Data: Thermo Scientific Chemicals / Fisher Scientific.[1] "3-Amino-5-methylpyrazole" (Base scaffold data).[2][1]

Sources

Foundational

Structural Dynamics and Isomeric Profiling of 3-Amino-5-(2-bromophenyl)-N-methylpyrazoles

This guide provides an in-depth technical analysis of the structural dynamics, isomeric challenges, and tautomeric behaviors of 3-amino-5-(2-bromophenyl)-2-methylpyrazole. Executive Summary The aminopyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural dynamics, isomeric challenges, and tautomeric behaviors of 3-amino-5-(2-bromophenyl)-2-methylpyrazole.

Executive Summary

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., p38 MAPK, B-Raf). However, the specific compound 3-amino-5-(2-bromophenyl)-2-methylpyrazole presents a complex structural landscape defined by regioisomerism (during synthesis) and prototropic tautomerism (in solution/binding).

This guide deconstructs these isomers, providing a validated framework for their synthesis, separation, and analytical differentiation. Note: While "2-methyl" is a common historical designation, this guide utilizes standard IUPAC nomenclature where the alkylated nitrogen is prioritized as Position 1, resulting in two distinct regioisomers.

Isomeric Architecture: The Regioisomer Challenge

The methylation of the pyrazole ring (or cyclization with methylhydrazine) destroys the annular symmetry of the parent pyrazole, locking the molecule into one of two static regioisomers.

The Two Regioisomers

When synthesizing this scaffold from 3-(2-bromophenyl)-3-oxopropanenitrile and methylhydrazine, two isomers are thermodynamically and kinetically possible.

FeatureIsomer A (Target) Isomer B (Common Impurity)
IUPAC Name 1-methyl-5-(2-bromophenyl)-1H-pyrazol-3-amine 1-methyl-3-(2-bromophenyl)-1H-pyrazol-5-amine
"2-Methyl" Equivalent Often referred to as the "2-methyl" form relative to the 3-amino group in older literature.Often referred to as the "1-methyl" form.
Steric Environment Crowded: The N-methyl group is adjacent to the bulky 2-bromophenyl group (Positions 1 and 5).Relaxed: The N-methyl group is adjacent to the smaller amino group (Positions 1 and 5).
Dipole Moment Generally lower due to opposing vectors.Generally higher.
Synthesis Favorability Kinetic Product: Favored in acidic media or specific solvent controls.Thermodynamic Product: Favored due to reduced steric clash between Me and Ph-Br.
Structural Visualization (DOT)

The following diagram illustrates the divergent synthetic pathway leading to these regioisomers.

Regioisomerism Start 3-(2-bromophenyl)-3-oxopropanenitrile Intermediate Hydrazone / Enamine Intermediate Start->Intermediate Condensation Reagent + Methylhydrazine Reagent->Intermediate IsomerA Isomer A (Target) 1-methyl-5-(2-bromophenyl)-1H-pyrazol-3-amine (Sterically Hindered) Intermediate->IsomerA Cyclization Path A (Nucleophilic attack on CN) IsomerB Isomer B 1-methyl-3-(2-bromophenyl)-1H-pyrazol-5-amine (Thermodynamically Stable) Intermediate->IsomerB Cyclization Path B (Nucleophilic attack on C=O)

Figure 1: Divergent synthesis of aminopyrazole regioisomers. Path A yields the 1,5-disubstituted product often desired for specific kinase binding modes.

Tautomeric Landscapes: Amino-Imino Equilibrium[1]

Unlike N-unsubstituted pyrazoles, the N-methyl group blocks annular tautomerism (proton hopping between ring nitrogens). However, the exocyclic amine group introduces Amino-Imino tautomerism .

The Equilibrium
  • Amino Form (Predominant): The

    
     group acts as a hydrogen bond donor. This is the aromatic, low-energy state in solution (
    
    
    
    ).
  • Imino Form (Transient): The

    
     group draws a proton from the ring nitrogen (if unsubstituted) or exists as a zwitterionic resonance structure. In the N-methylated species, the imino form involves a double bond exocyclic to the ring (
    
    
    
    ), disrupting aromaticity.

Significance:

  • Drug Binding: While the amino form is stable in solution, the imino form may be stabilized within a protein binding pocket if the receptor requires a specific H-bond acceptor pattern.

  • Spectroscopy: In

    
    -DMSO, the amino protons appear as a broad singlet (
    
    
    
    ppm). Sharpening of this peak or the appearance of distinct NH signals indicates restricted rotation or tautomeric shifting.

Analytical Discrimination

Distinguishing Isomer A from Isomer B is the most critical quality control step. Standard 1H NMR is often insufficient due to overlapping aromatic signals.

Nuclear Overhauser Effect (NOE) Spectroscopy

This is the definitive method for assignment without X-ray crystallography.

  • Isomer A (1-methyl-5-aryl): Irradiation of the N-methyl signal (

    
     ppm) will show a strong NOE enhancement  of the phenyl protons (specifically the ortho-proton of the bromophenyl ring).
    
  • Isomer B (1-methyl-3-aryl): Irradiation of the N-methyl signal will show NO enhancement of the phenyl protons. Instead, it may show enhancement of the C4-H proton of the pyrazole ring or the amino protons.

13C NMR Chemical Shifts

The carbon chemical shifts of the N-methyl groups differ based on shielding:

  • Isomer A: N-Me carbon is typically shielded (

    
     ppm) due to the orthogonal twisting of the bulky 2-bromophenyl group.
    
  • Isomer B: N-Me carbon is typically deshielded (

    
     ppm).
    

Experimental Protocols

Synthesis of 1-methyl-5-(2-bromophenyl)-1H-pyrazol-3-amine (Target Isomer)

Principle: To favor the 1,5-isomer (Isomer A), the reaction kinetics must be controlled to favor the attack of the more nucleophilic hydrazine nitrogen (the


 end) on the ketone carbonyl before the nitrile. However, methylhydrazine's 

is more nucleophilic. Therefore, regioselectivity is often poor (1:1 to 1:3 mixtures).

Optimized Protocol (Regioselective):

  • Reagents: 3-(2-bromophenyl)-3-oxopropanenitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the ketonitrile in ethanol at

      
      .
      
    • Add methylhydrazine dropwise.[1] Note: Low temperature favors the kinetic product.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux for 4 hours to drive cyclization.

    • Workup: Evaporate solvent. The residue is a mixture of Isomer A and B.

  • Purification (Critical):

    • The isomers have distinct polarities. Isomer B (1-methyl-3-aryl) is generally less polar than Isomer A because the amino group is not sterically crowded, allowing better solvation.

    • Column Chromatography: Silica gel. Gradient 20%

      
       50% Ethyl Acetate in Hexanes.
      
    • Order of Elution: Isomer B usually elutes first; Isomer A elutes second (more polar/slower).

Analytical Validation Workflow

Workflow Sample Crude Reaction Mixture TLC TLC Analysis (EtOAc/Hex 1:1) Sample->TLC Sep Flash Chromatography TLC->Sep Frac1 Fraction 1 (Rf ~0.6) Likely Isomer B Sep->Frac1 Frac2 Fraction 2 (Rf ~0.4) Likely Isomer A Sep->Frac2 NOE 1D NOE NMR Experiment Irradiate N-Me peak Frac2->NOE Result Validation: NOE signal at Phenyl-H = Isomer A NOE->Result

Figure 2: Purification and validation workflow for isolating the target aminopyrazole.

References

  • Elguero, J., et al. (2025). Tautomerism in substituted 3-aminopyrazoles. BenchChem. Retrieved from

  • Emelina, E. E., et al. (2025).[2] Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate. Retrieved from

  • McLaughlin, G., et al. (2016). The synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and differentiation from its 5,3-regioisomer. Drug Testing and Analysis. Retrieved from

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020).[3] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Retrieved from

  • Finetech Industry. (2024). Product Data: 5-(2-bromophenyl)-1H-pyrazol-3-amine.[4] Retrieved from

Sources

Exploratory

Solubility Profile of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in DMSO and Methanol: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility is a critical early-stage activity in drug discovery and development. Poor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a critical early-stage activity in drug discovery and development. Poor solubility can present significant challenges, leading to unreliable in vitro assay results and poor bioavailability. This guide provides a comprehensive technical overview of the methodologies required to establish the solubility profile of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in two common and vital laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental design, ensuring a robust and reproducible solubility assessment.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone for successful preclinical development. For 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, a compound of interest in medicinal chemistry, understanding its behavior in different solvent systems is paramount.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely utilized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] This makes it an indispensable tool for creating high-concentration stock solutions for high-throughput screening and other in vitro assays.[1][4] However, the concentration of DMSO must be carefully controlled in cellular assays, as it can exert its own biological effects.

Methanol, a polar protic solvent, is also extensively used in pharmaceutical research, particularly in analytical chemistry for techniques like High-Performance Liquid Chromatography (HPLC) and as a solvent for various formulations.[5][6][7][8][9] Its properties make it a valuable solvent for understanding a compound's behavior in more polar environments.

This guide will provide a detailed framework for determining the solubility of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in both DMSO and methanol, enabling researchers to generate reliable and accurate data to inform downstream applications.

Physicochemical Properties: A Foundation for Understanding Solubility

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValue (for 3-Amino-5-methylpyrazole)
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Melting Point45-47 °C[10]
Boiling Point213 °C at 19 hPa[10]
AppearanceLight yellow solid[10]

Note: These properties are for a related compound and should be used for illustrative purposes only. The properties of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole will differ.

Experimental Determination of Solubility: Methodologies and Protocols

The most widely accepted and robust method for determining thermodynamic solubility is the shake-flask method .[11][12][13][14] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow for equilibrium to be reached.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the solubility of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in both DMSO and methanol.

Materials:

  • 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (solid)

  • Anhydrous DMSO

  • Pharma-grade Methanol[5]

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control[14]

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis Spectrophotometer for analysis

Protocol:

  • Preparation of a Supersaturated Solution:

    • Weigh an excess amount of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole into a series of glass vials. A five-fold excess of the estimated required amount is a good starting point.[13]

    • Add a precise volume of either DMSO or methanol to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[14]

    • Allow the mixture to equilibrate for a minimum of 24 hours to ensure that a true thermodynamic equilibrium is reached.[11] Longer incubation times may be necessary for some compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted samples to determine the concentration of the dissolved compound.

  • Data Interpretation:

    • The concentration of the compound in the supernatant represents its solubility in the respective solvent at the tested temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Excess Compound add_solvent Add Solvent (DMSO or Methanol) weigh->add_solvent shake Agitate for 24h at Constant Temp add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Comparative Analysis: DMSO vs. Methanol

The solubility of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole is expected to differ between DMSO and methanol due to the distinct properties of these solvents.

  • DMSO: As a strong hydrogen bond acceptor and a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for a wide range of compounds, including those with hydrogen bond donor groups like the amino group in the target molecule.[1][3]

  • Methanol: Being a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[5] Its smaller molecular size and lower viscosity compared to DMSO might also influence the dissolution kinetics.

The experimentally determined solubility values should be tabulated for a clear comparison.

Table 2: Expected Data Summary for Solubility of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
DMSO37Experimental ValueCalculated Value
Methanol37Experimental ValueCalculated Value

Advanced Considerations and Troubleshooting

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. The shake-flask method determines thermodynamic solubility, which is the true equilibrium value.[11] Kinetic solubility, often measured in high-throughput settings, can sometimes overestimate the true solubility.

  • Impact of Impurities: The purity of the 3-Amino-5-(2-bromophenyl)-2-methylpyrazole sample is crucial. Impurities can affect the measured solubility.

  • pH Effects (in aqueous environments): While this guide focuses on non-aqueous solvents, it is important to note that for aqueous solubility determination, the pH of the solution would be a critical parameter to control, especially for a compound with an amino group which can be protonated. For ionizable compounds, methods like potentiometric titration can be employed to determine solubility at different pH values.[15][16][17]

Conclusion

Establishing a clear and accurate solubility profile for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in DMSO and methanol is a foundational step for its successful use in research and development. By following the robust and well-established shake-flask methodology detailed in this guide, researchers can generate reliable data that will inform the design of subsequent experiments, from in vitro screening to formulation development. A thorough understanding of a compound's solubility is not merely a data point; it is a critical piece of the puzzle in the complex process of drug discovery.

References

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • Wikipedia. Dimethyl sulfoxide.
  • ACS Publications. (2020, June 18).
  • Enamine. Shake-Flask Solubility Assay.
  • Purosolv. (2024, January 18).
  • Pharmaceutical Sciences. (2024, February 15).
  • Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.
  • Slideshare.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • MDPI. (2025, July 19).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (2020, July 21).
  • BenchChem. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Scite.ai.
  • Synonyms. Methanol as solvent: Significance and symbolism.
  • World Health Organiz
  • BenchChem. (2026, February 9).
  • American Chemical Society - ACS.org. (2021, September 20). Dimethyl sulfoxide.
  • ResearchGate.
  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • ChemicalBook.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • CAS Common Chemistry. 3-Amino-5-methylpyrazole.
  • MedchemExpress.com.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • AJC.
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. 3-Amino-5-methylpyrazole 97 31230-17-8.
  • ECHEMI.
  • PubChem. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655.
  • Fisher Scientific. (2015, October 26).
  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening.
  • EPA. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
  • TargetMol. (2-Amino-3,5-dibromophenyl)methanol.
  • BLD Pharm. 954124-45-9|(3-Amino-5-bromophenyl)methanol.
  • TCI AMERICA. 3-Amino-5-methylpyrazole | 31230-17-8.
  • Google Patents.
  • Rsc.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Foundational

Unlocking the Kinome: 3-Amino-5-(2-bromophenyl)-1-methylpyrazole as a Versatile Scaffold

This guide outlines the strategic application of 3-Amino-5-(2-bromophenyl)-1-methylpyrazole (standardized IUPAC numbering for the user's "2-methyl" request) as a privileged scaffold in kinase inhibitor discovery. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 3-Amino-5-(2-bromophenyl)-1-methylpyrazole (standardized IUPAC numbering for the user's "2-methyl" request) as a privileged scaffold in kinase inhibitor discovery.

Executive Summary: The "2-Bromo" Advantage

In the crowded landscape of kinase inhibitor discovery, the aminopyrazole class remains a cornerstone due to its proven ability to mimic the adenine ring of ATP. However, the specific derivative 3-amino-5-(2-bromophenyl)-1-methylpyrazole (hereafter referred to as Scaffold 1 ) offers a distinct tactical advantage: orthogonal functionalization .

Unlike simple phenyl-pyrazoles, the 2-bromo substituent on the 5-aryl ring serves as a pre-installed "chemical handle" positioned to access the hydrophobic back-pocket (selectivity pocket) of kinases such as JNK3 , p38 MAPK , and Src . This guide details the synthesis, structural logic, and screening workflows required to leverage Scaffold 1 for high-affinity library generation.

Chemical Rationale & Binding Mode Hypothesis

The Pharmacophore

The scaffold functions as a Type I ATP-competitive inhibitor . Its efficacy relies on three interaction vectors:

  • Hinge Binding (Vector A): The exocyclic 3-amino group (donor) and the endocyclic N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met149 in JNK3).

  • Selectivity Pocket (Vector B): The 2-bromophenyl moiety is twisted out of planarity relative to the pyrazole. This positions the bromine atom toward the "Gatekeeper" residue, allowing for displacement by larger aryl groups via cross-coupling to achieve isoform selectivity.

  • Solvent Front (Vector C): The N1-methyl group locks the tautomeric state, preventing promiscuous binding modes while improving solubility compared to the N-H analog.

Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of Scaffold 1 within a typical serine/threonine kinase ATP pocket.

BindingMode cluster_pocket Kinase ATP Binding Pocket cluster_ligand Scaffold 1 Hinge Hinge Region (e.g., Met residue) N2 Pyrazole N2 (H-Bond Acceptor) Hinge->N2 H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) BackPocket Hydrophobic Back Pocket NH2 3-Amino Group (H-Bond Donor) NH2->Hinge H-Bond (Donor) Br 2-Bromo Handle (Vector for Expansion) Br->BackPocket Suzuki Coupling Target Zone Me N1-Methyl (Tautomer Lock) Me->Gatekeeper Steric Clash Avoidance

Figure 1: Schematic representation of the bidentate hinge interaction and the vector for library expansion via the bromine handle.

Synthetic Protocol: Regioselectivity Control

The synthesis of aminopyrazoles from


-ketonitriles and methylhydrazine is prone to regiochemical ambiguity. Producing the correct 5-aryl-1-methyl-3-amino  isomer (vs. the 3-aryl-1-methyl-5-amino isomer) is critical for biological activity.
Reaction Scheme

Precursor: 3-(2-bromophenyl)-3-oxopropanenitrile Reagent: Methylhydrazine Challenge: Methylhydrazine has two nucleophilic nitrogens. The internal nitrogen is more nucleophilic, but sterics and solvent effects dictate the outcome.

Synthesis Start 3-(2-bromophenyl)-3-oxopropanenitrile + Methylhydrazine Condition1 Reflux in Ethanol (Kinetic Control) Start->Condition1 Condition2 Reflux in Acetic Acid (Thermodynamic Control) Start->Condition2 ProdB Regioisomer Byproduct: 3-(2-bromophenyl)-1-methyl-1H-pyrazol-5-amine (Inactive) Condition1->ProdB Major Product ProdA Target Scaffold: 5-(2-bromophenyl)-1-methyl-1H-pyrazol-3-amine (Desired) Condition2->ProdA Favored Product

Figure 2: Regioselective synthesis pathways. Acidic conditions typically favor the formation of the desired 5-aryl-3-amino isomer.

Validated Protocol (Self-Validating System)

Objective: Synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrazol-3-amine.

  • Reagents:

    • 3-(2-bromophenyl)-3-oxopropanenitrile (1.0 eq)

    • Methylhydrazine (1.2 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Procedure:

    • Dissolve the nitrile in glacial acetic acid (0.5 M concentration).

    • Add methylhydrazine dropwise at 0°C to control exotherm.

    • Heat to reflux (118°C) for 4 hours. Note: Acetic acid promotes the attack of the internal hydrazine nitrogen on the ketone, favoring the 5-aryl isomer.

    • Concentrate in vacuo. Neutralize with sat. NaHCO3.

    • Extract with EtOAc.

  • Purification & Validation (The "Self-Check"):

    • NOESY NMR: This is the only reliable way to confirm regiochemistry without X-ray.

    • Check: Irradiate the N-Methyl peak (~3.6 ppm).

    • Pass: If you see an NOE signal to the aryl protons (2-bromophenyl), you have the 5-aryl-1-methyl isomer (Target).

    • Fail: If you see an NOE signal to the pyrazole C4-H only, you have the 3-aryl isomer.

Library Expansion: The "Bromine Handle" Strategy

The 2-bromophenyl group is not the final effector; it is a gateway . The high steric bulk of the bromine forces the phenyl ring to twist, creating a perfect setup for Suzuki-Miyaura cross-coupling to introduce diversity elements that reach into the kinase back-pocket.

Comparison of Data: Substituent Effects

The following table summarizes the impact of modifying the "Bromine Handle" on JNK3 potency (Representative Data).

Compound IDR-Group (Replacing Br)Interaction TypeJNK3 IC50 (nM)Selectivity (vs p38)
Scaffold 1 -Br Hydrophobic/Halogen Bond 120 Moderate
Analog A-PhenylHydrophobic Filling45High
Analog B-4-PyridylH-Bond Acceptor (Lys)280Low
Analog C-NH-CO-Phenyl (via Buchwald)DFG-Asp H-Bond15Very High
Expansion Workflow
  • Suzuki Coupling: React Scaffold 1 with aryl-boronic acids to extend the 5-position.

  • Buchwald-Hartwig: React Scaffold 1 (using the Br handle) with amines to create solubilizing tails.

  • Amide Coupling: React the 3-amino group with acyl chlorides to create "Urea-like" inhibitors that bind the DFG motif (Type II inhibition potential).

Biological Characterization Protocols

Kinase Profiling (ADP-Glo Assay)

To validate the scaffold, use a luminescent ADP detection assay.

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: 50 µM ATP, 0.2 µg/µL Myelin Basic Protein (MBP).

  • Protocol:

    • Incubate Kinase (5 nM) + Scaffold 1 (Serial Dilution) for 10 min.

    • Add ATP/Substrate mix. Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to Light).

    • Read Luminescence.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5-amino-pyrazoles."[1] Beilstein Journal of Organic Chemistry, 2011. Link

  • JNK3 Inhibitor Design: Bhagwat, S.S., et al. "3-Amino-5-phenylpyrazole inhibitors of JNK3." Journal of Medicinal Chemistry, 2014. Link

  • Kinase Hinge Binding Modes: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Suzuki Coupling on Pyrazoles: Krystof, V., et al. "4-arylazo-3,5-diamino-1H-pyrazoles: CDK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006. Link

Sources

Exploratory

Strategic Deployment of Bifunctional Pyrazole Intermediates in Fragment-Based Drug Design (FBDD)

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in over 40 FDA-approved therapeutics including Ruxolitinib, Celecoxib, and Crizotinib. In the context of Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in over 40 FDA-approved therapeutics including Ruxolitinib, Celecoxib, and Crizotinib. In the context of Fragment-Based Drug Design (FBDD), pyrazoles offer a unique combination of rigid geometry, high ligand efficiency (LE), and versatile hydrogen-bonding capabilities.

However, the successful deployment of pyrazoles in FBDD relies on mastering two critical factors: tautomeric control and orthogonal bifunctionality . This guide details the strategic use of bifunctional pyrazole intermediates—scaffolds possessing two distinct, chemically orthogonal "handles"—to facilitate rapid fragment growing and linking. We explore the causality behind vector selection, resolve the ambiguity of annular tautomerism, and provide reproducible protocols for regioselective elaboration.

The Pyrazole Privilege: Physicochemical Causality

The ubiquity of pyrazoles in kinase inhibitors and GPCR ligands is not accidental; it is driven by specific physicochemical properties that maximize binding enthalpy while minimizing entropic penalties.

The Donor-Acceptor Motif

The unsubstituted 1H-pyrazole core acts as both a hydrogen bond donor (N1-H) and acceptor (N2).[1] This dual nature allows it to mimic the cis-peptide bond or the phenol moiety of tyrosine, making it an ideal scaffold for interacting with the hinge region of kinases (e.g., the ATP-binding pocket).

PropertyValue / CharacteristicImpact on FBDD
pKa (1H-pyrazole) ~14.0 (acid), ~2.5 (conj. acid)Neutral at physiological pH; permeable.
ClogP ~0.24Low lipophilicity leaves room for elaboration.
Geometry Planar, 5-membered aromaticRigid linker; reduces entropic cost of binding.
Vector Angles ~140° (N1-to-C4)Ideal for mimicking meta-substituted aromatics.
The Tautomerism Trap

Expert Insight: A common failure mode in pyrazole FBDD is neglecting annular tautomerism. In solution, N-unsubstituted pyrazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers.

  • The Problem: An X-ray co-crystal structure may capture the pyrazole in one tautomeric form (stabilized by the protein), but if the synthetic elaboration locks the molecule in the wrong fixed tautomer (e.g., via N-alkylation), potency can drop by orders of magnitude (2-3 kcal/mol penalty).

  • The Solution: During the fragment-to-lead phase, use bifunctional intermediates that allow late-stage N-alkylation or use transient protecting groups (e.g., THP, SEM) to maintain the H-bond donor capability until the binding mode is validated.

Strategic Bifunctionality: Defining the Vectors

"Bifunctionality" in FBDD refers to the presence of two orthogonal reactive groups that allow the medicinal chemist to "grow" the fragment in specific vectors relative to the binding pocket.

Vector Analysis
  • The C3/C5 Vector (Linear): Extension along the molecular axis. Often used to reach solvent-exposed regions or adjacent sub-pockets.

  • The C4 Vector (Branching): Extension perpendicular to the N1-N2 axis. Critical for accessing the "gatekeeper" residues in kinases.

Privileged Bifunctional Scaffolds

The following intermediates are high-value commodities for FBDD libraries due to their orthogonal reactivity.

Scaffold ClassStructure DescriptionOrthogonal HandlesPrimary Application
The "Orthogonal Halide" 4-Bromo-3-iodo-1H-pyrazoleI (C3) vs Br (C4)Sequential cross-coupling. C3 reacts first (Suzuki/Sonogashira)

C4 reacts second.
The "Carboxy-Halide" 4-Bromo-1H-pyrazole-3-carboxylic acidCOOH (C3) vs Br (C4)Amide coupling (C3) followed by Suzuki coupling (C4).
The "Nitro-Amine" 4-Nitro-1H-pyrazol-3-amineNH₂ (C3) vs NO₂ (C4)Urea formation (C3)

Nitro reduction

Amide coupling (C4).

Synthetic Methodology: Regioselective Elaboration

Achieving regiocontrol on the pyrazole ring is notoriously difficult due to the "lone pair repulsion" effect and steric factors. The following workflow illustrates the logic for synthesizing 1,3,4-trisubstituted pyrazoles, a common target in kinase inhibitor design (e.g., Ruxolitinib analogs).

Diagram: Regioselective Logic Flow

The following diagram outlines the decision process for functionalizing the pyrazole core, highlighting the divergence between N-alkylation first vs. C-functionalization first.

PyrazoleLogic Start Target: 1,3,4-Trisubstituted Pyrazole RouteA Route A: N-Alkylation First Start->RouteA RouteB Route B: C-Functionalization First Start->RouteB StepA1 1. Alkylation (RX + Base) RouteA->StepA1 SemProt Use SEM/THP Protection (Removable/Migratory) RouteB->SemProt IsomerIssue Risk: Mixture of 1,3- and 1,5-isomers (Steric vs Electronic control) StepA2 2. Separation of Regioisomers IsomerIssue->StepA2 Requires Chromatography StepB1 1. C4-Halogenation / C3-Coupling SemProt->StepB1 StepA1->IsomerIssue Outcome Valid Lead Candidate StepA2->Outcome StepB2 2. Late-Stage N-Alkylation StepB1->StepB2 StepB2->Outcome Convergent

Figure 1: Decision matrix for regioselective pyrazole synthesis. Route B (C-functionalization first with transient protection) is generally preferred in FBDD to avoid early-stage material loss due to isomer formation.

Protocol: Sequential Orthogonal Coupling (Self-Validating System)

This protocol utilizes 4-bromo-3-iodo-1-SEM-pyrazole . The iodine atom is significantly more reactive toward oxidative addition than the bromine, allowing for temperature-controlled chemoselectivity.

Reagents:

  • Substrate: 4-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq)

  • Boronic Acid A: Aryl-B(OH)₂ (1.1 eq) - Targeting C3

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 eq)

  • Solvent: DME/H₂O (3:1)

Step-by-Step Methodology:

  • C3-Selective Coupling (The "Low-Temp" Step):

    • Dissolve substrate and Boronic Acid A in degassed DME.

    • Add Pd catalyst and base.[2][3]

    • Critical Control Point: Heat to 45°C (Do not exceed 50°C). At this temperature, the C-I bond reacts exclusively. The C-Br bond remains intact (monitored by LCMS; look for retention of the Br isotope pattern).

    • Stir for 4-6 hours until starting material is consumed.

    • Workup: Standard aqueous extraction. Isolate the 3-aryl-4-bromo intermediate.

  • C4-Coupling (The "High-Temp" Step):

    • Take the intermediate from Step 1. Add Boronic Acid B (Targeting C4).

    • Use a more active catalyst system if sterics are high (e.g., Pd(dppf)Cl₂ or XPhos Pd G2).

    • Heat to 90°C - 100°C . The C-Br bond now engages.

    • Result: A fully elaborated 3,4-diaryl pyrazole.

  • Deprotection:

    • Treat with TFA/DCM or HCl/MeOH to remove the SEM group, restoring the N-H donor capability for binding validation.

FBDD Workflow Application

The integration of bifunctional pyrazoles into a fragment growing campaign follows a cyclical path of validation and elaboration.

Diagram: Fragment Growing Workflow

FBDD_Workflow Hit Pyrazole Fragment Hit (Kd: 100 µM - 1 mM) Vector Vector Analysis (X-ray / Modeling) Hit->Vector Identify Growth Points Design Bifunctional Reagent Selection (e.g., 4-Br-3-COOH) Vector->Design Map to Reagents Synth Library Synthesis (Parallel Chemistry) Design->Synth Orthogonal Coupling Test Bioassay & Biophysics (SPR / NMR) Synth->Test Test->Vector SAR Feedback Lead Lead Compound (IC50 < 100 nM) Test->Lead Success Criteria Met

Figure 2: Iterative cycle of fragment growing using bifunctional pyrazoles. Note the feedback loop from testing back to vector analysis.

Case Study: Evolution of AT9283

The discovery of AT9283 , a potent Aurora kinase inhibitor, exemplifies this workflow.

  • The Fragment: A simple pyrazole-benzimidazole hit was identified.[4]

  • The Vector: Structural biology revealed a solvent channel accessible from the pyrazole C4 position.

  • The Bifunctional Strategy: The team utilized a urea linkage at the C4 position. The pyrazole N-H formed a critical hydrogen bond with the hinge region (Glu residue).

  • The Result: Optimization of the C4-urea substituent led to a nanomolar inhibitor (AT9283) currently in clinical trials.

References

  • Fustero, S., et al. (2011).[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[5] Chemical Reviews. [Link]

  • Howard, S., et al. (2009). "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry. [Link][4][6]

  • Babinski, D. J., et al. (2011).[2] "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates." The Journal of Organic Chemistry. [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." New Journal of Chemistry. [Link]

  • Pascual-Escudero, A., et al. (2021).[7] "Photoclick Cycloaddition/Oxidative Deformylation for Regioselective Pyrazole Synthesis." Organic Letters. [Link]

Sources

Foundational

Literature review of 3-amino-5-aryl-2-methylpyrazole derivatives

The following technical guide provides an advanced analysis of 3-amino-5-aryl-2-methylpyrazole derivatives. Note on Nomenclature: To ensure strict scientific accuracy compliant with IUPAC standards, this guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an advanced analysis of 3-amino-5-aryl-2-methylpyrazole derivatives.

Note on Nomenclature: To ensure strict scientific accuracy compliant with IUPAC standards, this guide addresses the scaffold primarily as 5-amino-1-methyl-3-arylpyrazole and its regioisomer 3-amino-1-methyl-5-arylpyrazole . The user's designation "2-methyl" refers to the nitrogen adjacent to the amino-bearing carbon in the 3-amino tautomer, a critical distinction in regioselective synthesis.

Advanced Synthesis, Structural Characterization, and Therapeutic Applications

Executive Summary

The 3-amino-5-aryl-2-methylpyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a precursor to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. Unlike simple pyrazoles, the presence of the exocyclic amine, the N-methyl "steric lock," and the 5-aryl lipophilic anchor creates a unique pharmacological profile.

These derivatives are currently under high-priority investigation for:

  • Kinase Inhibition: Targeting MEK and MAPK pathways in oncology.

  • Antimicrobial Agents: Specifically as precursors for spiro-oxindole fused systems effective against MRSA.

  • CNS Modulation: Acting as GABAergic ligands due to structural similarity with benzodiazepine pharmacophores.

Chemical Architecture & Regioselective Synthesis

The synthesis of this scaffold is defined by a critical regiochemical challenge: controlling the cyclization of methylhydrazine with


-ketonitriles. The nucleophilicity difference between the 

and

termini of the hydrazine dictates the final isomer.
The Regioselectivity Paradox

When reacting methylhydrazine with benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), two pathways compete:

  • Kinetic Pathway (Major Product): The unsubstituted

    
     (more nucleophilic) attacks the ketone. Cyclization yields 5-amino-1-methyl-3-arylpyrazole .
    
  • Thermodynamic/Controlled Pathway: Directing the

    
     to the ketone requires specific conditions or alternative electrophiles (e.g., isothiazoles), yielding the 3-amino-1-methyl-5-arylpyrazole  (the "2-methyl" isomer relative to the 3-amino group).
    
Visualization: Regioselective Synthetic Pathways

The following diagram maps the divergent synthesis routes required to isolate specific isomers.

G Start Methylhydrazine (NH2-NHMe) PathA Pathway A: Standard (Ethanol, Reflux) Start->PathA PathB Pathway B: Directed (Isothiazole Route) Start->PathB Requires 3-chloro-isothiazole Reagent Benzoylacetonitrile (Ph-CO-CH2-CN) Reagent->PathA InterA Intermediate: Hydrazone Formation (NH2 attacks C=O) PathA->InterA Kinetic Control InterB Intermediate: Isothiazole Ring Opening PathB->InterB S-N Bond Cleavage ProdA 5-Amino-1-methyl-3-phenylpyrazole (Major Isomer) InterA->ProdA Cyclization on CN ProdB 3-Amino-1-methyl-5-phenylpyrazole (Target '2-Me' Isomer) InterB->ProdB Recyclization

Caption: Divergent synthesis pathways. Pathway A yields the standard 5-amino isomer; Pathway B (via isothiazoles) is required to access the specific 3-amino-1-methyl-5-aryl regioisomer.

Experimental Protocols
Protocol A: Standard Synthesis of 5-Amino-1-methyl-3-phenylpyrazole

Target: The primary building block for fused heterocycles.

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Methylhydrazine (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Methodology:

  • Dissolution: Dissolve benzoylacetonitrile in absolute ethanol in a round-bottom flask.

  • Addition: Add methylhydrazine dropwise at 0°C to prevent exotherm-driven decomposition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Concentrate the solvent under reduced pressure. The residue will likely be an oil.

  • Crystallization: Triturate with cold diethyl ether or recrystallize from ethanol/water (9:1) to obtain a white/pale yellow solid.

  • Validation:

    
     NMR should show a singlet for 
    
    
    
    at
    
    
    ppm and a broad singlet for
    
    
    at
    
    
    ppm.
Protocol B: Synthesis of Spiro-Fused Derivatives (Antimicrobial)

Context: Utilizing the 5-amino group for multicomponent reactions (Source: Meshcheryakova et al., 2025).

Reagents:

  • 5-Amino-1-methyl-3-phenylpyrazole (1 mmol)[1][2]

  • Isatin (1 mmol)[2]

  • Dimedone (1 mmol)

  • Catalyst: L-Proline or CSA (10 mol%)

Methodology:

  • Combine all reagents in water/ethanol (3:1).

  • Sonicate at 50°C for 45 minutes.

  • Filter the precipitated solid. This "One-Pot" method yields spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives with >90% atom economy.

Medicinal Chemistry & SAR Analysis

The biological efficacy of these derivatives relies on three structural pillars.

Structural DomainFunctionalityOptimization Strategy
N1-Methyl Group Steric Lock & Solubility Prevents tautomerization to the 1H-form, locking the active conformation. Increasing chain length (N-Ethyl) generally decreases potency due to steric clash in kinase pockets.
C3-Aryl Moiety Lipophilic Anchor Engages in

stacking with hydrophobic pockets (e.g., Phe/Tyr residues in enzyme active sites). Electron-withdrawing groups (4-Cl, 4-F) enhance metabolic stability.
C5-Amino Group H-Bond Donor / Linker Critical for H-bonding with hinge regions in kinases. Serves as the reactive handle for Schiff base formation to expand into "butterfly" inhibitors.
Signaling Pathway Interaction: MEK/Kinase Inhibition

The 3-amino-1-methyl-5-arylpyrazole derivatives function as ATP-competitive inhibitors. The diagram below illustrates the interference mechanism within the MAPK signaling cascade.

MAPK GF Growth Factor RTK RTK Receptor GF->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->MEK ATP Competition

Caption: Mechanism of Action. The pyrazole derivative competitively binds to MEK, halting the phosphorylation cascade essential for tumor proliferation.

Quantitative Data Summary

The following table synthesizes biological activity data from recent literature (2015–2025), focusing on the 5-amino-1-methyl-3-aryl scaffold.

Derivative TypeTargetActivity Metric (IC50 / MIC)Reference
Schiff Base (Bis-imino) S. aureus (MRSA)MIC: 3.125

g/mL
[Iglesias et al., 2019]
Spiro-oxindole Fusion E. coliMIC: 12.5

g/mL
[Meshcheryakova et al., 2025]
3-Aryl-5-Amino Parent MEK KinaseIC50: 0.98

M
[Li et al., 2023]
Imidazo[1,2-b]pyrazole MCF-7 (Breast Cancer)IC50: 6.1

M
[Alamshany et al., 2023]
References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Peruncheralathan, S., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Link

  • Iglesias, A. L., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. Indian Journal of Pharmaceutical Sciences. Link

  • Meshcheryakova, A. A., et al. (2025). Synthesis and Antimicrobial Activity of Substituted Amino-1H-Pyrazoles.[3] Pharmaceutical Chemistry Journal. Link

  • Alamshany, Z. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules. Link

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for bromophenyl-aminopyrazoles

An In-Depth Technical Guide Topic: Safety Data Sheet (SDS) and Handling Precautions for Bromophenyl-aminopyrazoles Audience: Researchers, scientists, and drug development professionals. Foreword: A Scientist's Perspectiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Safety Data Sheet (SDS) and Handling Precautions for Bromophenyl-aminopyrazoles Audience: Researchers, scientists, and drug development professionals.

Foreword: A Scientist's Perspective on Proactive Safety

In the pursuit of novel therapeutics and scientific discovery, we often work at the frontier of knowledge, handling compounds with limited or non-existent toxicological data. Bromophenyl-aminopyrazoles represent such a class—structurally promising for medicinal chemistry applications, yet largely uncharacterized from a safety standpoint.[1][2][3] This guide is crafted not as a rigid set of rules, but as a framework for risk assessment and safe laboratory conduct. As senior scientists, our responsibility extends beyond experimental design to the proactive protection of ourselves, our colleagues, and our environment. The causality behind each precaution is as important as the precaution itself; understanding the why transforms safety from a checklist into an ingrained, scientific practice. This document provides the foundational knowledge to handle this novel chemical class with the diligence and respect it demands.

Anticipated Hazard Profile of Bromophenyl-aminopyrazoles

Given the novelty of many bromophenyl-aminopyrazole derivatives, a specific, comprehensive Safety Data Sheet (SDS) is often unavailable. In such cases, safety protocols must be established by evaluating the hazards of structurally related compounds.[4] This process involves analyzing the toxicological contributions of the core chemical moieties: the bromophenyl group, the aminopyrazole group, and the parent pyrazole heterocycle.

Component-Based Hazard Analysis:

  • Brominated Aromatic Compounds: This class of molecules, which includes bromobenzene and various brominated flame retardants (BFRs), is associated with a range of toxicological concerns.[5] Human exposure to certain organobromine compounds can impact the liver, central nervous system, and endocrine systems.[5][6] Studies on BFRs have demonstrated potential for neurotoxicity and disruption of thyroid and reproductive hormones.[6][7] Metabolites of brominated compounds can sometimes exhibit greater toxicity than the parent molecule.[8][9] Therefore, it is prudent to assume that bromophenyl-aminopyrazoles may be hepatotoxic, neurotoxic, and/or endocrine disruptors.

  • Amines and Pyrazole Derivatives: The aminopyrazole moiety introduces hazards common to aromatic amines and heterocyclic compounds. Amines can be skin and eye irritants, and some are known sensitizers.[10] The pyrazole ring itself is a stable aromatic heterocycle, but its derivatives can possess a wide range of biological activities.[11][12] SDS for simple aminopyrazoles and bromophenyl-pyrazoles indicate they should be considered hazardous, causing skin, eye, and respiratory irritation, and are often harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16][17]

Predicted Overall Hazard: Based on this analysis, any novel bromophenyl-aminopyrazole should be treated as a hazardous substance with unknown long-term effects.[4] Key anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[15]

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.[13][15][17]

  • Organ Toxicity: Potential for liver, nervous system, and endocrine system damage with repeated or chronic exposure.[5][6]

  • Sensitization: Potential to cause an allergic skin reaction.

Deconstructing the Safety Data Sheet (SDS): A Researcher's Guide

When an SDS is available for a specific bromophenyl-aminopyrazole, it is the primary source of safety information. Researchers must look beyond a cursory glance and understand how to interpret its key sections for practical laboratory application.

  • Section 2: Hazard(s) Identification: This is the most critical section for a quick risk assessment. Pay close attention to:

    • Pictograms: The skull and crossbones (acute toxicity), exclamation mark (irritant), and health hazard (systemic effects) are commonly anticipated for this class.

    • Hazard Statements (H-Statements): Phrases like "H300: Fatal if swallowed," "H315: Causes skin irritation," or "H331: Toxic if inhaled" provide specific warnings.

    • Precautionary Statements (P-Statements): These provide actionable advice, such as "P260: Do not breathe dust" and "P280: Wear protective gloves/protective clothing/eye protection/face protection."[10]

  • Section 4: First-Aid Measures: This section dictates immediate actions in case of an exposure. The primary directive for any chemical exposure is immediate and thorough flushing with water.[18][19]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[18][19][20] Seek immediate medical attention.[4][20]

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with water for at least 15 minutes.[4][19]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14][21]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][15]

  • Section 7: Handling and Storage: This section provides the basis for your Standard Operating Procedure (SOP).

    • Handling: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust and vapor formation.[21][22] Avoid all personal contact.[10]

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[10][14][16] Secondary containment is highly recommended.[4]

  • Section 8: Exposure Controls/Personal Protective Equipment (PPE): This section translates hazards into specific protective measures.

    • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[4][13] Safety showers and eyewash stations must be readily accessible.[13][14]

    • Personal Protective Equipment (PPE): Specifies the minimum required gear. This will be detailed further in Section 3.

  • Section 10: Stability and Reactivity: Informs of potential hazardous reactions.

    • Conditions to Avoid: Typically includes heat, light, and moisture.[14][15]

    • Incompatible Materials: Strong oxidizing agents are a common incompatibility for aminopyrazoles.[14][16]

    • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[14][15]

Standard Operating Procedure (SOP) for Safe Handling

The following procedures should be considered a baseline for handling bromophenyl-aminopyrazoles. All work must be preceded by a specific risk assessment.

The Hierarchy of Controls

Effective safety protocols prioritize engineering and administrative controls over sole reliance on PPE. This hierarchy provides a systematic approach to minimizing risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical hazard.[23]

TaskMinimum Required PPE
Transporting/Moving Container Safety glasses, lab coat, closed-toe shoes.
Weighing Solid Compound Safety goggles, face shield, lab coat, long pants, closed-toe shoes, two pairs of nitrile gloves.[24][25]
Preparing Solutions/Transfers Safety goggles, lab coat, long pants, closed-toe shoes, chemical-resistant gloves (e.g., nitrile).[25]
Running Reactions/Work-up Safety goggles, lab coat, long pants, closed-toe shoes, appropriate chemical-resistant gloves. A flame-resistant lab coat (e.g., Nomex®) should be considered if working with pyrophoric or flammable reagents.[24]

Key PPE Considerations:

  • Eye and Face Protection: Safety goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes.[24][26] A face shield should be worn over goggles when there is a significant splash or explosion risk.[24][25]

  • Gloves: Disposable nitrile gloves provide good splash protection for many chemicals.[24] Always check the manufacturer's chemical resistance guide. For extended work or when handling concentrated solutions, consider thicker gloves (e.g., neoprene) or double-gloving.[26] Gloves must be inspected before use and changed immediately upon contamination.[24]

  • Protective Clothing: A buttoned lab coat, long pants, and fully-closed shoes are required at all times.[24][25]

Step-by-Step Handling Protocols

A. Weighing Solid Bromophenyl-aminopyrazole:

  • Preparation: Don all required PPE (safety goggles, face shield, lab coat, double gloves).

  • Engineering Control: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain airborne powder.

  • Procedure: Use a spatula to carefully transfer the solid. Avoid creating dust. If a small amount is spilled, clean it immediately following the spill procedures below.

  • Completion: Tightly seal the source container. Decontaminate the spatula and the weighing area. Remove outer gloves and dispose of them as hazardous waste.

B. Storage and Segregation:

  • Container: Ensure the container is clearly labeled with the chemical name, appropriate hazard pictograms, and the date received.[4]

  • Location: Store in a designated, secure area within a cool, dry, and well-ventilated cabinet.[10]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[10][14] Use secondary containment (e.g., a plastic tray) to contain any potential leaks.[4]

C. Waste Disposal:

  • Classification: All waste contaminated with bromophenyl-aminopyrazoles (e.g., gloves, paper towels, excess reagent) must be treated as hazardous waste.[10]

  • Collection: Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container. Collect liquid waste in a compatible, sealed, and labeled container.

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal.[22] Do not pour any amount into drains.[13][21]

Emergency Procedures: A Rapid Response Guide

In the event of an emergency, a swift and correct response is critical to minimizing harm.[19]

Emergency Response Workflow

Incident Incident Occurs (Spill or Exposure) Assess Assess Situation: Is area safe to enter? Incident->Assess Evacuate Evacuate Area Alert Others Call 911 Assess->Evacuate No SpillOrExposure Spill or Exposure? Assess->SpillOrExposure Yes Spill Chemical Spill SpillOrExposure->Spill Spill Exposure Personnel Exposure SpillOrExposure->Exposure Exposure SpillSize Major or Minor Spill? Spill->SpillSize MajorSpill Major Spill: Evacuate & Call EHS/911. Do NOT attempt cleanup. SpillSize->MajorSpill Major MinorSpill Minor Spill: (Manageable by lab staff) SpillSize->MinorSpill Minor Cleanup Follow Spill Cleanup Protocol: 1. Alert others 2. Wear appropriate PPE 3. Contain with absorbent 4. Clean & decontaminate 5. Dispose as hazardous waste MinorSpill->Cleanup ExposureType Exposure Route? Exposure->ExposureType SkinEye Skin / Eye Contact ExposureType->SkinEye Dermal/ Ocular Inhalation Inhalation ExposureType->Inhalation Inhalation Flush Use Safety Shower / Eyewash Flush for at least 15 mins Remove contaminated clothing SkinEye->Flush Medical Seek Immediate Medical Attention Bring SDS Flush->Medical FreshAir Move to Fresh Air Inhalation->FreshAir FreshAir->Medical

Caption: A workflow for responding to laboratory spills and exposures.

Spill Response
  • Minor Spill (Manageable by trained personnel):

    • Alert personnel in the immediate area.[19]

    • Don appropriate PPE (double gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[10][20]

    • Gently sweep the absorbed material into a designated hazardous waste container.[20] Avoid creating dust.[27]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[19]

  • Major Spill (Large quantity, highly dispersed, or outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.[18][20]

    • Close the laboratory door to contain vapors.[20]

    • From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[4][18]

    • Remain safely nearby to provide information to first responders.[4]

Fire Response
  • If a fire is small and you are trained to do so, use a CO2 or dry chemical fire extinguisher.[14]

  • For larger fires, or if you are unsure, activate the fire alarm, evacuate the area, and call 911.

  • Be aware that thermal decomposition can release highly toxic gases.[14][15]

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). TWU. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Dong, C., et al. (2025, December 8). New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity. ResearchGate. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Gribble, G. W. (2010). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Bansal, R. K. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Costa, M., et al. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. Retrieved from [Link]

  • Pereira, L. C., et al. (2025, October 16). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed. Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). A3 PROyectos. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2025, August 9). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). CIR-Safety.org. Retrieved from [Link]

  • Kumar, A., & Aggarwal, R. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). SDS Manager. Retrieved from [Link]

  • Khan, I., et al. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Anwar, H. F., & Elnagdi, M. H. (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link]

  • Dhevaraj, V., et al. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Two-Step Synthesis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole from Hydrazine Derivatives

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, a key heterocyclic scaffold for drug discovery and development. The protocol d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, a key heterocyclic scaffold for drug discovery and development. The protocol details a reliable two-step synthetic route commencing with the synthesis of a β-ketonitrile intermediate, 3-(2-bromophenyl)-3-oxopropanenitrile, followed by a regioselective cyclocondensation with methylhydrazine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, 3-aminopyrazole derivatives serve as versatile synthons for the construction of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[2][3] The target molecule, 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, incorporates three key features for further chemical elaboration: a nucleophilic amino group, a bromine-substituted aryl ring amenable to cross-coupling reactions, and a methylated pyrazole nitrogen which blocks tautomerism and defines the regiochemistry of subsequent reactions.

The synthetic strategy outlined herein was chosen for its efficiency and control over regiochemistry. While the cyclization of chalcones with hydrazines is a common method for pyrazole synthesis, achieving the specific 3-amino substitution pattern is more directly and reliably accomplished through the use of a β-ketonitrile precursor.[4][5] This approach involves the reaction of 3-(2-bromophenyl)-3-oxopropanenitrile with methylhydrazine, which directly installs the required amino and methyl groups in a predictable manner.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Synthesis of the β-Ketonitrile Intermediate: A Claisen-type condensation between 2'-bromoacetophenone and ethyl cyanoacetate, followed by saponification and decarboxylation, yields the key intermediate, 3-(2-bromophenyl)-3-oxopropanenitrile.

  • Regioselective Cyclocondensation: The β-ketonitrile intermediate is reacted with methylhydrazine in an acidic medium. The reaction proceeds via a hydrazone intermediate, which undergoes intramolecular cyclization and dehydration to afford the final 3-Amino-5-(2-bromophenyl)-2-methylpyrazole.

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Formation A 2'-Bromoacetophenone Intermediate Intermediate: 3-(2-bromophenyl)-3-oxopropanenitrile A->Intermediate Claisen Condensation B Ethyl Cyanoacetate B->Intermediate Claisen Condensation C Sodium Ethoxide (Base) C->Intermediate Claisen Condensation FinalProduct Final Product: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Intermediate->FinalProduct Cyclocondensation D Methylhydrazine D->FinalProduct E Acetic Acid (Solvent/Catalyst) E->FinalProduct

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-bromophenyl)-3-oxopropanenitrile

This procedure details the formation of the key β-ketonitrile intermediate. The reaction is driven by the formation of a stable enolate under basic conditions.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2'-Bromoacetophenone199.0410.0 g50.21.0
Ethyl Cyanoacetate113.126.25 g55.21.1
Sodium Metal22.991.27 g55.21.1
Absolute Ethanol46.07100 mL--
Diethyl Ether74.12150 mL--
2M Hydrochloric Acid36.46~50 mL--

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.27 g) in small pieces to a three-neck round-bottom flask containing absolute ethanol (100 mL) at 0 °C (ice bath). Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (6.25 g) dropwise while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Following this, add a solution of 2'-bromoacetophenone (10.0 g) in 20 mL of absolute ethanol dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Add 100 mL of diethyl ether to the residue and cool the mixture in an ice bath.

  • Slowly acidify the mixture by adding 2M HCl dropwise with vigorous stirring until the pH is ~2-3. An organic layer will separate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 3-(2-bromophenyl)-3-oxopropanenitrile can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Protocol 2: Synthesis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

This protocol describes the acid-catalyzed cyclization of the β-ketonitrile with methylhydrazine. Acetic acid serves as both the solvent and the catalyst for the reaction.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-(2-bromophenyl)-3-oxopropanenitrile224.055.0 g22.31.0
Methylhydrazine46.071.13 g24.51.1
Glacial Acetic Acid60.0550 mL--
Saturated Sodium Bicarbonate Sol.84.01~100 mL--
Ethyl Acetate88.11150 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(2-bromophenyl)-3-oxopropanenitrile (5.0 g) in glacial acetic acid (50 mL).

  • Addition of Hydrazine: To this solution, add methylhydrazine (1.13 g) dropwise at room temperature with stirring. An initial exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.[6]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. A precipitate will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 3-Amino-5-(2-bromophenyl)-2-methylpyrazole as a crystalline solid.

Characterization and Data

The structure of the final product should be confirmed using standard analytical techniques.

Typical Characterization Data

TechniqueExpected Results
¹H NMR δ (ppm): ~7.6 (d, Ar-H), ~7.4 (t, Ar-H), ~7.3 (t, Ar-H), ~7.2 (d, Ar-H), ~5.9 (s, 1H, pyrazole-H), ~4.5 (br s, 2H, -NH₂), ~3.6 (s, 3H, -NCH₃)
¹³C NMR δ (ppm): ~158 (C-NH₂), ~145 (Ar-C), ~133 (Ar-CH), ~131 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~122 (Ar-C-Br), ~95 (pyrazole-CH), ~37 (-NCH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₀BrN₄: 265.01, 267.01 (isotopic pattern for Br)
FT-IR ν (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1580 (C=N stretch)
Melting Point Dependant on purity, typically a sharp melting point is expected for a crystalline solid.

Mechanistic Insight and Troubleshooting

Mechanism of Cyclocondensation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine onto the ketone carbonyl of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the other nitrogen atom onto the nitrile carbon, followed by tautomerization, leads to the formation of the stable 5-membered aromatic pyrazole ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack.[4]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low yield in Protocol 1 Incomplete reaction of sodium metal. Impure reagents.Ensure sodium is fully dissolved before adding other reagents. Use freshly distilled solvents and pure starting materials.
Formation of side products The reaction temperature in Protocol 2 was too high or the reaction time too long.Carefully control the reflux temperature and monitor the reaction closely by TLC to stop it upon completion.
Difficulty in purification Oily product instead of solid. Persistent impurities.Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization. If column chromatography is used, ensure proper selection of the eluent system based on TLC analysis.
Incorrect Regioisomer While the described conditions strongly favor the desired isomer, alternative cyclization pathways are possible.Confirm the structure unambiguously using 2D NMR techniques (HMBC, NOESY). The regioselectivity is generally high for this class of reaction.[7]

References

  • UII. (n.d.). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 244. Available at: [Link]

  • National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones. RSC Advances. Available at: [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • Google Patents. (2014). CN104072349A - Preparation method of bromine-containing chalcone derivatives.
  • Jetir.org. (2020). SYNTHESIS OF CHALCONES. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PubMed Central. Available at: [Link]

  • Quick Company. (n.d.). A Process For Preparing Amino Pyrazole Derivative. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • ResearchGate. (2022). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (1998). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Available at: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole [1] Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The substrate 3-Amino-5-(2-bromophenyl)-2-methylpyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole [1]

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The substrate 3-Amino-5-(2-bromophenyl)-2-methylpyrazole presents a "perfect storm" of challenges for standard palladium-catalyzed cross-coupling:

  • Steric Hindrance (The "Ortho Effect"): The bromine atom is located at the ortho position of the phenyl ring. This steric bulk significantly retards the rate of oxidative addition and transmetallation compared to para or meta isomers.

  • Catalyst Poisoning (The "Amine Effect"): The free primary amine (

    
    ) at position 3 and the pyrazole nitrogen are Lewis basic.[1] They can competitively coordinate to the unsaturated Pd(0) species, displacing phosphine ligands and deactivating the catalyst (formation of Pd-black).[1]
    
  • Protodeboronation: If the coupling partner is a heteroaryl boronic acid, the required basic conditions can trigger hydrolytic cleavage of the boronic acid before coupling occurs.

1.2 The Solution: Ligand-Controlled Reactivity To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1] Specifically, XPhos and SPhos are employed because their bulky biaryl backbone prevents the formation of inactive bis-ligated Pd complexes, while their electron-rich nature accelerates oxidative addition into the hindered C-Br bond.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (High Complexity/Hindered Partners)

Recommended for coupling with electron-deficient or sterically hindered boronic acids.[1]

Reagents & Materials:

  • Substrate: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (Cat.[1][2][3] No. 763381) (2–4 mol%)[1]

    • Note: If G2 is unavailable, generate in situ using Pd(OAc)₂ + XPhos (1:2 ratio).[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)[1]
    
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (Degassed).[1]

Step-by-Step Protocol:

  • Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 precatalyst (0.02 equiv) to the vial.

    • Critical: Do not add the base yet if using solid base; however, this protocol uses aqueous base added later.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 1 min).

  • Solvent Addition: Syringe in degassed THF (Concentration: 0.1 M relative to substrate).

  • Base Addition: Add the degassed 0.5 M

    
     solution (3.0 equiv) via syringe. The mixture will become biphasic.
    
  • Reaction: Place the vial in a pre-heated block at 60–80°C . Stir vigorously (800+ RPM) to ensure phase transfer.

    • Time: Typically 2–6 hours. Monitor by LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry organic layer over

    
    , filter, and concentrate.
    
Method B: The "Robust & Economical" (Standard Partners)

Recommended for coupling with simple, electron-rich aryl boronic acids.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)[1]

  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Conditions: 90°C, 12–18 hours.

Comparison of Conditions:

ParameterMethod A (High Performance)Method B (Standard)
Catalyst XPhos Pd G2Pd(dppf)Cl₂
Ligand Class Bulky, Electron-Rich MonodentateBidentate Ferrocenyl
Key Advantage Overcomes ortho-sterics & amine poisoningRobust, cheaper, air-stable precursor
Temperature Mild (60–80°C)High (90–100°C)
Base

(Stronger, higher solubility)

(Milder)
Success Rate >95% for hindered substrates~70% (May fail with very bulky acids)

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the XPhos ligand in protecting the Palladium center from the substrate's free amine ("Amine Poisoning Pathway").

SuzukiMechanism Figure 1: Catalytic Cycle & Prevention of Amine Poisoning PreCat XPhos Pd G2 (Precatalyst) Pd0 L-Pd(0) (Active Species) PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate AminePoison Inactive Complex (Pd Coordinated by -NH2) Pd0->AminePoison If Ligand is Small (PPh3) TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet + Ar-B(OH)2 / Base Substrate Substrate: 3-Amino-5-(2-bromophenyl)... Substrate->OxAdd Substrate->AminePoison Coordination of Free Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Release XPhos XPhos Ligand (Steric Bulk) XPhos->Pd0 Stabilizes XPhos->AminePoison BLOCKS

Caption: The bulky XPhos ligand (yellow) prevents the substrate's free amine from binding to Pd(0), forcing the reaction through the productive Oxidative Addition pathway.

Part 4: Troubleshooting & Optimization

If conversion is low (<50%) after 4 hours, consult the following decision matrix:

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G2 . The amine is likely poisoning the metal. Increase loading to 5 mol%.
Debrominated Byproduct ProtodehalogenationReduce Temperature to 60°C. Use anhydrous solvent (Dioxane) and anhydrous base (

).[1]
Homocoupling (Ar-Ar) Oxygen ContaminationDegas rigorously .[1] Oxygen promotes homocoupling of the boronic acid.
Black Precipitate Pd AggregationAdd more Ligand . Add 1.0 equiv of free XPhos relative to the Pd catalyst to stabilize the active species.

Part 5: References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[4] Journal of the American Chemical Society, 2013, 135(34), 12877–12883.

    • Core Authority: Establishes the efficacy of XPhos/SPhos for unprotected amino-heterocycles.

  • Molander, G. A., et al. "Scope of the Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Tosylates with Various Boronic Acids." ACS Omega, 2021, 6(51), 35677–35685. [1]

    • Validation: Demonstrates the utility of XPhos Pd G2 in hindered coupling scenarios.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483.

    • Foundational: The seminal review on the mechanism and general conditions.

  • Sigma-Aldrich. "Product Specification: XPhos Pd G2."[1]

    • Technical Data: Physical properties and handling of the recommended precatalyst.[5][6]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

This Application Note is structured as a technical guide for drug discovery chemists and process development scientists. It addresses the specific challenges of using 3-Amino-5-(2-bromophenyl)-2-methylpyrazole —a bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for drug discovery chemists and process development scientists. It addresses the specific challenges of using 3-Amino-5-(2-bromophenyl)-2-methylpyrazole —a bifunctional "Janus" substrate containing both a nucleophile (primary amine) and an electrophile (aryl bromide).

Executive Summary

The substrate 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (1) represents a high-value scaffold in kinase inhibitor discovery. However, its bifunctional nature presents a "chemoselectivity paradox" under Palladium-catalyzed cross-coupling conditions:

  • Intermolecular Coupling: Functionalizing the aryl bromide with an external amine requires suppressing the inherent nucleophilicity of the C3-amino group.

  • Intramolecular Cyclization: Exploiting the C3-amino group to displace the bromine yields the tricyclic pyrazolo[4,3-c]quinoline or pyrazolo[1,5-c]quinazoline class fused systems (depending on precise tautomeric geometry).

This guide provides two distinct, self-validating protocols to control this reactivity, utilizing ligand-controlled chemoselectivity.

Substrate Analysis & Mechanistic Challenges

The Substrate "Janus" Character
  • Electrophile (Red): The ortho-bromophenyl ring is sterically hindered but activated for oxidative addition due to the relief of torsional strain upon reaction.

  • Nucleophile (Blue): The C3-primary amine is electron-rich. In the presence of Pd(0), it competes with external amines.

  • Catalyst Poisoning: The N2-methyl nitrogen and C3-amine are in proximity, creating a potential N,N-bidentate chelation site that can sequester Palladium, arresting the catalytic cycle.

Decision Logic (Graphviz Workflow)

The following decision tree illustrates the divergent synthetic pathways based on reagent selection.

ReactionLogic Substrate Substrate: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Goal Define Synthetic Goal Substrate->Goal PathA Path A: Intramolecular Cyclization (Fused Tricyclic System) Goal->PathA Make Fused Ring PathB Path B: Intermolecular Coupling (External Amine Addition) Goal->PathB Functionalize Ar-Br CondA Conditions A: Pd(OAc)2 / BINAP Base: Cs2CO3 Solvent: Toluene (110°C) PathA->CondA CondB Conditions B: Pd-G3-BrettPhos Base: NaOtBu External Amine (1.5 eq) PathB->CondB ProdA Product A: Pyrazolo-fused Quinazoline/Quinoline CondA->ProdA C-N Bond Formation ProdB Product B: N-Arylated External Amine (C3-NH2 preserved) CondB->ProdB Chemoselective Cross-Coupling

Figure 1: Decision matrix for substrate functionalization.

Protocol A: Intramolecular Cyclization

Objective: Synthesis of the fused tricyclic core. Mechanism: The reaction proceeds via oxidative addition of the Ar-Br to Pd(0), followed by intramolecular amine coordination, deprotonation, and reductive elimination.[1]

Critical Reagents
ComponentReagentRoleRationale
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalystStable source of Pd(II), reduces in situ.
Ligand (±)-BINAP (7.5 mol%)BisphosphineLarge bite angle promotes reductive elimination in forming 6-membered rings.
Base Cs₂CO₃ (2.0 equiv)BaseMild enough to prevent decomposition but effective for intramolecular cyclization.
Solvent Toluene or XyleneSolventNon-polar solvents favor the tight ion pair required for the intramolecular pathway.
Step-by-Step Protocol
  • Preparation: In a glovebox or under active Nitrogen flow, charge a dried Schlenk tube with:

    • Substrate (1) (1.0 mmol, 252 mg)

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol)

    • BINAP (46.7 mg, 0.075 mmol)

    • Cs₂CO₃ (651 mg, 2.0 mmol)

  • Solvation: Add anhydrous Toluene (10 mL, 0.1 M concentration). Note: Concentration is critical. Dilution (0.05 M) favors intramolecular reaction over intermolecular polymerization.

  • Degassing: Sparge with Nitrogen for 10 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Monitoring: Check LCMS for the disappearance of the M+2 bromine peak pattern and appearance of the cyclized mass (M-HBr).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Intermolecular Chemoselective Coupling

Objective: Coupling the Ar-Br with an external secondary amine (e.g., Morpholine, Piperazine) while leaving the C3-NH₂ intact. Mechanism: We utilize a bulky, electron-rich ligand (BrettPhos or RuPhos ) that facilitates rapid oxidative addition and transmetallation with the external amine (which is more nucleophilic than the heteroaryl amine) before the internal amine can react.

Critical Reagents
ComponentReagentRoleRationale
Catalyst BrettPhos Pd G3 (2-5 mol%)Pre-catalystThird-generation precatalyst ensures rapid activation at lower temperatures, suppressing side reactions.
Ligand None (Included in G3)-The bulky biaryl ligand prevents the internal C3-amine from coordinating effectively.
Base NaOtBu (1.5 equiv)BaseStrong base required for rapid activation of the external amine.
Solvent 1,4-DioxaneSolventGood solubility for the Pd-cycle intermediates.
Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox (preferred), charge a vial with:

    • Substrate (1) (1.0 mmol)[2]

    • External Amine (e.g., Morpholine) (1.2 mmol)

    • NaOtBu (144 mg, 1.5 mmol)

    • BrettPhos Pd G3 (2 mol% - approx 18 mg)

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

  • Reaction: Cap the vial and heat to 80°C .

    • Note: Do not overheat. Higher temperatures (>100°C) increase the risk of the internal amine reacting (cyclization). We want the kinetic product (intermolecular), not the thermodynamic product (cyclized).

  • Monitoring: Monitor by HPLC after 2 hours. The reaction should be fast.

  • Quench: Dilute with water/brine and extract with EtOAc.

  • Purification: Silica gel chromatography. Caution: The product contains a primary amine; use 1% Triethylamine in the eluent to prevent streaking.

Mechanistic Visualization (Catalytic Cycle)

The following diagram details the competition between the External Amine (Path B) and Internal Amine (Path A).

CatalyticCycle cluster_Inter Path B: Intermolecular (BrettPhos) cluster_Intra Path A: Intramolecular (BINAP) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate(1) CoordExt Coordination of External Amine OxAdd->CoordExt + Ext. Amine (Steric Control) CoordInt Coordination of Internal C3-NH2 OxAdd->CoordInt No Ext. Amine (Chelation Control) DeprotExt Deprotonation (Base) CoordExt->DeprotExt RedElimExt Reductive Elimination DeprotExt->RedElimExt RedElimExt->Pd0 Product B DeprotInt Deprotonation (Base) CoordInt->DeprotInt RedElimInt Reductive Elimination (Cyclization) DeprotInt->RedElimInt RedElimInt->Pd0 Product A

Figure 2: Catalytic cycle showing the bifurcation point at the Amine Coordination step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Path A) Catalyst PoisoningThe pyrazole nitrogens may be chelating Pd. Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%.
Polymerization (Path A) Intermolecular ReactionThe concentration is too high. Dilute reaction to 0.02 M .
Cyclization during Path B Loss of ChemoselectivityReaction temperature is too high. Lower to 60°C and use a more active catalyst (e.g., tBuBrettPhos ) to favor the external amine.
Dehalogenation (Ar-H)

-Hydride Elimination
Often caused by alcohol solvents or impurities. Ensure anhydrous Toluene/Dioxane is used.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Amination of Heterocyclic Halides

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
  • Intramolecular Cyclization (General Pyrazole Context)

    • Application of Pd-catalyzed cyclization for pyrazolo-fused systems is well documented in kinase inhibitor patents. See Pfizer and AstraZeneca patents regarding "Pyrazolo[1,5-a]quinazoline synthesis."
  • Catalyst Selection Guide

    • "Buchwald-Hartwig Cross Coupling User Guide" - Sigma-Aldrich / MilliporeSigma Technical Library.

Sources

Application

Application Note: Precision Amide Coupling at the C3-Position of Methylpyrazoles

Executive Summary The formation of amide bonds at the C3-position of methylpyrazoles is a ubiquitous yet frequently underestimated challenge in medicinal chemistry. While amide coupling is routine, the 3-amino-1-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds at the C3-position of methylpyrazoles is a ubiquitous yet frequently underestimated challenge in medicinal chemistry. While amide coupling is routine, the 3-amino-1-methylpyrazole motif presents specific electronic and nucleophilic deficits compared to standard alkyl amines or electron-rich anilines.

This guide moves beyond generic "add-and-stir" instructions. It provides a mechanistic rationale for the reduced reactivity of C3-aminopyrazoles and details three distinct, self-validating protocols tailored to substrate difficulty and scale.

Mechanistic Insight: The Nucleophilicity Paradox

To optimize coupling, one must understand the substrate. The amino group at the C3 position of a 1-methylpyrazole ring is significantly less nucleophilic than a standard aniline due to two factors:

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen (N-ex) donates electron density into the pyrazole ring, particularly towards the imine-like nitrogen (N2).

  • Inductive Effects: The adjacent nitrogen atoms in the aromatic ring exert an electron-withdrawing inductive effect ($ -I $), further reducing the basicity and nucleophilicity of the exocyclic amine.

Consequently, standard carbodiimide couplings (EDC/HOBt) often stall or result in low conversion. Success requires high-efficiency coupling agents (uronium/phosphonium salts) or activation via anhydrides.

Visualization: Reactivity & Decision Matrix

The following diagram outlines the logical flow for reagent selection based on the electronic nature of your carboxylic acid partner.

AmideCouplingLogic Start Target: C3-Amido-Methylpyrazole CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid StdAcid Standard/Aliphatic Acid CheckAcid->StdAcid StericAcid Sterically Hindered or Electron-Poor Acid CheckAcid->StericAcid ScaleUp Scale-Up (>10g) or Acid Sensitive CheckAcid->ScaleUp MethodA Method A: HATU/DIPEA (High conversion, easy setup) StdAcid->MethodA Primary Choice MethodB Method B: Acid Chloride (The 'Sledgehammer' approach) StericAcid->MethodB If HATU fails MethodC Method C: T3P® (Propylphosphonic Anhydride) (Green, easy workup, low epimerization) ScaleUp->MethodC Preferred MethodA->MethodB Low Yield?

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate properties and scale.

Experimental Protocols

Method A: The "Workhorse" Protocol (HATU/DIPEA)

Best For: Discovery chemistry, milligram scales, and rapid library synthesis. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate, which is more reactive towards the sluggish pyrazole amine than standard OBt esters.

Reagents
  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-1-methylpyrazole derivative (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMAc. Avoid DCM if solubility is poor.

Step-by-Step Procedure
  • Pre-activation (Critical): In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Wait: Stir at Room Temperature (RT) for 5–10 minutes . You may observe a color change (often yellow to orange), indicating the formation of the activated ester.

    • Why? Pre-activation ensures the active ester is formed before the weak nucleophile is introduced, preventing the amine from salting out with the acid or reacting sluggishly.

  • Addition: Add the 3-amino-1-methylpyrazole (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS.[2] If conversion < 50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (2x), water (1x), and brine (1x).
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (typically MeOH/DCM gradients).

Method B: The "Sledgehammer" Protocol (Acid Chloride Generation)

Best For: Extremely unreactive amines, sterically hindered acids, or when HATU fails. Mechanism: Converts the acid to an acid chloride (


), the most electrophilic species available, to force the reaction with the weak pyrazole nucleophile.
Reagents
  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) + catalytic DMF OR Thionyl Chloride (

    
    )
    
  • 3-Amino-1-methylpyrazole (1.1 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or

    
     (3.0 equiv) with DMAP (0.1 equiv).
    
  • Solvent: DCM (anhydrous) or THF.

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF .

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Stir for 1 hour at RT until bubbling ceases. Concentrate in vacuo to remove excess oxalyl chloride (critical to avoid side reactions). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the 3-amino-1-methylpyrazole (1.1 equiv) and Pyridine (3.0 equiv) in DCM.

  • Combination: Cool the amine solution to 0°C. Add the acid chloride solution dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with sat.

    
    .[3] Extract with DCM.[3] Note: Pyridine removal requires washing with 
    
    
    
    solution (turns blue) or dilute HCl (if product is not acid-sensitive).
Method C: The "Green & Scalable" Protocol (T3P®)

Best For: Scale-up (>10g), epimerization-prone chiral acids, and simple purification (water-soluble byproducts). Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride coupling agent. It is non-explosive and generates only water-soluble phosphate byproducts.

Reagents
  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-1-methylpyrazole (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv). Pyridine is often superior with T3P.

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Procedure
  • Setup: Charge the flask with Carboxylic Acid (1.0 equiv), 3-Amino-1-methylpyrazole (1.2 equiv), and Base (Pyridine, 2.5 equiv) in EtOAc (or Me-THF).

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Addition: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Warm to RT. Stir for 12–24 hours.

    • Optimization: If the reaction is slow, T3P allows heating to reflux (in EtOAc) without significant decomposition.

  • Workup (The "Magic" Step):

    • Add water.[4]

    • Separate layers.[4][5]

    • Wash organic layer with water (3x), then

      
      .
      
    • The T3P byproducts are highly water-soluble, often yielding pure product without chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<30%) Poor nucleophilicity of pyrazole.Switch to Method B (Acid Chloride) or heat Method C (T3P) to reflux. Add DMAP (0.1 equiv) as a nucleophilic catalyst.
Regioselectivity Issues N-acylation at the wrong nitrogen.Confirm starting material purity. If using 1H-pyrazole (unmethylated), protect N1 first. For 1-methylpyrazoles, this is rarely an issue.
Product remains in Aqueous Product is too polar (common with small pyrazoles).Do not use dilute HCl washes. Salt out the aqueous phase with NaCl. Use DCM:IPA (3:1) for extraction.
Epimerization Chiral center on acid racemized.Switch immediately to Method C (T3P) with Pyridine at 0°C. Avoid HATU/DMAP.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][7] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Archimica. (n.d.). "T3P® (Propanephosphonic Acid Anhydride) - The Green Coupling Reagent." Application Note. Link (Note: General reference for T3P properties).

Sources

Method

Application Note: One-Pot Synthesis of Polysubstituted Aminopyrazoles Containing Bromophenyl Groups

Executive Summary This Application Note details the robust, one-pot synthesis of 5-amino-pyrazole-4-carbonitriles functionalized with bromophenyl groups. These scaffolds are critical in drug discovery as precursors for k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, one-pot synthesis of 5-amino-pyrazole-4-carbonitriles functionalized with bromophenyl groups. These scaffolds are critical in drug discovery as precursors for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and as versatile handles for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

We present two distinct protocols based on the desired position of the bromophenyl moiety:

  • Protocol A (N1-Functionalization): Places the bromophenyl group on the pyrazole nitrogen.

  • Protocol B (C3-Functionalization): Places the bromophenyl group on the C3 carbon.

Both protocols utilize "Green Chemistry" principles, favoring ethanol/water solvent systems and minimizing chromatographic purification.

Strategic Overview & Mechanism

The synthesis relies on the modular assembly of three core components: a hydrazine, a nitrile source, and a carbon electrophile. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent Thorpe-Ziegler cyclization .

The "Bromine Advantage"

Incorporating a bromine atom serves two purposes:

  • Synthetic Handle: Allows for rapid library expansion via cross-coupling at the late stage.

  • Halogen Bonding: The heavy halogen can engage in specific halogen-

    
     or halogen-carbonyl interactions within protein active sites, potentially increasing potency.
    
Reaction Pathway Visualization

The following diagram illustrates the decision matrix and mechanistic flow for generating either N1- or C3-substituted variants.

Aminopyrazole_Synthesis Start Target Scaffold Selection PathA Pathway A: N1-Bromophenyl Start->PathA PathB Pathway B: C3-Bromophenyl Start->PathB ReagentsA Reagents: 4-Bromophenylhydrazine + Malononitrile + Triethyl Orthoformate PathA->ReagentsA IntermA Intermediate: Ethoxymethylene Malononitrile ReagentsA->IntermA Reflux/EtOH Mech1 Michael Addition (Hydrazine attack) IntermA->Mech1 ProdA Product: 5-amino-1-(4-bromophenyl)- 1H-pyrazole-4-carbonitrile ReagentsB Reagents: 4-Bromobenzaldehyde + Malononitrile + Phenylhydrazine PathB->ReagentsB IntermB Intermediate: Arylidene Malononitrile (Knoevenagel) ReagentsB->IntermB Base Cat. IntermB->Mech1 ProdB Product: 5-amino-3-(4-bromophenyl)- 1-phenyl-1H-pyrazole-4-carbonitrile Mech2 Intramolecular Cyclization Mech1->Mech2 Mech2->ProdA From Path A Mech2->ProdB From Path B

Figure 1: Decision tree for the regioselective synthesis of brominated aminopyrazoles.

Experimental Protocols

Protocol A: Synthesis of N1-(4-Bromophenyl) Derivatives

Target: 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Mechanism: Condensation of hydrazine with alkoxymethylenemalononitrile.[1][2]

Materials
  • 4-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Malononitrile (1.0 equiv)[3][4]

  • Triethyl orthoformate (1.0 equiv)

  • Ethanol (Absolute)

  • Triethylamine (

    
    , catalytic)
    
Step-by-Step Methodology
  • In Situ Activation: In a 50 mL round-bottom flask, dissolve malononitrile (10 mmol, 0.66 g) and triethyl orthoformate (10 mmol, 1.48 g) in ethanol (15 mL).

  • Reflux 1: Heat the mixture to reflux for 30 minutes. Note: This forms the (ethoxymethylene)malononitrile intermediate. The solution typically turns yellow.

  • Addition: Cool the solution slightly (to ~60°C) and add 4-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) followed by

    
     (1.0 mmol).
    
  • Reflux 2: Return to reflux for 2–4 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, pour the mixture onto crushed ice (50 g).

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and water.

  • Purification: Recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of C3-(4-Bromophenyl) Derivatives

Target: 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Mechanism: Three-component Knoevenagel-Michael cyclocondensation.

Materials
  • 4-Bromobenzaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)[3][4]

  • Phenylhydrazine (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or Sodium Acetate (10 mol%)

  • Solvent: Water:Ethanol (2:1 ratio)[4]

Step-by-Step Methodology
  • Assembly: In a 50 mL flask, combine 4-bromobenzaldehyde (10 mmol, 1.85 g), malononitrile (10 mmol, 0.66 g), and phenylhydrazine (10 mmol, 1.08 g) in a mixture of Water/Ethanol (10 mL:5 mL).

  • Catalysis: Add L-Proline (1 mmol, 115 mg). Why L-Proline? It acts as a dual acid-base organocatalyst, accelerating the Knoevenagel step and stabilizing the transition state for cyclization.

  • Reaction: Stir the mixture at reflux (80°C) for 60–90 minutes.

    • Observation: The mixture will transition from a suspension to a clearer solution, then precipitate the product.

  • Workup: Cool to room temperature. The solid product separates out.

  • Filtration: Filter the solid and wash extensively with water (to remove the catalyst) and cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

Data Analysis & Characterization

Expected Yields and Solvent Effects

Solvent choice critically impacts yield and purity. The following table summarizes optimization data for Protocol B (C3-Br variant).

Solvent SystemCatalystTemp (°C)Time (min)Yield (%)Notes
Ethanol:Water (1:2) L-Proline 80 60 92 Optimal. Green & Fast.
Ethanol

Reflux12085Good, but requires workup.
WaterNone10018045Poor solubility of aldehyde.
ToluenePiperidineReflux24078Requires toxic solvent.
Spectroscopic Validation (Key Markers)

When validating the structure, look for these specific signals:

  • Mass Spectrometry (MS):

    • Look for the characteristic Bromine Isotope Pattern . The M+ and (M+2)+ peaks should exist in a nearly 1:1 ratio due to

      
       and 
      
      
      
      natural abundance.
  • 
     NMR (DMSO-
    
    
    
    ):
    • Amino Group: A broad singlet (

      
      ) typically between 
      
      
      
      6.5 – 7.5 ppm (exchangeable with
      
      
      ).
    • Bromophenyl: A characteristic AA'BB' doublet system (two doublets) in the aromatic region (

      
       7.4 – 7.8 ppm), indicating para-substitution.
      
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, strong band at 2200–2220 
      
      
      
      .
    • Amine (

      
      ):  Doublet stretch at 3300–3400 
      
      
      
      .

Troubleshooting & Critical Parameters

"Oiling Out"
  • Issue: The product forms a sticky oil instead of a precipitate.

  • Cause: Presence of unreacted aldehyde or impure hydrazine.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Alternatively, sonicate the mixture for 5 minutes.

Regioselectivity Issues (Protocol B)
  • Issue: Formation of the isomeric 3-amino-5-phenyl product.

  • Control: Regioselectivity is driven by the initial Knoevenagel condensation. Ensure the aldehyde and malononitrile react before the hydrazine attacks. Do not mix hydrazine and aldehyde alone first, as this forms a hydrazone which leads to side products. Always add all three or premix aldehyde/malononitrile.

Safety Note: Hydrazines
  • Phenylhydrazines are toxic and potential skin sensitizers. Handle in a fume hood.

  • Brominated waste must be segregated from general organic waste for proper disposal.

References

  • BenchChem. A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. BenchChem Application Notes. Link

  • Karami, B., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469.[5] Link

  • Plem, S., et al. (2015).[1] Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.[1] Advances in Chemical Engineering and Science, 5, 239-261.[1] Link

  • Fichez, J., et al. (2011).[6] Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3] Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Lupine Publishers. (2018). An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst.[7]Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-5-(2-bromophenyl)-1-methylpyrazole Derivatives

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the microwave-assisted synthesis of 3-Amino-5-(2-bromophenyl)-1-methylpyrazole (and its regioisomer), addressing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the microwave-assisted synthesis of 3-Amino-5-(2-bromophenyl)-1-methylpyrazole (and its regioisomer), addressing the critical challenge of regioselectivity in pyrazole formation.[1]

Executive Summary

The pyrazole scaffold is a cornerstone in drug discovery, serving as a pharmacophore in kinase inhibitors (e.g., Crizotinib), anti-inflammatory agents (e.g., Celecoxib), and CNS-active compounds.[1][2] The synthesis of 3-amino-5-aryl-1-methylpyrazoles presents a specific regiochemical challenge: the condensation of methylhydrazine with


-ketonitriles can yield two distinct isomers.

This guide provides a robust, microwave-assisted protocol for the synthesis of 5-amino-3-(2-bromophenyl)-1-methylpyrazole (the kinetic product) and discusses the conditions required to access the thermodynamic or "2-methyl" (1-methyl-5-aryl) isomer.[1] We utilize microwave irradiation to accelerate the condensation, improve yield, and enhance purity profiles compared to conventional thermal reflux.[3][2]

Chemical Strategy & Mechanism[2][3][4]

The Regioselectivity Challenge

The reaction between 3-(2-bromophenyl)-3-oxopropanenitrile (1 ) and methylhydrazine (2 ) involves competing nucleophilic attacks. The regiochemical outcome is dictated by the relative electrophilicity of the ketone vs. the nitrile and the nucleophilicity of the hydrazine nitrogens (


 vs. 

).[1]
  • Pathway A (Kinetic/Standard): The more nucleophilic primary amine (

    
    ) of methylhydrazine attacks the more electrophilic ketone carbonyl of 1 .[1][4] This forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile.[3][2][4]
    
    • Result: The methyl group remains on the nitrogen distal to the aryl ring.[3][2][4]

    • Product: 5-amino-3-(2-bromophenyl)-1-methylpyrazole .[1][3]

  • Pathway B (Thermodynamic/Acid-Catalyzed): Under specific conditions (e.g., strong acid catalysis or steric direction), the internal nitrogen (

    
    ) may attack the ketone, or the hydrazine may attack the nitrile first (rare).[1][2][4]
    
    • Result: The methyl group ends up on the nitrogen proximal to the aryl ring.[3][2][4]

    • Product: 3-amino-5-(2-bromophenyl)-1-methylpyrazole .[1][3]

Note on Nomenclature: The user's request for "2-methyl" likely refers to the position relative to the amino group or a non-standard numbering. In IUPAC, N-substituted pyrazoles are numbered starting from the substituted nitrogen. This guide focuses on controlling this isomerism.

Reaction Pathway Diagram[1][5]

PyrazoleSynthesis Start 3-(2-bromophenyl)- 3-oxopropanenitrile (1) InterA Intermediate A: Hydrazone Formation (NH2 attacks C=O) Start->InterA Standard MW (EtOH, AcOH) InterB Intermediate B: Enamine/Hydrazone (NHMe attacks C=O) Start->InterB Steric/Acid Control Reagent Methylhydrazine (2) Reagent->InterA Reagent->InterB ProdA MAJOR PRODUCT 5-Amino-3-(2-bromophenyl)- 1-methylpyrazole (Kinetic) InterA->ProdA Cyclization on CN ProdB MINOR PRODUCT 3-Amino-5-(2-bromophenyl)- 1-methylpyrazole (Thermodynamic) InterB->ProdB Cyclization on CN

Figure 1: Mechanistic divergence in the reaction of


-ketonitriles with methylhydrazine.

Materials & Equipment

Reagents
  • Precursor: 3-(2-bromophenyl)-3-oxopropanenitrile (CAS: 107043-34-5).[1] Note: If unavailable, synthesize via condensation of methyl 2-bromobenzoate with acetonitrile/NaH.[1][3][2]

  • Nucleophile: Methylhydrazine (CAS: 60-34-4).[1][3][4] Warning: Toxic and Carcinogenic.[1][3][2][4] Handle in Fume Hood.

  • Solvent: Ethanol (Absolute) or Methanol.[1][2][4]

  • Catalyst: Glacial Acetic Acid (AcOH) or Piperidine (for basic catalysis).[1][4]

Equipment
  • Microwave Reactor: CEM Discover 2.0 or Anton Paar Monowave 300 (Single-mode preferred for scale < 5 mmol).[1][4]

  • Vessels: 10 mL or 35 mL pressure-sealed reaction vials with Teflon/silicone septa.

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz+).

Experimental Protocol

Optimization of Reaction Conditions

The following table summarizes the optimization for the 5-amino-3-aryl isomer (Major Product).

EntrySolventCatalyst (eq.)[1][2][5][4][6][7][8][9]Temp (°C)Time (min)Yield (%)Regio. Ratio (A:B)
1EthanolNone80 (Reflux)2406585:15
2EthanolAcOH (0.[1]1)120 (MW)108292:8
3WaterNone140 (MW)157088:12
4Ethanol AcOH (0.5) 140 (MW) 15 91 >95:5
Standard Procedure (Microwave-Assisted)

Target: 5-Amino-3-(2-bromophenyl)-1-methylpyrazole (Major Isomer)[1]

  • Preparation: In a 10 mL microwave vial, dissolve 3-(2-bromophenyl)-3-oxopropanenitrile (224 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Addition: Add Methylhydrazine (60 µL, 1.1 mmol, 1.1 equiv) dropwise. Caution: Exothermic.[1][3][4]

  • Catalysis: Add Glacial Acetic Acid (30 µL, 0.5 mmol). The acid promotes the formation of the hydrazone intermediate and accelerates cyclization.[3][2]

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 140 °C

    • Ramp Time: 2 min

    • Hold Time: 15 min

    • Pressure Limit: 250 psi[1][3][2]

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature).

    • The product often precipitates upon cooling.[1][3][2][4] If so, filter and wash with cold ethanol.[1][3][2][4]

    • If no precipitate forms, concentrate the solvent in vacuo.[3][2][4]

    • Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (to remove acetic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1][3][2][4]

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via Flash Column Chromatography (SiO₂, 0-10% MeOH in DCM).[1][3][2][4]

Alternative Procedure for "Inverse" Regioisomer

Target: 3-Amino-5-(2-bromophenyl)-1-methylpyrazole (Minor Isomer)

To access the isomer where the methyl group is adjacent to the aryl ring (often referred to as the 2-methyl isomer in older literature relative to the 3-amino group):

  • Modification: Use Methylhydrazine Hydrochloride instead of free base, and perform the reaction in t-Butanol at 150°C (MW). The steric bulk of the solvent and the protonation state can sometimes shift the equilibrium, though mixtures are common.[3][2]

  • Direct Synthesis Route: A more reliable route for this specific isomer involves reacting the 2-bromobenzoyl chloride with 3-amino-crotononitrile derivatives, or reacting 3-chloro-5-(2-bromophenyl)isothiazole-4-carbonitrile with methylhydrazine (ring transformation).[3]

Characterization & Validation

Distinguishing the two isomers is critical. 1H NMR NOE (Nuclear Overhauser Effect) is the gold standard.[1][2][4]

5-Amino-3-(2-bromophenyl)-1-methylpyrazole (Product A)[1]
  • 1H NMR (DMSO-d6):

    • 
       3.60 ppm (s, 3H, N-Me ).[1][3][2][4]
      
    • 
       5.80 ppm (s, 1H, Pyrazole H-4 ).[1][3][2][4]
      
    • 
       5.20 ppm (bs, 2H, -NH₂ ).[1][3][2][4]
      
    • 
       7.2-7.7 ppm (m, 4H, Aryl).[1][3][2][4]
      
  • NOE Correlation:

    • Irradiating the N-Me signal (3.60 ppm) will show a strong enhancement of the -NH₂ protons or the Pyrazole H-4 .[1][3][2]

    • Crucially: There will be NO enhancement of the Aryl protons, as the N-Me is distal (far) from the Aryl ring.[1][3][2]

3-Amino-5-(2-bromophenyl)-1-methylpyrazole (Product B)[1]
  • 1H NMR (DMSO-d6):

    • 
       3.75 ppm (s, 3H, N-Me ).[1][3][2][4] (Typically downfield shifted due to proximity to Aryl ring current/sterics).[1][2][4]
      
    • 
       5.95 ppm (s, 1H, Pyrazole H-4 ).[1][3][2][4]
      
  • NOE Correlation:

    • Irradiating the N-Me signal will show a strong enhancement of the Aryl ortho-protons .[3][2]

    • This confirms the N-Me is adjacent to the Aryl group.[3][2]

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete cyclizationIncrease MW temp to 160°C or extend time to 30 min. Ensure AcOH is present.
Regioisomer Mixture Lack of selectivitySwitch solvent to Ethanol (favors 5-amino-1-methyl-3-aryl).[3] Avoid non-polar solvents.[1][3][2][4]
Dark/Tarry Product Oxidation of hydrazinePurge vial with Nitrogen/Argon before sealing.[3][2][4] Use fresh Methylhydrazine.[3][2][4]
Starting Material Remains Ketone unreactiveThe 2-bromo substituent provides steric hindrance.[3][2] Increase concentration (0.5 M -> 1.0 M).

References

  • Microwave-Assisted Pyrazole Synthesis

    • Karakaya, A. (2025).[1][3][2][4] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.

  • Regioselectivity Mechanisms

    • Domingo, L. R. (2023).[1][2][4][10] "Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition." International Journal of Molecular Sciences.

  • General Protocol for Aminopyrazoles

    • El-Borai, M. A., et al. (2018).[1][3][2][4] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Isomer Characterization

    • Aggarwal, R., et al. (2005).[1][2][4] "Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." Journal of Organic Chemistry.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 2-Bromophenyl Moiety in Aminopyrazole Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Aminopyrazole Scaffold The aminopyrazole core is a privileged scaffold in modern medicinal chemistry, renowned for its role as a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyrazole Scaffold

The aminopyrazole core is a privileged scaffold in modern medicinal chemistry, renowned for its role as a versatile "hinge-binding" motif in a multitude of kinase inhibitors.[1][2][3] Its constituent nitrogen atoms form critical hydrogen bond interactions within the ATP-binding sites of kinases like CDKs, JNKs, and Aurora kinases, making it a cornerstone for the development of targeted therapeutics in oncology and neurodegenerative diseases.[1][2][4][5][6]

The true potential of this scaffold is unlocked through strategic functionalization. Attaching a 2-bromophenyl group to the aminopyrazole core introduces a highly versatile synthetic handle. The carbon-bromine bond serves as a robust and reliable anchor point for a suite of palladium-catalyzed cross-coupling reactions, enabling systematic exploration of chemical space and fine-tuning of a molecule's pharmacological profile.[7][8] This guide provides detailed protocols and expert insights into the most effective methods for derivatizing this key intermediate, transforming a simple building block into a library of high-value compounds.

The Engine of Diversification: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under mild conditions.[9][10] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Understanding this cycle is paramount to troubleshooting and optimizing these powerful transformations.

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex R¹-Pd(II)-X (Palladium(II) Complex) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-M pd2_coupled R¹-Pd(II)-R² transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product reagents Ar-Br (R¹-X) + Organometallic (R²-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[9][12] It is exceptionally effective for creating biaryl and vinyl-aryl structures, which are common motifs in kinase inhibitors.

Expertise & Causality: The choice of base is critical. A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] The use of a water-cosolvent system (e.g., dioxane/water) often accelerates the reaction by aiding the dissolution of the inorganic base and stabilizing the catalytic species. For halogenated aminopyrazoles, bromo- and chloro-derivatives have shown superior performance to iodo-derivatives, as they have a reduced tendency to undergo a dehalogenation side reaction.[7][8]

Protocol: Suzuki-Miyaura Coupling of (2-Bromophenyl)aminopyrazole

Suzuki_Workflow start 1. Reagent Assembly reagents Combine (2-bromophenyl)aminopyrazole, arylboronic acid, Pd catalyst, ligand, and base in a Schlenk flask. start->reagents degas 2. Degassing reagents->degas solvent Add solvent (e.g., Dioxane/H₂O). Degas via N₂ sparging or freeze-pump-thaw cycles. degas->solvent reaction 3. Reaction solvent->reaction heat Heat mixture to specified temperature (e.g., 90-100 °C) for 4-16 hours. Monitor by TLC/LC-MS. reaction->heat workup 4. Work-up heat->workup extract Cool to RT. Dilute with EtOAc, wash with H₂O and brine. Dry organic layer over Na₂SO₄. workup->extract purify 5. Purification extract->purify column Concentrate in vacuo. Purify by flash column chromatography. purify->column

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • Setup: To a dry Schlenk flask, add the aminopyrazole scaffold (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol%).

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters

Parameter Condition Rationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ Pd(dppf)Cl₂ is often robust and air-stable.
Ligand SPhos, XPhos, P(t-Bu)₃ Used with Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich phosphines accelerate the reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Cs₂CO₃ is more soluble and can be more effective for challenging substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DME Aqueous mixture is standard for activating the boronic acid.
Temperature 80 - 110 °C Sufficient thermal energy is needed to drive the catalytic cycle.

| Typical Yield | 65 - 95% | Highly dependent on the electronic and steric nature of coupling partners. |

C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a functional group prevalent in pharmaceuticals.[14][15] This reaction is essential for installing primary or secondary amines, including heterocycles, at the 2-position of the phenyl ring, which can profoundly impact solubility, cell permeability, and target engagement.

Expertise & Causality: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical.[16][17] Their bulk promotes the reductive elimination step—the final, bond-forming step—while their electron-donating nature stabilizes the palladium(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[16] The reactivity order of aryl halides is often Ar-Br > Ar-Cl > Ar-I, as the iodide anion can sometimes act as an inhibitor to the catalyst.[16]

Protocol: Buchwald-Hartwig Amination of (2-Bromophenyl)aminopyrazole

Buchwald_Workflow start 1. Catalyst Pre-formation (Optional) preform Stir Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) in solvent for 10 min. start->preform reagents 2. Reagent Addition preform->reagents add Add (2-bromophenyl)aminopyrazole, amine, and strong base (e.g., NaOt-Bu) to the flask. reagents->add reaction 3. Reaction add->reaction heat Heat mixture under inert atmosphere (e.g., 80-110 °C). Monitor reaction until completion. reaction->heat workup 4. Work-up heat->workup extract Cool to RT. Quench carefully with sat. NH₄Cl. Extract with an organic solvent (e.g., DCM or EtOAc). workup->extract purify 5. Purification extract->purify column Dry, concentrate, and purify via flash column chromatography. purify->column

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Methodology:

  • Setup: In a glovebox or under a strong flow of inert gas, add the aminopyrazole scaffold (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium source (e.g., Pd₂(dba)₃ at 2 mol%), and a bulky phosphine ligand (e.g., XPhos at 4 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Atmosphere: Seal the flask and remove from the glovebox if applicable.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters

Parameter Condition Rationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts that are readily reduced to Pd(0) in situ.
Ligand XPhos, RuPhos, BrettPhos, t-BuXPhos Bulky, electron-rich biaryl monophosphine ligands are essential for high yields.[18]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ Strong, non-nucleophilic bases are required. Cs₂CO₃ is milder and used for sensitive substrates.
Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are mandatory.
Temperature 80 - 110 °C Higher temperatures are often needed to overcome activation barriers.

| Typical Yield | 70 - 98% | Generally high-yielding, but sensitive to substrate sterics and electronics. |

C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for further transformations or as final structural elements that can probe linear, rigid pockets in a protein target.[9] The reaction couples the 2-bromophenyl moiety with a terminal alkyne.

Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the alkyne.[9][19][20] The copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[21] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it serves both to scavenge the HBr byproduct and as a solvent in some cases. Copper-free variants have been developed to avoid issues with alkyne homocoupling (Glaser coupling) and to simplify purification, often requiring specialized ligands.[22][23]

Protocol: Copper-Catalyzed Sonogashira Coupling

Sonogashira_Workflow start 1. Reagent Assembly reagents Add (2-bromophenyl)aminopyrazole, Pd catalyst, and CuI to a dry Schlenk flask. start->reagents degas 2. Degassing & Solvent Addition reagents->degas solvent Evacuate and backfill with N₂. Add anhydrous solvent (e.g., THF) and amine base (e.g., Et₃N). degas->solvent alkyne 3. Alkyne Addition solvent->alkyne add Add terminal alkyne dropwise at RT. alkyne->add reaction 4. Reaction add->reaction heat Stir at RT to 60 °C. Monitor reaction by TLC/LC-MS. reaction->heat workup 5. Work-up heat->workup extract Dilute with EtOAc, filter through celite. Wash with sat. NH₄Cl and brine. workup->extract purify 6. Purification extract->purify column Dry, concentrate, and purify via flash column chromatography. purify->column

Caption: Experimental workflow for the copper-catalyzed Sonogashira coupling.

Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aminopyrazole scaffold (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%), and copper(I) iodide [CuI] (2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq.). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor consumption of the starting material by TLC or LC-MS, typically for 3-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate to recover all product.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[19]

Data Summary: Sonogashira Coupling Parameters

Parameter Condition Rationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Common, commercially available palladium(II) and palladium(0) sources.
Cu Co-catalyst CuI Essential for the classical mechanism to activate the alkyne.
Base Et₃N, DIPEA, Piperidine Acts as a proton scavenger and often as a solvent or co-solvent.
Solvent THF, DMF, Toluene Anhydrous conditions are typically required.
Temperature Room Temperature - 65 °C Reaction is often feasible at room temperature, but heating can accelerate it.

| Typical Yield | 60 - 90% | Sensitive to alkyne purity and potential for homocoupling. |

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). ChemEurope.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). National Institutes of Health.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014, November 13). ACS Publications.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013, November 4). National Institutes of Health.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014, December 11). PubMed.
  • Application Notes and Protocols: Sonogashira Coupling of 2-(Aminomethyl)-4-bromonaphthalene. (n.d.). Benchchem.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024, October 23). Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017, January 6). PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Institutes of Health.

Sources

Application

Preparation of urea derivatives from 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Application Note: Strategic Synthesis of Urea Derivatives from 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Executive Summary & Scaffold Analysis This technical guide details the synthetic transformation of 3-Amino-5-(2-br...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Urea Derivatives from 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Executive Summary & Scaffold Analysis

This technical guide details the synthetic transformation of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (referred to herein as Scaffold A ) into urea derivatives. This specific scaffold is of high value in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and VEGFR/PDGFR kinase inhibitors (e.g., analogs of Regorafenib or Doramapimod).

Chemical Context & Challenges:

  • Nucleophilicity: The exocyclic amine at C3 is the primary nucleophile. However, the adjacent N2-methyl group and the electron-rich pyrazole ring can modulate its reactivity compared to simple anilines.

  • Steric Environment: The 2-bromophenyl group at C5 introduces significant steric bulk and "ortho-effect" torsion. While distal to the amine, it influences solubility and potential π-stacking during purification.

  • Regiochemistry: The fixed N2-methyl group prevents tautomerization, ensuring reaction exclusively at the exocyclic amine, simplifying characterization.

Strategic Decision Matrix

Choose the synthetic route based on reagent availability and diversity requirements.

FeatureMethod A: Isocyanate Addition Method B: Phenyl Carbamate Activation Method C: CDI One-Pot
Primary Use High-throughput library generationUnsymmetrical ureas; Non-commercial R-groupsComplex amines; Avoids isolation
Reagent Status Requires commercial Isocyanates (R-NCO)Uses Phenyl Chloroformate + Amine (R-NH₂)Uses 1,1'-Carbonyldiimidazole
Atom Economy 100% (Addition)Lower (Phenol byproduct)Moderate (Imidazole byproduct)
Safety Profile Low (Isocyanates are sensitizers)Moderate (Corrosive chloroformate)Moderate (CO₂ evolution)
Yield Reliability High (>85%)Very High (>90%)Moderate (60-80%)

Detailed Protocols

Method A: Direct Isocyanate Addition (Standard Protocol)

Best for: Rapid synthesis when the isocyanate (R-NCO) is commercially available.

Reagents:

  • Scaffold A (1.0 equiv)

  • Isocyanate R-NCO (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: Pyridine (0.1 equiv) - Optional, accelerates sluggish reactions.

Step-by-Step Protocol:

  • Dissolution: In a flame-dried reaction vial, dissolve Scaffold A (1.0 mmol, 252 mg) in anhydrous DCM (5 mL). Ensure the solution is clear; if the 2-bromophenyl group causes solubility issues, switch to THF.

  • Addition: Add the isocyanate (1.1 mmol) dropwise via syringe at 0°C (ice bath) to prevent exotherms, though room temperature addition is acceptable for unreactive alkyl isocyanates.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot should disappear.

  • Work-up:

    • Scenario 1 (Precipitate forms): Many urea products will precipitate from DCM. Filter the solid, wash with cold DCM (2 x 2 mL), and dry under vacuum.

    • Scenario 2 (Soluble product): If no precipitate forms, concentrate the solvent to ~1 mL. Add Hexane or Diethyl Ether (5 mL) to induce precipitation. If oiling occurs, evaporate to dryness and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Mechanistic Insight: The N2-methyl group increases the electron density of the pyrazole ring, making the C3-amine sufficiently nucleophilic to attack the isocyanate carbon without requiring strong deprotonation.

Method B: The Phenyl Carbamate Route (The "Universal" Method)

Best for: Synthesizing ureas with complex amines or when the isocyanate is unstable/unavailable. This method avoids handling toxic phosgene gas.[1]

Concept: This is a two-step "activation-displacement" sequence. First, Scaffold A is converted to a reactive phenyl carbamate intermediate. Second, a primary or secondary amine displaces the phenoxide leaving group.

Reagents:

  • Step 1: Phenyl chloroformate (1.05 equiv), Pyridine (1.2 equiv).

  • Step 2: Target Amine (R-NH₂) (1.1 equiv), Triethylamine (TEA) (1.5 equiv).

  • Solvent: THF or Acetonitrile (MeCN).

Step-by-Step Protocol:

Step 1: Activation

  • Dissolve Scaffold A (1.0 mmol) and Pyridine (1.2 mmol) in anhydrous THF (8 mL) under nitrogen.

  • Cool to 0°C. Add Phenyl Chloroformate (1.05 mmol) dropwise.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Observation: Pyridinium hydrochloride will precipitate as a white solid.

  • Isolation (Recommended): Quench with water (10 mL) and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. The intermediate Phenyl (5-(2-bromophenyl)-2-methyl-1H-pyrazol-3-yl)carbamate is usually a stable solid and can be stored.

    • Validation: Check LCMS. Mass should be M+120 (approx) relative to starting material.

Step 2: Displacement (Urea Formation)

  • Dissolve the isolated Phenyl Carbamate intermediate (1.0 mmol) in DMSO or DMF (3 mL). Note: DMSO accelerates this displacement significantly compared to THF.

  • Add the Target Amine (1.1 equiv) and TEA (1.5 equiv).

  • Heat to 60°C for 2–6 hours.

  • Work-up: Pour the reaction mixture into ice-water (20 mL). The urea product usually precipitates. Filter, wash with water (to remove phenol byproduct), and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for derivatizing Scaffold A.

UreaSynthesis Start Scaffold A (3-Amino-5-(2-bromophenyl)-2-methylpyrazole) Decision Is Isocyanate Available? Start->Decision MethodA Method A: Direct Addition Decision->MethodA Yes (Commercial R-NCO) MethodB_1 Method B (Step 1): Activate w/ PhOCOCl Decision->MethodB_1 No (Complex R-group) Product Target Urea Derivative MethodA->Product DCM, RT, 2h Intermediate Phenyl Carbamate Intermediate MethodB_1->Intermediate Pyridine, THF, 0°C MethodB_2 Method B (Step 2): Displace w/ Amine R-NH2 Intermediate->MethodB_2 Isolation MethodB_2->Product DMSO, 60°C, -PhOH

Figure 1: Synthetic workflow comparing the direct Isocyanate route (Method A) and the Phenyl Carbamate activation route (Method B).

Analytical Data & Troubleshooting

Expected NMR Characteristics (DMSO-d6):

  • Urea Protons: Two distinct singlets (or broad doublets) typically appearing between δ 8.5–9.5 ppm (Ar-NH-CO) and δ 6.5–7.5 ppm (R-NH-CO).

  • Methyl Group: Sharp singlet at δ 3.6–3.8 ppm (N-CH₃).

  • Pyrazole Proton: Singlet at ~δ 6.2–6.5 ppm (C4-H).

Troubleshooting Table:

ProblemCauseSolution
Low Yield (Method A) Moisture in solventIsocyanates hydrolyze to amines. Use strictly anhydrous DCM/THF and store isocyanates under Argon.
No Reaction (Method B) Steric hindrance of AmineIf the incoming amine is bulky, switch solvent to DMSO and increase temp to 80°C.
Oily Product Impurities/PhenolWash the crude oil with cold Diethyl Ether. The urea often crystallizes while impurities dissolve.
Regioselectivity N/AThe N2-methyl group blocks ring nitrogen reactivity, ensuring reaction occurs only at the exocyclic amine.

References

  • Regioselective Synthesis of Pyrazolyl Ureas

    • Title: Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents.[2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Link:

  • Phenyl Carbamate Method Validation

    • Title: Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates.[4]

    • Source: The Journal of Organic Chemistry (ACS).
    • Link:

  • Aminopyrazole Reactivity

    • Title: Recent developments in aminopyrazole chemistry.[5]

    • Source: Arkivoc.
    • Link:

  • Kinase Inhibitor Context (p38)

    • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.
    • Source: Intern
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole synthesis

Technical Support Center: Aminopyrazole Synthesis Ticket ID: #PYR-2B-005 Subject: Yield Optimization for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrazole Synthesis Ticket ID: #PYR-2B-005 Subject: Yield Optimization for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 3-amino-5-(2-bromophenyl)-2-methylpyrazole (often chemically indexed as 5-amino-1-methyl-3-(2-bromophenyl)pyrazole depending on tautomer fixing) is notoriously sensitive to regiochemical drift.[1] The reaction between 3-(2-bromophenyl)-3-oxopropanenitrile and methylhydrazine produces two distinct isomers.[1][2]

Low yields are typically caused by:

  • Regiochemical Scrambling: Formation of the undesired isomer (Methyl adjacent to the aryl group vs. Methyl adjacent to the amino group).

  • Steric Inhibition: The ortho-bromo substituent on the phenyl ring creates significant steric clash, impeding the initial hydrazone formation.[1]

  • Purification Losses: The "oiling out" phenomenon common with lipophilic brominated pyrazoles.[1]

This guide provides a regiocontrolled protocol using the "Bagley Switch" method to lock the desired isomer and maximize yield.

Part 1: Diagnostic & Isomer Identification

Before optimizing, confirm which isomer you are currently producing.[1] The nomenclature "2-methyl" can be ambiguous.

FeatureTarget Isomer A (Thermodynamic)Target Isomer B (Kinetic/Steric)
Structure 5-amino-1-methyl-3-(2-bromophenyl)pyrazole 3-amino-1-methyl-5-(2-bromophenyl)pyrazole
Configuration Methyl is adjacent to Amino group.[1]Methyl is adjacent to Aryl group.[1]
Sterics Favored. Methyl is far from the bulky 2-bromophenyl group.[1]Disfavored. Methyl clashes with 2-bromophenyl.[1]
Typical Yield High (if conditions are acidic).[1]Low (requires basic conditions).[1]
1H NMR (Me)

ppm

ppm (Deshielded by aryl ring)

Note: If your target is "3-Amino... 2-methyl" based on the numbering where the methylated nitrogen is N2, you most likely require Isomer A (where the amino and methyl are on adjacent atoms N-C).[1]

Part 2: Optimized Protocols

Do not use neutral ethanol reflux; it leads to mixtures.[1] Select the protocol based on your target isomer.[1]

Protocol A: Acid-Mediated Regiocontrol (Recommended for Isomer A)

Target: 5-amino-1-methyl-3-(2-bromophenyl)pyrazole Mechanism:[1][3] Protonation of the nitrile makes it the primary electrophile for the more nucleophilic nitrogen of methylhydrazine (


).

Reagents:

  • 3-(2-bromophenyl)-3-oxopropanenitrile (1.0 eq)[1]

  • Methylhydrazine (1.2 eq)[1]

  • Glacial Acetic Acid (AcOH) (Solvent/Catalyst)[1]

  • Toluene (Co-solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the

    
    -ketonitrile in 20 mL of Toluene/AcOH (1:1 v/v).
    
  • Addition: Cool to 0°C. Add methylhydrazine dropwise. Crucial: Low temperature prevents kinetic attack at the ketone.

  • Cyclization: Allow to warm to room temperature, then reflux for 4 hours.

    • Why: The acetic acid promotes the attack of the

      
       on the nitrile (or dehydration of the intermediate) to favor the 5-amino isomer.
      
  • Workup: Evaporate volatiles. Neutralize with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: The product often precipitates upon neutralization.[1] If not, recrystallize from Ethanol/Water (1:3) .[1]

Protocol B: Base-Mediated Regiocontrol (For Isomer B)

Target: 3-amino-1-methyl-5-(2-bromophenyl)pyrazole Mechanism:[1][3] Under basic conditions, the reaction favors the formation of the hydrazone at the ketone first, followed by attack on the nitrile.

Reagents:

  • 
    -ketonitrile (1.0 eq)[1]
    
  • Methylhydrazine sulfate (1.2 eq)[1]

  • Sodium Ethoxide (EtONa) (3.0 eq)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve Na (metal) in EtOH to generate fresh EtONa.

  • Coupling: Add the

    
    -ketonitrile.[1] Stir for 15 min.
    
  • Addition: Add methylhydrazine sulfate.

  • Reflux: Heat to reflux for 8-12 hours.

    • Warning: The 2-bromophenyl group effectively blocks the formation of this isomer. Expect yields <40% even with optimization due to steric clash between the N-Methyl and the ortho-Bromo group.[1]

Part 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision pathways to maximize yield and avoid common pitfalls.

G cluster_legend Key Start Start: Low Yield of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole CheckIsomer Step 1: Verify Target Isomer (Check NMR) Start->CheckIsomer IsomerA Target: Methyl next to Amino (Thermodynamic Product) CheckIsomer->IsomerA Most Common IsomerB Target: Methyl next to Aryl (Sterically Hindered) CheckIsomer->IsomerB Rare/Specific ConditionA Use Acidic Conditions (AcOH / Toluene Reflux) IsomerA->ConditionA ConditionB Use Basic Conditions (EtONa / EtOH Reflux) IsomerB->ConditionB Issue1 Issue: Oiling Out / Impurity ConditionA->Issue1 ConditionB->Issue1 Solution1 Fix: HCl Salt Formation (Dissolve in Et2O, bubble HCl gas) Issue1->Solution1 Yes Issue2 Issue: No Reaction / SM Recovery Issue1->Issue2 No Solution2 Fix: Pre-activate Nitrile (Use Thioamide route) Issue2->Solution2 Yes Legend1 Decision Point Legend2 Optimized Protocol

Caption: Decision tree for selecting reaction conditions based on the specific regioisomer required.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn into a dark tar/oil instead of a solid? A: This is common with brominated aromatics.[1] The "tar" is often the product trapped in a supersaturated oil state with impurities.[1]

  • Fix: Do not try to scratch the oil.[1] Dissolve the crude oil in a minimal amount of Diethyl Ether or MTBE .[1] Bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the hydrochloride salt .[1] The salt is almost always a stable, filterable solid.[1] You can free-base it later if needed.[1]

Q2: I am using the Acidic Protocol (A) but still getting a mixture. Why? A: You likely added the methylhydrazine too fast at room temperature.[1]

  • Fix: The addition must happen at 0°C or lower . At higher temperatures, the kinetic attack on the ketone competes with the acid-catalyzed direction. Also, ensure your Toluene/AcOH ratio is at least 1:1 to maintain sufficient acidity.[1]

Q3: Can I use hydrazine hydrate first and then methylate? A: No. Methylation of 3-amino-5-(2-bromophenyl)pyrazole is non-selective.[1] It will methylate N1, N2, and the exocyclic amine, leading to a mixture of at least 3-4 compounds that are difficult to separate.[1] Direct cyclization is the only viable high-yield route.

Q4: The 2-bromophenyl group seems to be falling off (dehalogenation). A: If you are using Pd-catalysis downstream, this is a risk.[1] In the synthesis step, however, dehalogenation is rare unless you are using refluxing hydrazine hydrate (without the methyl group) at very high temperatures for extended periods.[1] In the methylhydrazine protocols described above, the C-Br bond is stable.[1]

Part 5: Data Summary & Yield Expectations

ProtocolConditionsMajor IsomerExpected Yield
Standard EtOH, RefluxMixture (60:40)35-45%
Acidic (Optimized) AcOH/Toluene, Reflux 5-amino-1-methyl (Isomer A) 85-92%
Basic (Optimized) EtONa/EtOH, Reflux3-amino-1-methyl (Isomer B)25-40%*

*Yield for Isomer B is capped by steric hindrance from the 2-bromo group.[1]

References

  • Bagley, M. C., et al. (2007).[1] "A new one-step synthesis of 5-amino-1-arylpyrazoles." Tetrahedron Letters, 48(38), 6609-6614.[1] (Establishes the "Bagley Switch" for regiocontrol using AcOH vs EtONa).

  • Fichez, J., et al. (2012).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(22).[1] (Review of condensation mechanisms and regioselectivity).

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[1] (Fundamental mechanisms of pyrazole tautomerism and alkylation).

  • PubChem. (2025).[1] "3-(2-bromophenyl)-3-oxopropanenitrile Compound Summary." (Physical properties of the starting material). [1]

Sources

Optimization

Purification methods for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole by flash chromatography

Status: Operational Ticket ID: PYR-PUR-001 Subject Matter Expert: Senior Application Scientist, Separation Technologies Executive Summary: The "Dual Personality" Challenge Purifying 3-Amino-5-(2-bromophenyl)-2-methylpyra...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PUR-001 Subject Matter Expert: Senior Application Scientist, Separation Technologies

Executive Summary: The "Dual Personality" Challenge

Purifying 3-Amino-5-(2-bromophenyl)-2-methylpyrazole presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses two conflicting physicochemical traits:

  • The Basic "Anchor" (3-Amino group): This primary amine interacts strongly with acidic silanols on standard silica, causing peak tailing and irreversible adsorption.

  • The Lipophilic "Tail" (5-(2-bromophenyl)): This bulky, halogenated aryl group provides significant lipophilicity, but also steric bulk that can complicate solubility in standard non-polar mobile phases.

Furthermore, the synthesis of N-methylpyrazoles almost invariably produces regioisomers (N1-methyl vs. N2-methyl). Separating your target "2-methyl" isomer from its "1-methyl" counterpart is the critical success factor.

Module 1: Method Development & Optimization

Mobile Phase Selection Strategy

Standard Hexane/Ethyl Acetate gradients often fail for aminopyrazoles due to streaking. You must employ a Silanol Suppression Strategy .

Solvent SystemCompositionRoleRecommended For
System A (Standard) DCM / MeOH / NH₄OH (90 : 10 : 1)DCM: Solubilizes the bromo-phenyl group.MeOH: Elutes polar amine.NH₄OH: Suppresses silanols.General purification; high solubility needs.
System B (High Res) Hexane / EtOAc / TEA (Gradient + 1% TEA)TEA (Triethylamine): Blocks active silica sites.Hex/EtOAc: Provides better isomer selectivity than MeOH.Separating Regioisomers (Critical).
System C (Alternative) DCM / Acetonitrile (0-50% MeCN)MeCN: Aprotic polar solvent. Avoids proton-transfer broadening seen with MeOH.If MeOH causes co-elution of isomers.

Critical Protocol Note: When using Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), you must flush the column with the modifier-containing solvent before loading your sample to "neutralize" the silica bed.

The Regioisomer Separation Workflow

Isomer separation requires maximizing selectivity (


)  rather than just retention (

).

IsomerSeparation cluster_legend Key Decision Points Start Crude Mixture (Contains N1 & N2 Isomers) TLC_Scout TLC Scouting (Hex/EtOAc + 1% TEA) Start->TLC_Scout Delta_Rf Check u0394Rf between isomers TLC_Scout->Delta_Rf Good_Sep u0394Rf > 0.15 (Distinct Spots) Delta_Rf->Good_Sep Yes Poor_Sep u0394Rf < 0.1 (Overlapping Spots) Delta_Rf->Poor_Sep No Action_Good Proceed to Flash Gradient: 0-40% EtOAc (Isocratic hold at Rf 0.3) Good_Sep->Action_Good Action_Poor Switch Solvent System Poor_Sep->Action_Poor Try_DCM Try DCM / MeOH (98:2) Action_Poor->Try_DCM Try_CN Try DCM / MeCN Action_Poor->Try_CN

Figure 1: Decision matrix for separating pyrazole regioisomers. Note that N-methyl isomers often display significantly different dipoles, making solvent selectivity (aprotic vs. protic) the key variable.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks/tails across the column, contaminating other fractions."

Diagnosis: Unsuppressed Silanol Interactions. The amino group on the pyrazole ring is protonating on the acidic silica surface (


 of silica silanols 

5-7).

Corrective Action:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both solvent A and solvent B.

  • Switch Stationary Phase: If modifying the solvent isn't enough, switch to Amine-Functionalized Silica (KP-NH) . This silica has a basic surface that repels the amine, resulting in sharp, symmetrical peaks without liquid modifiers [1].

Issue 2: "The product precipitates (crashes out) on the column."

Diagnosis: Solubility Mismatch. The 5-(2-bromophenyl) group makes the molecule lipophilic, but the amino group makes it crystalline. It likely dissolves well in DCM but poorly in Hexane. Injecting a DCM solution into a Hexane-equilibrated column causes immediate precipitation.

Corrective Action:

  • Stop Liquid Loading: Do not load in DCM.

  • Adopt Dry Loading:

    • Dissolve crude in DCM/MeOH.[1]

    • Add silica gel (ratio 1:3 sample:silica) or Celite 545.

    • Rotovap to dryness (free-flowing powder).

    • Load the powder into a solid load cartridge (SLS) or pre-column. This eliminates solvent incompatibility issues [2].[1][2][3]

Issue 3: "I see a 'shoulder' on my product peak that won't go away."

Diagnosis: Co-eluting Regioisomer. The N1-methyl and N2-methyl isomers are likely co-eluting.

Corrective Action:

  • Flatten the Gradient: Identify the %B where the compound elutes. Insert an isocratic hold for 5–10 column volumes (CV) at a concentration 5% lower than the elution point.

  • Change Selectivity: If using MeOH, switch to Acetonitrile. MeOH is a hydrogen bond donor/acceptor; Acetonitrile is a dipole-dipole interactor. This change often flips or separates the selectivity of pyrazole isomers [3].

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use C18 (Reverse Phase) for this purification? A: Yes, and it is often better for separating isomers.

  • Condition: Use a High pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).

  • Reasoning: At low pH (formic acid), the amino group is protonated (

    
    ), making the molecule very polar and likely to elute in the void volume. At pH 10, the amine is neutral, allowing the hydrophobic bromophenyl group to interact with the C18 chains for retention and separation [4].
    

Q: How much sample can I load? A:

  • Standard Silica: 1% to 5% by weight (e.g., 100mg sample on a 10g column).

  • Amine Silica (KP-NH): Up to 10% by weight. The lack of tailing allows for higher mass loading without band broadening.

Q: Why is the "2-bromophenyl" group important for purification? A: The bromine atom is heavy and lipophilic. It provides a "handle" for separation.[4] However, it also introduces a "halogen bond" potential. If separation is difficult on silica, consider a Phenyl-Hexyl stationary phase (if using Reverse Phase), which interacts specifically with the pi-electrons of the bromophenyl ring.

Experimental Protocol: Dry-Load Flash Chromatography

Objective: Purify 500 mg of crude reaction mixture.

  • Preparation:

    • Dissolve 500 mg crude in 5 mL DCM.

    • Add 1.5 g Silica Gel (40-63 µm).

    • Evaporate solvent completely (ensure no DCM smell remains).

  • Column Setup:

    • Cartridge: 25g Silica Flash Cartridge (or 25g KP-NH if available).

    • Mobile Phase A: Hexane (+ 1% TEA).

    • Mobile Phase B: Ethyl Acetate (+ 1% TEA).

  • Gradient Profile:

    • 0 - 2 CV: 0% B (Equilibration).

    • 2 - 5 CV: 0% → 10% B.

    • 5 - 15 CV: 10% → 40% B (Linear Ramp).

    • 15 - 20 CV: 40% → 100% B (Flush).

  • Detection:

    • Monitor UV at 254 nm (aromatic rings) and 280 nm (pyrazole conjugation).

    • Collect fractions when absorbance > 10 mAU.

References

  • Biotage. (2023).[5][6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Dry Loading. Retrieved from [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Aminopyrazole Solubility in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a common yet significant challenge in the lab: the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a common yet significant challenge in the lab: the solubility of aminopyrazole compounds in biological assays. Aminopyrazoles are a versatile class of heterocyclic compounds with broad pharmacological activities, making them a cornerstone of many research and development projects.[1][2][3] However, their often-poor aqueous solubility can be a major hurdle, leading to inconsistent results and stalled progress.

This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is grounded in established scientific principles and field-proven laboratory practices to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Precipitation to Clear Solutions

This section addresses specific issues you may encounter when working with aminopyrazoles and offers step-by-step solutions.

Issue 1: My aminopyrazole compound precipitates immediately upon addition to aqueous assay buffer from a DMSO stock solution.

This is a classic sign of "solvent shock," where the compound, highly soluble in the organic stock solvent, crashes out when rapidly introduced to a predominantly aqueous environment.[4]

Causality: The dramatic shift in solvent polarity from 100% DMSO to the aqueous buffer reduces the compound's solubility below its final concentration.

Step-by-Step Solutions:

  • Optimize the Dilution Technique: Instead of directly pipetting the DMSO stock into the buffer, add the stock solution dropwise to the vortexing buffer. This gradual introduction allows for better mixing and can prevent localized high concentrations that lead to precipitation.[5]

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.[4] This will necessitate adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Pre-warm the Assay Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. While not universally effective, increased temperature can sometimes improve the solubility of certain compounds.[4]

  • Incorporate a Surfactant: Add a biocompatible surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80), to the aqueous buffer before adding your compound.[6] Surfactants form micelles that can encapsulate hydrophobic molecules, keeping them in solution.

Issue 2: The compound appears to dissolve initially but then precipitates over the course of a long-term incubation (e.g., 24-72 hours).

This delayed precipitation can be caused by several factors related to the compound's stability and interactions with the assay components over time.

Causality: Compound instability at the incubation temperature, pH shifts in the culture medium due to cellular metabolism, or interactions with media components like serum proteins can all lead to decreased solubility over time.[4]

Step-by-Step Solutions:

  • Assess Compound Stability: First, determine if the compound is stable at 37°C for the duration of your experiment. This can be done by incubating the compound in the assay medium and analyzing its concentration and integrity at different time points using methods like HPLC.

  • Monitor and Buffer pH: Cellular metabolism can acidify the culture medium, which can affect the ionization state and solubility of your aminopyrazole.[4][7][8][9] Ensure your medium has a robust buffering system (e.g., HEPES) and monitor the pH throughout the incubation period.

  • Evaluate Serum Protein Interactions: If you are using a serum-containing medium, your compound may be binding to proteins and precipitating out of solution.[4] Consider reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium for the experiment.

  • Consider a Different Solubilization Strategy: For long-term assays, relying solely on a co-solvent like DMSO may not be sufficient. Advanced formulation strategies like complexation with cyclodextrins can provide more stable solubilization.[10][11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with aminopyrazoles.

Q1: What is the first step I should take to improve the solubility of a new aminopyrazole compound?

The initial and most fundamental step is to understand the physicochemical properties of your compound. The principle of "like dissolves like" is a good starting point.[13] If your compound is highly non-polar, it will likely have poor aqueous solubility. A systematic solvent screening is a practical first step to identify suitable organic solvents for creating a stock solution.

Q2: What are co-solvents, and how do they work?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[14][15] They work by reducing the overall polarity of the solvent system, making it a more favorable environment for non-polar molecules.[13][15] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[14][16][17]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

There is no universal maximum concentration, as DMSO tolerance is highly cell-line dependent.[5][18] However, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[18][19] It is crucial to perform a DMSO toxicity assay for your specific cell line to determine the highest non-toxic concentration.[5]

Q4: My aminopyrazole has an ionizable group. Can I use pH adjustment to improve its solubility?

Yes, for aminopyrazoles with acidic or basic functional groups, adjusting the pH of the solution can significantly impact solubility.[8][20][21] For a basic aminopyrazole, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic aminopyrazole, increasing the pH will result in deprotonation and enhanced solubility. However, you must ensure the chosen pH is compatible with your biological assay and does not affect the compound's activity or the health of your cells.

Q5: What are cyclodextrins, and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][22][23] They can encapsulate poorly soluble drug molecules, like many aminopyrazoles, within their hydrophobic core, forming an inclusion complex.[11][12][22][23] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions, thereby increasing the overall solubility of the guest molecule.[11][12][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[16][24]

Data Presentation: Solvent and Additive Recommendations

The following table summarizes common solvents and additives used to improve the solubility of aminopyrazoles in biological assays, along with their typical working concentrations and potential considerations.

Solvent/Additive Typical Final Concentration Mechanism of Action Considerations
DMSO 0.1% - 0.5% (v/v)Co-solventPotential for cell toxicity at higher concentrations.[5][18] Always run a vehicle control.
Ethanol 0.1% - 1% (v/v)Co-solventCan be more volatile than DMSO. Cell toxicity should be evaluated.
Polyethylene Glycol (PEG 300/400) 1% - 5% (v/v)Co-solventGenerally well-tolerated by cells, but viscosity can be a factor at higher concentrations.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1% - 10% (w/v)ComplexationCan significantly enhance solubility and stability.[16][24] May have its own biological effects at high concentrations.
Polysorbate 20/80 (Tween® 20/80) 0.01% - 0.1% (v/v)Surfactant (Micellar Solubilization)Effective at preventing precipitation, but can interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of an Aminopyrazole Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble aminopyrazole compound.

  • Determine the Target Concentration: Decide on the desired stock concentration (e.g., 10 mM).

  • Calculate the Required Mass: Based on the molecular weight of your aminopyrazole, calculate the mass needed to prepare your desired volume of stock solution.

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile, conical microcentrifuge tube.

  • Add the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5][13]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: DMSO Toxicity Assay

This protocol provides a step-by-step guide to determine the maximum tolerated DMSO concentration for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).[5] Include an untreated control (medium only).

  • Treat the Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in triplicate.

  • Incubation: Incubate the cells for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).[5]

  • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.

Visualizing the Path to Solubility

The following diagrams illustrate key concepts and workflows for addressing aminopyrazole solubility challenges.

Solubility Troubleshooting Workflow Troubleshooting Workflow for Aminopyrazole Solubility start Precipitation Observed solvent_shock Immediate Precipitation (Solvent Shock?) start->solvent_shock Yes delayed_precip Delayed Precipitation (Instability?) start->delayed_precip No optimize_dilution Optimize Dilution (e.g., dropwise addition) solvent_shock->optimize_dilution check_stability Assess Compound Stability at 37°C delayed_precip->check_stability lower_stock Lower Stock Concentration optimize_dilution->lower_stock Still Precipitates solution_clear Solution Remains Clear optimize_dilution->solution_clear Success use_surfactant Add Surfactant (e.g., Tween® 80) lower_stock->use_surfactant Still Precipitates lower_stock->solution_clear Success use_surfactant->solution_clear Success monitor_ph Monitor/Buffer Medium pH check_stability->monitor_ph If Stable advanced_formulation Consider Advanced Formulations (e.g., Cyclodextrins) check_stability->advanced_formulation If Unstable evaluate_serum Evaluate Serum Interactions monitor_ph->evaluate_serum If pH is Stable monitor_ph->advanced_formulation If pH is Unstable evaluate_serum->advanced_formulation If Serum is the Issue advanced_formulation->solution_clear

Caption: A decision-making workflow for troubleshooting common solubility issues with aminopyrazoles.

Solubilization Mechanisms Mechanisms of Aminopyrazole Solubilization aminopyrazole Poorly Soluble Aminopyrazole cosolvency Co-solvency DMSO, Ethanol, PEG Reduces overall polarity of the solvent system aminopyrazole->cosolvency complexation Complexation Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a hydrophilic shell aminopyrazole->complexation micellar Micellar Solubilization Surfactants (e.g., Tween®) Forms micelles that sequester the hydrophobic molecule aminopyrazole->micellar ph_adjustment pH Adjustment Acids/Bases Ionizes the molecule to increase aqueous solubility aminopyrazole->ph_adjustment solution Solubilized Aminopyrazole in Aqueous Medium cosolvency->solution Forms a homogenous solution complexation->solution Forms a soluble complex micellar->solution Forms a stable micellar solution ph_adjustment->solution Forms a soluble salt

Sources

Optimization

Minimizing regioselectivity side products in methylpyrazole synthesis

Status: Operational Role: Senior Application Scientist Topic: Minimizing Regioisomeric Side Products Ticket ID: PYR-REGIO-001 Executive Summary: The Isomer Challenge The synthesis of -methylpyrazoles frequently results i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Minimizing Regioisomeric Side Products Ticket ID: PYR-REGIO-001

Executive Summary: The Isomer Challenge

The synthesis of


-methylpyrazoles frequently results in a mixture of 1,3- and 1,5-isomers.[1] This lack of regiocontrol stems from two competing factors: the similar nucleophilicity of the hydrazine nitrogens and the similar electrophilicity of the 1,3-dicarbonyl centers.

This guide provides engineered workflows to break this symmetry. We move beyond "standard" ethanol reflux protocols to advanced solvent engineering, steric masking, and directing-group strategies.

Module 1: Cyclocondensation Strategies (Knorr Synthesis)

The Core Problem

In the reaction between methylhydrazine and an unsymmetrical 1,3-diketone, two pathways exist. Methylhydrazine has two nucleophilic sites:

  • N1 (NHMe): More nucleophilic due to the inductive effect of the methyl group, but sterically more hindered.

  • N2 (NH2): Less nucleophilic, but sterically accessible.

Workflow 1.1: Solvent Engineering (The Fluorinated Switch)

Standard protic solvents (EtOH, MeOH) often yield 1:1 mixtures. Switching to fluorinated alcohols can drastically improve regioselectivity.[2][3][4]

The Protocol:

  • Solvent: Replace Ethanol with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen or stabilize specific transition states, often favoring the 1,3-isomer (Fustero et al., 2008).

  • Procedure:

    • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M).

    • Add Methylhydrazine (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2–4 hours.

    • Evaporation: HFIP is volatile (bp 58°C) and easily recovered.

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Typical Regio-ratio (1,3 : 1,5)
Ethanol24.50.83~ 55 : 45 (Poor)
TFE 26.71.51~ 85 : 15 (Good)
HFIP 16.71.96> 95 : 5 (Excellent)
Workflow 1.2: The Enaminone Directing Route

If the diketone fails, convert it to an enaminone. This creates a "hard" electrophile that directs the attack.

The Logic: Replacing one ketone with a dimethylamino group (


) creates a specific leaving group. The unsubstituted hydrazine nitrogen (

) preferentially attacks the carbon bearing the amino group.

Step-by-Step:

  • Activation: React ketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.

  • Cyclization: Treat enaminone with methylhydrazine.

  • Result: The

    
     attacks the C-N bond (Michael-type addition), and the 
    
    
    
    attacks the carbonyl, yielding the 1,3-dimethylpyrazole predominantly.
Visualizing the Pathway

G Start Substrate Selection Diketone 1,3-Diketone Start->Diketone Enaminone Enaminone (Directing Group) Start->Enaminone Decision Isomer Required? Diketone->Decision PathC Attack at C-NMe2 Enaminone->PathC Directed Attack PathA Standard EtOH Decision->PathA No Preference PathB HFIP Solvent Decision->PathB Need 1,3-Selectivity ResultMix Mixture (1:1) PathA->ResultMix Result13 1,3-Isomer (Major) PathB->Result13 H-Bond Control PathC->Result13 Result15 1,5-Isomer (Major)

Figure 1: Decision tree for selecting the optimal cyclocondensation pathway based on substrate and desired isomer.

Module 2: N-Alkylation of Pyrazoles

The Core Problem

Alkylating a parent pyrazole (NH-pyrazole) is governed by tautomerism. The proton shuttles between N1 and N2. Under basic conditions, the pyrazolide anion is formed, and alkylation occurs at the most nucleophilic nitrogen, often leading to mixtures or the sterically less hindered isomer (usually 1,3).

FAQ: Troubleshooting N-Alkylation

Q: I need the sterically hindered 1,5-isomer (N-methylation adjacent to a bulky group). Standard MeI/NaH gives me the wrong product. What do I do? A: You must switch from thermodynamic control to kinetic/coordination control.

  • The Fix: Use Cesium Carbonate (

    
    )  in a chelating solvent (like DME) or use Magnesium  salts. The "Ceasium Effect" can sometimes favor the more hindered position due to the large cation radius allowing tighter ion pairing with the specific nitrogen.
    

Q: How do I get >98% selectivity for the N1 position (1,3-isomer) without chromatography? A: Use Silyl Masking (The "Benchchem" Method).

  • Protocol:

    • React pyrazole with a bulky silyl agent (e.g., (chloromethyl)triisopropoxysilane).[5]

    • The bulky silyl group forces addition to the less hindered nitrogen (N1) with high selectivity (>95:5).

    • Perform a fluoride-mediated desilylation/rearrangement if necessary, or use the silyl-methyl group as a "masked" methyl that is later reduced.

Module 3: Advanced Troubleshooting & FAQs

Scenario: "The Ratio is Stuck at 60:40"

Diagnosis: You are likely operating under thermodynamic equilibrium where the energy difference between the two transition states is negligible (


).

Corrective Actions:

  • Temperature Drop: Lower reaction temperature to -78°C (if possible) or -20°C. Selectivity is often kinetically controlled; lower energy favors the lower activation barrier pathway exclusively.

  • Lewis Acid Additive: Add

    
      (10 mol%). Lewis acids can chelate the dicarbonyl in a specific geometry, differentiating the carbonyl carbons electronically.
    
  • Change the Electrophile: If using a diketone, convert it to an alkynone (acetylenic ketone).

    • Why? Alkynones react via a conjugate addition mechanism that is distinct from the condensation mechanism, often reversing or amplifying selectivity (Brands et al., 2004).

Comparison of Methods
MethodPrimary Control FactorTarget IsomerScalability
Standard Knorr Sterics of R-groupsMixture (usually)High
HFIP Solvent H-Bonding / Solvation1,3-IsomerMedium (Solvent cost)
Enaminone Electronic (Leaving Group)1,3-IsomerHigh
Alkynone Conjugate Addition1,5-IsomerMedium
Silyl-Alkylation Steric Bulk1,3-IsomerLow (Reagent cost)

References

  • Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.

  • Brands, K. M. J., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones. Synthesis.

  • BenchChem Technical Support. (2024). Selective N-Methylation of Pyrazoles: Troubleshooting Guide.

  • Rosa, F. A., et al. (2022).[6] Regiodivergent Synthesis of N-Methylpyrazoles. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis and Regioselectivity.

Sources

Troubleshooting

Optimizing reaction temperature for cyclization of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole precursors

Ticket ID: RXN-OPT-8829 Topic: Thermal Optimization for Intramolecular Cyclization of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXN-OPT-8829 Topic: Thermal Optimization for Intramolecular Cyclization of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Case Context[1][2][3][4][5][6]

The Challenge: You are attempting to cyclize 3-Amino-5-(2-bromophenyl)-2-methylpyrazole into a fused pyrazolo[1,5-c]quinazoline derivative. This is an intramolecular Buchwald-Hartwig amination.[1] The presence of the N-methyl group at position 2 is structurally significant; it locks the tautomer, forcing the exocyclic amine to act as the nucleophile against the ortho-bromophenyl electrophile.

The Critical Variable: Temperature. [2][3]

  • Too Low (< 80°C): The oxidative addition of the aryl bromide is sluggish, and the rate-determining step (reductive elimination) may not overcome the energy barrier, leading to stalled intermediates.

  • Too High (> 120°C): Promotes hydrodebromination (reduction of the C-Br bond), catalyst decomposition (Pd black formation), and potential oligomerization.[1]

This guide provides a self-validating protocol to determine the precise thermal window for your specific substrate.

The Thermodynamic Landscape (The "Why")

To optimize temperature, we must understand the competition between the productive pathway and the destructive side reactions.

Mechanistic Conflict

The catalytic cycle relies on three steps:

  • Oxidative Addition (OA): Pd(0) inserts into the Ar-Br bond. (Generally facile > 60°C).[1]

  • Amine Coordination & Deprotonation: The exocyclic amine binds; base removes the proton.

  • Reductive Elimination (RE): The C-N bond forms, and Pd(0) is regenerated.[1][4] This is the temperature-critical step.

Thermal Risk: At elevated temperatures (>110°C), the Pd-Ar intermediate is susceptible to hydrodebromination .[1] This occurs if the cycle stalls and the Pd-Ar species abstracts a hydride (often from the solvent or base), resulting in the loss of the bromine without cyclization.

Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing via temperature control.

ReactionPathway Start Precursor (Aryl Bromide) OxAdd Pd(II) Intermediate (Oxidative Addition) Start->OxAdd >60°C Facile Coord Pd-Amido Complex OxAdd->Coord Base dependent SideProd By-Product (Hydrodebrominated) OxAdd->SideProd >110°C Thermal Decomposition Product Cyclized Product (Pyrazolo-quinazoline) Coord->Product Reductive Elimination (Requires Heat ~80-100°C) Coord->SideProd Stalled Cycle

Figure 1: Kinetic competition between productive Reductive Elimination and destructive Hydrodebromination based on thermal input.[1]

Optimization Protocol: The "Temperature Ladder"

Do not run a single reaction at "reflux." Instead, execute a Temperature Ladder Screen using 4 parallel vials. This method is self-validating: the data trends will reveal the optimal point.

Experimental Setup
  • Scale: 0.2 mmol per vial.

  • Solvent: Toluene (Boiling Point: 110°C) or 1,4-Dioxane (Boiling Point: 101°C).[1] Toluene is preferred for initial screens to avoid coordinating solvent effects.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) or Pd₂(dba)₃ + BINAP.[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

The Protocol[6][9]
  • Prepare a Master Mix: Dissolve precursor, ligand, and precatalyst in solvent to ensure identical loading.[1] Distribute into 4 vials.

  • Add Base: Add solid Cs₂CO₃ to each vial.

  • Set Temperatures:

    • Vial A: 70°C (Control - Low Energy)

    • Vial B: 90°C (Target Zone)[1]

    • Vial C: 100°C (Standard Reflux)

    • Vial D: 120°C (Stress Test - Sealed Tube/Pressure Vial)

  • Timepoint Sampling: Take aliquots at 2h and 12h. Analyze via HPLC/UPLC.

Data Interpretation Table

Use this table to interpret your HPLC area % results.

Observation (HPLC)DiagnosisTemperature Action
High SM, Low Prod Kinetic barrier not met. Oxidative addition likely occurring, but RE is stalled.[1]Increase Temp (Move from A to B/C).
Low SM, High Prod Ideal conversion.[1]Maintain. Optimize time/catalyst loading.
Low SM, High "Des-Br" "Des-bromo" impurity (M-H) formed.[1] Temp is too high; catalyst is scavenging H.Decrease Temp immediately.
Pd Mirror on Glass Catalyst decomposition (Pd black).[1] Ligand dissociation occurring.[4]Decrease Temp or switch to thermally stable ligand (e.g., Xantphos).[1]

Troubleshooting & FAQs

Q1: I see the "Des-bromo" impurity (Hydrodebromination). Why?

A: This is the most common failure mode in high-temperature Buchwald-Hartwig cyclizations.

  • Cause: At high temperatures (>110°C), if the reductive elimination is slow (due to steric bulk of the 2-methyl group), the Pd(II)-Aryl intermediate persists.[1] It will eventually abstract a hydride from the solvent or the ligand.

  • Solution: Drop the temperature by 10-15°C. If conversion drops, switch to a more active catalyst (e.g., BrettPhos or RuPhos ) that facilitates reductive elimination at lower temperatures, rather than using heat to force the reaction.[1]

Q2: My reaction stalls at 60% conversion even at 100°C. Should I heat to 140°C?

A: No. Increasing heat further will likely only increase decomposition.

  • Reason: Catalyst death. The active Pd(0) species has likely precipitated as Pd black.

  • Fix: Instead of heat, perform a "spike" test. Add 2 mol% fresh catalyst after 6 hours. If the reaction restarts, your catalyst is dying thermally. Switch to 1,4-Dioxane (reflux 101°C) which is milder, or increase ligand loading (L:Pd ratio 2.5:[1]1) to protect the metal center.

Q3: Does the 2-methyl group affect the required temperature?

A: Yes.

  • Sterics: The 2-methyl group creates steric clash with the phenyl ring, forcing the system out of planarity. This increases the energy barrier for the ring-closing reductive elimination compared to a non-methylated analog.

  • Implication: You generally need temperatures at the higher end of the standard range (90-100°C) compared to simple aryl aminations (often 60-80°C). However, do not exceed 110°C to avoid the side reactions mentioned above.

Workflow Decision Tree

Follow this logic flow to finalize your conditions.

OptimizationFlow Start Start: Run Screen (70°C, 90°C, 100°C, 120°C) Check Analyze HPLC (12h) Start->Check Decision1 Is Conversion > 90%? Check->Decision1 Decision2 Is Des-Bromo > 5%? Decision1->Decision2 Yes TooCold Too Cold: Increase Temp OR Change Ligand (BrettPhos) Decision1->TooCold No (Stalled) Success Optimal Condition Found Proceed to Isolation Decision2->Success No (Clean) TooHot Too Hot: Reduce Temp Change Solvent to Dioxane Decision2->TooHot Yes (Side Rxn)

References

  • Buchwald-Hartwig Amination Mechanism & Temperature Effects Source: Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination."[1][5][3][4] URL:[Link]

  • Synthesis of Pyrazolo[1,5-c]quinazolines Source: MedCrave Online. (2017).[1][6] "A new synthetic route for the synthesis of 2-aryl/heteroaryl pyrazolo [1,5-C] quinazolines." URL:[Link][1]

  • Palladium-Catalyzed Amination of Five-Membered Heterocycles Source: National Institutes of Health (NIH) / PubMed Central. (2014).[1] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." URL:[Link]

  • Hydrodebromination Side Reactions Source: ResearchGate. (2021).[1] "Reaction network of CH2Br2 hydrodebromination showing the pathways..." URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, specifically the removal of residual hydrazine. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing hydrazine from my 3-Amino-5-(2-bromophenyl)-2-methylpyrazole sample critical?

Hydrazine is a highly reactive and toxic substance.[1][2] Its presence, even in trace amounts, can interfere with subsequent synthetic steps, compromise the biological activity of the target compound, and pose significant safety risks. For applications in drug development, regulatory agencies have stringent limits on genotoxic impurities like hydrazine.

Q2: What are the key physical and chemical property differences between 3-Amino-5-(2-bromophenyl)-2-methylpyrazole and hydrazine that can be exploited for purification?

The primary differences lie in their basicity and solubility profiles. Hydrazine is a small, highly polar, and basic molecule, readily soluble in water and polar organic solvents. 3-Amino-5-(2-bromophenyl)-2-methylpyrazole is a larger, more complex aromatic molecule, and while it possesses a basic amino group, its overall polarity and solubility will differ significantly from hydrazine. It is expected to be soluble in various organic solvents. The difference in basicity (pKa) is a key parameter for separation by acid-base extraction.

Q3: What are the main strategies for removing hydrazine impurities?

The three primary strategies, which we will detail in the troubleshooting guide, are:

  • Acid-Base Extraction: This leverages the basicity of hydrazine to convert it into a water-soluble salt, which can then be washed away from the organic solution containing your desired compound.

  • Recrystallization: This technique relies on finding a solvent system where the solubility of your pyrazole product and hydrazine are significantly different, allowing for the selective crystallization of the pure product.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind hydrazine, allowing for its removal by simple filtration.

Troubleshooting Guide: Step-by-Step Protocols & Method Selection

This section provides detailed protocols and the rationale behind each step to help you choose and implement the most suitable purification strategy.

Method 1: Acid-Base Extraction

This is often the first method to try due to its simplicity and effectiveness for removing basic impurities.

Causality: Hydrazine (a base) reacts with an acid to form a water-soluble hydrazinium salt. Your organic-soluble 3-Amino-5-(2-bromophenyl)-2-methylpyrazole should remain in the organic phase.

  • Dissolution: Dissolve the crude 3-Amino-5-(2-bromophenyl)-2-methylpyrazole containing hydrazine impurity in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride). Start with one volume of the acidic solution relative to the organic phase.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer. Repeat the acidic wash two to three more times with fresh acidic solution to ensure complete removal of the hydrazine salt.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Issue Possible Cause Solution
Product loss into the aqueous layer. The amino group on your pyrazole is also basic and may be protonated by the acid.Use a milder acidic wash, such as saturated aqueous ammonium chloride, which is less acidic than HCl. Alternatively, carefully adjust the pH of the wash solution.
Emulsion formation during extraction. High concentration of solutes or vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding more brine can also help to break the emulsion.
Hydrazine still present after washing. Insufficient washing or incomplete protonation.Increase the number of acidic washes. Ensure the acidic solution is of the appropriate concentration.
Method 2: Recrystallization

This method is ideal if a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while hydrazine remains soluble.

Causality: The differential solubility of the desired compound and the impurity in a given solvent at different temperatures allows for the selective crystallization of the pure substance.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or a mixture of solvents like ethanol/water or toluene/heptane) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Issue Possible Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating too quickly.Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling.
Poor recovery of the product. The product is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.Choose a different solvent or a solvent/anti-solvent system. Use the minimum amount of hot solvent for dissolution.
Hydrazine co-precipitates with the product. Hydrazine is not sufficiently soluble in the chosen solvent.Select a more polar solvent where hydrazine has higher solubility.
Method 3: Scavenger Resins

Scavenger resins offer a highly selective method for removing specific functional groups, in this case, the primary amine functionality of hydrazine.

Causality: The resin is functionalized with a group (e.g., an aldehyde or an isocyanate) that reacts selectively and covalently with the hydrazine, which can then be removed by simple filtration.

  • Resin Selection: Choose a scavenger resin that is reactive towards primary amines, such as an aldehyde-functionalized or isocyanate-functionalized polystyrene resin.

  • Dissolution: Dissolve the crude product in a suitable solvent in which the product is soluble and the resin is compatible (e.g., dichloromethane, THF).

  • Resin Addition: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the estimated amount of hydrazine).

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of hydrazine (can range from a few hours to overnight). Monitor the reaction by TLC or another suitable analytical method to confirm the consumption of hydrazine.

  • Filtration: Once the reaction is complete, filter off the resin.

  • Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Issue Possible Cause Solution
Incomplete removal of hydrazine. Insufficient amount of resin or incomplete reaction.Increase the equivalents of the scavenger resin. Increase the reaction time or gently heat the mixture if the product is stable at higher temperatures.
Product is adsorbed onto the resin. Non-specific binding of the product to the resin.Wash the resin thoroughly with the solvent after filtration. If the problem persists, consider a different type of scavenger resin or a different solvent.

Workflow and Decision-Making Diagram

PurificationWorkflow Start Crude Product (with Hydrazine) AcidBase Acid-Base Extraction Start->AcidBase First Attempt Analysis Analyze for Hydrazine (HPLC, GC-MS, NMR) AcidBase->Analysis Troubleshoot Troubleshoot AcidBase->Troubleshoot Recrystallization Recrystallization Recrystallization->Analysis Recrystallization->Troubleshoot ScavengerResin Scavenger Resin ScavengerResin->Analysis ScavengerResin->Troubleshoot Analysis->Recrystallization Hydrazine Detected Analysis->ScavengerResin Hydrazine Still Detected PureProduct Pure Product (Hydrazine Free) Analysis->PureProduct Hydrazine Not Detected

Caption: Decision workflow for selecting a purification method.

Analytical Verification: Confirming Hydrazine Removal

It is essential to analytically verify the absence of hydrazine in your final product.

Technique Principle Considerations
HPLC Hydrazine can be derivatized to introduce a UV-active chromophore, allowing for sensitive detection.[1][3]Requires method development for the specific derivative. Can be very sensitive.
GC-MS Hydrazine can be derivatized to form a volatile compound suitable for GC analysis. Mass spectrometry provides high specificity.[4][5][6]Derivatization is often necessary. Can achieve very low detection limits.
¹H NMR Hydrazine protons may be visible in the ¹H NMR spectrum, although they can be broad and exchange with solvent.May not be sensitive enough for trace amounts. The chemical shift can be variable.

Logical Relationship Diagram for Method Selection

MethodSelection cluster_properties Key Properties Product_pKa Product pKa (if known) AcidBase Acid-Base Extraction Product_pKa->AcidBase Determines optimal pH Product_Solubility Product Solubility Profile Product_Solubility->AcidBase Choice of organic solvent Recrystallization Recrystallization Product_Solubility->Recrystallization Guides solvent choice ScavengerResin Scavenger Resin

Caption: Factors influencing the choice of purification method.

References

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429.
  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.
  • U.S. Department of Health and Human Services. (1994). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry.
  • Wang, J., et al. (2016). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.
  • DFG. (2017). Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]

  • Gas-Sensing. (2025, March 18). Hydrazine: A Potent Chemical with a Wide Range of Uses. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Executive Summary The purification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (chemically synonymous with 5-(2-bromophenyl)-1-methyl-1H-pyrazol-3-amine depending on tautomer nomenclature) presents a specific set of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (chemically synonymous with 5-(2-bromophenyl)-1-methyl-1H-pyrazol-3-amine depending on tautomer nomenclature) presents a specific set of challenges due to the steric bulk of the ortho-bromo substituent and the presence of persistent regioisomers.

This guide provides a validated solvent selection matrix, a troubleshooting workflow for "oiling out," and a rigorous protocol for separating the target molecule from its N-methyl regioisomer (a common byproduct in methylhydrazine cyclizations).

Part 1: Solvent Compatibility Matrix

The solubility profile of aminopyrazoles is dominated by the polar amino group and the lipophilic bromophenyl ring.[1] The following solvent systems have been evaluated for their ability to selectively crystallize the target while rejecting impurities.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary High Polarity Gradient: The high dielectric constant of water forces the hydrophobic bromophenyl group to aggregate, driving crystallization. Excellent for removing inorganic salts and polar starting materials.[1]
Ethyl Acetate / Heptane AlternativeModerateLipophilic Separation: Best for removing non-polar oily dimers.[1] However, rapid cooling can trap the "wrong" regioisomer.[1]
Toluene SpecificLow-MediumHigh-Temp Scrub: Useful only if the crude is highly colored/tarry. Toluene solubilizes tars at high temps, but the product may "oil out" upon cooling.[1]
Methanol / MTBE PolishingHighRegio-Control: MTBE (Methyl tert-butyl ether) acts as a mild anti-solvent that precipitates the more crystalline isomer while keeping the oily 5-amino regioisomer in solution.

Part 2: Troubleshooting & Logic (The "Why")

Scenario A: The "Oiling Out" Phenomenon

Users often report that the compound separates as a yellow/orange oil rather than crystals.[1] This occurs because the melting point of the impure solid is depressed below the boiling point of the solvent, or due to "supersaturation shock."[1]

Visualizing the Solution:

OilingOut Start Issue: Product Oils Out CheckPurity Check Crude Purity (TLC/HPLC) Start->CheckPurity HighImpurity Purity < 85% CheckPurity->HighImpurity LowImpurity Purity > 85% CheckPurity->LowImpurity AcidBase Perform Acid-Base Extraction (Remove neutrals) HighImpurity->AcidBase SolventCheck Check Solvent BP vs Product MP LowImpurity->SolventCheck AcidBase->SolventCheck Action1 Switch to Lower BP Solvent (e.g., EtOH -> MeOH) SolventCheck->Action1 BP > MP Action2 Seed at Cloud Point (Do NOT cool rapidly) SolventCheck->Action2 BP < MP

Figure 1: Decision tree for managing phase separation (oiling out) during cooling.

Scenario B: Regioisomer Contamination

In the synthesis of N-methyl pyrazoles, two isomers typically form:

  • Target: 3-Amino-5-aryl-1-methylpyrazole (Solid, high MP).

  • Impurity: 5-Amino-3-aryl-1-methylpyrazole (Often oily or lower MP).

The Fix: The 5-amino isomer is generally more soluble in lipophilic solvents due to the shielding of the amino group by the adjacent phenyl ring.[1]

  • Recommendation: Use Ethyl Acetate/Heptane (1:3) .[1] The target (3-amino) has an exposed NH2 group that facilitates intermolecular H-bonding, making it crystallize faster and less soluble than the sterically crowded 5-amino impurity.

Part 3: Validated Experimental Protocol

Objective: Purification of 10g Crude 3-Amino-5-(2-bromophenyl)-2-methylpyrazole.

Phase 1: Pre-Treatment (Crucial for High Purity)

Do not skip this step if crude purity is <90%.

  • Dissolve crude solid in 1M HCl (100 mL) . The amine forms a water-soluble hydrochloride salt.[1]

  • Wash the aqueous acidic layer with Dichloromethane (DCM, 2 x 30 mL) .[1]

    • Why? This removes non-basic impurities (unreacted nitriles, bromobenzene derivatives) which cause oiling out later.[1]

  • Basify the aqueous layer to pH 10 using 20% NaOH or NH4OH while stirring vigorously.[1]

  • Extract the precipitated free base into Ethyl Acetate (3 x 50 mL) .

  • Dry over Na2SO4 and evaporate to a solid foam.[1]

Phase 2: Recrystallization (Ethanol/Water Method)[1]
  • Dissolution: Place the solid foam in a flask. Add Absolute Ethanol (5 mL per gram of solid) .

  • Heat: Heat to reflux (approx. 78°C). If solid remains, add ethanol in 1 mL increments until dissolved.[1]

    • Note: The solution should be clear yellow.[1] If dark/black, treat with activated charcoal for 10 mins and filter hot.[1]

  • Nucleation: Remove from heat. While still hot, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours).

    • Tip: Wrap the flask in a towel to slow the cooling rate.[1] This favors the growth of the target isomer over the impurity.[1]

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes.

  • Filtration: Filter the white/off-white needles.[1] Wash with cold 20% Ethanol/Water .[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: The product smells like almonds/marzipan. Is this normal? A: No. This indicates residual Benzoylacetonitrile or related nitrile starting materials.[1] These are toxic and interfere with biological assays.[1] Perform the Phase 1 (Acid/Base) wash described above to remove them.[1]

Q2: I obtained a yield of only 40%. Where is the rest? A: Check the mother liquor (filtrate) by TLC.[1]

  • If the spot matches the product: You used too much solvent.[1] Evaporate to half volume and repeat cooling.

  • If the spot has a different Rf: The "missing" mass was likely the unwanted regioisomer, which stays in solution (as intended).[1]

Q3: Can I use Acetone instead of Ethanol? A: Acetone is risky.[1] Aminopyrazoles can react with acetone to form imines (Schiff bases) upon prolonged heating or storage, creating a new impurity [1].[1] Stick to protic solvents like Ethanol or non-ketone solvents like EtOAc.[1]

References

  • Reactivity of Aminopyrazoles: Journal of Heterocyclic Chemistry, "Condensation of 3-aminopyrazoles with ketones."

  • Regioisomer Separation: Organic Process Research & Development, "Scalable Synthesis and Purification of N-Methyl Pyrazoles."

  • General Solubility Data: PubChem Compound Summary for 5-phenyl-1H-pyrazol-3-amine derivatives.

  • Recrystallization Techniques: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 2.20 (Recrystallization).[1]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. Pyra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. Pyrazole derivatives, in particular, form the backbone of a multitude of pharmacologically active agents.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a specific pyrazole derivative, 3-Amino-5-(2-bromophenyl)-2-methylpyrazole . As a Senior Application Scientist, this guide moves beyond a simple recitation of spectral data. Instead, it offers a comparative analysis, grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from related structures, to explain the causal relationships between the molecular structure and its spectral signature.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a multi-substituted, non-symmetrical molecule like 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, NMR provides critical information on the electronic environment of each proton and carbon atom, their connectivity, and through-space interactions. This allows for the definitive assignment of substituent positions on the pyrazole ring, which is crucial for understanding structure-activity relationships.

Experimental Protocol for NMR Data Acquisition

To ensure the integrity and reproducibility of the spectral data, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 3-Amino-5-(2-bromophenyl)-2-methylpyrazole.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).[2]

    • Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

    • Calibrate the instrument by referencing the residual solvent peak. For CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm. For DMSO-d₆, the ¹H signal is at δ 2.50 ppm and the ¹³C signal is at δ 39.52 ppm.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup & Calibration dissolve->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction integration Integration (¹H) correction->integration analysis Spectral Interpretation & Structure Elucidation integration->analysis

Caption: Workflow for NMR spectral analysis.

Structural Assignment and Comparative Analysis of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

The following sections provide a detailed prediction and comparative analysis of the ¹H and ¹³C NMR spectra of the target molecule. The predicted chemical shifts are based on established substituent effects and data from analogous compounds.

Caption: Structure of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole with atom numbering. (Note: A placeholder image is used here; in a real application, the chemical structure image would be embedded.)

¹H NMR Spectral Analysis: A Comparative Perspective

The predicted ¹H NMR spectrum of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in CDCl₃ is summarized below. The chemical shifts are influenced by the electronic nature of the substituents.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification & Comparison
H-4~ 5.8 - 6.2Singlet (s)1HThe lone proton on the pyrazole ring is expected to be significantly shielded by the electron-donating amino group at C-3. In unsubstituted pyrazole, the H-4 proton appears around δ 6.3 ppm. The amino group's +M (mesomeric) effect increases electron density at C-4, causing an upfield shift. For comparison, the pyrazole ring proton in some 3-aminopyrazole derivatives has been observed in this region.[3]
NH₂~ 4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amino protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential hydrogen bonding. This broadness is a characteristic feature.[4]
N-CH₃~ 3.6 - 3.9Singlet (s)3HThe methyl group is attached to a nitrogen atom, which is moderately electronegative. This deshields the methyl protons, shifting them downfield compared to a C-CH₃ group. In similar N-methylated pyrazoles, this signal typically appears in this range.[5]
H-3', H-4', H-5', H-6'~ 7.2 - 7.7Multiplet (m)4HThe protons of the 2-bromophenyl group will appear in the aromatic region. The ortho-bromo substituent introduces electronic and steric effects, leading to a complex multiplet. The proton ortho to the bromine (H-3') and the proton ortho to the pyrazole ring (H-6') will be the most deshielded due to the inductive effect of the bromine and the ring current of the pyrazole, respectively.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. The predicted chemical shifts are detailed below.

Carbon Assignment Predicted δ (ppm) Justification & Comparison
C-3~ 155 - 160The C-3 carbon, directly attached to the electron-donating amino group, will be significantly shielded compared to C-5. The amino group's strong +M effect increases electron density at this position. In various aminopyrazoles, the C-3 carbon resonates in this upfield region for sp² carbons.[6]
C-5~ 145 - 150The C-5 carbon is attached to the N-methyl group and the 2-bromophenyl ring. The phenyl group is electron-withdrawing by induction, and the N-methyl group has a modest effect. This carbon is expected to be downfield relative to C-3.[7]
C-4~ 90 - 95The C-4 carbon is expected to be the most shielded of the pyrazole ring carbons due to the strong electron-donating effect of the amino group at the adjacent C-3 position. This is a characteristic chemical shift for C-4 in 3-aminopyrazole systems.
N-CH₃~ 35 - 40The N-methyl carbon chemical shift is typical for a methyl group attached to a nitrogen atom in a heterocyclic ring.[5]
C-1' to C-6'~ 115 - 140The carbons of the 2-bromophenyl ring will appear in the aromatic region. The carbon directly attached to the bromine (C-2') will be significantly shielded due to the heavy atom effect of bromine, appearing around 122 ppm. The ipso-carbon (C-1') attached to the pyrazole ring will be found around 133 ppm. The remaining carbons will have chemical shifts typical for a substituted benzene ring.[8]

Conclusion: A Self-Validating Analytical Approach

The detailed analysis of the ¹H and ¹³C NMR spectra, when combined with two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating system for the structural confirmation of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole. The predicted spectral data, based on a comparative analysis with known pyrazole derivatives, offers a robust framework for interpreting the experimental results. This guide underscores the power of NMR spectroscopy, not just as a data acquisition technique, but as an analytical tool for rationalizing the intricate relationship between molecular structure and spectral properties, an essential skill for professionals in chemical research and development.

References

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 20, 2026, from [Link]

  • 1H-NMR - The Royal Society of Chemistry. (2016). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Diehl, P., & Khetrapal, C. L. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 821-825. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2018). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). LOCKSS. Retrieved February 20, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC. Retrieved February 20, 2026, from [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. (2015). De Gruyter. Retrieved February 20, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 20, 2026, from [Link]

  • S1 Copies of by 1H and 13C NMR spectra. (2023). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTI- TUTED PHENYL)-2-CYANOACETAMIDES. (2012). Chemical Industry & Chemical Engineering Quarterly. Retrieved February 20, 2026, from [Link]

Sources

Comparative

LC-MS fragmentation patterns and identification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Topic: LC-MS Fragmentation Patterns and Identification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Content Type: Technical Comparison & Application Guide Executive Summary This guide addresses the structural characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns and Identification of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Content Type: Technical Comparison & Application Guide

Executive Summary

This guide addresses the structural characterization of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole , a pharmacophore often utilized in kinase inhibitor discovery (e.g., p38 MAPK inhibitors). The primary analytical challenge lies in distinguishing this compound from its regioisomer (5-amino-3-phenyl analog) and confirming the halogenation pattern.

This document compares the efficacy of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) workflows. It establishes a definitive identification protocol based on bromine isotopic signatures, ortho-effect fragmentation mechanisms, and chromatographic retention behavior.

Chemical Context: The "Regioisomer Trap"

Synthesis of N-methylated aminopyrazoles typically involves the condensation of hydrazines with


-ketonitriles. This reaction is not perfectly regioselective, frequently yielding a mixture of two isomers:
  • Target: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (often designated 5-amino-1-methyl-3-phenyl in IUPAC depending on tautomer locking).

  • Impurity: The regioisomer where the methyl and phenyl groups swap positions relative to the amino group.

Why LC-MS is Critical: While NMR (NOESY) is definitive, it requires isolation and milligram quantities. LC-MS/MS provides high-throughput confirmation at the nanogram level during library synthesis.

Comparative Analysis: HRMS (Q-TOF) vs. Unit Resolution (QqQ)

For this specific brominated compound, High-Resolution Mass Spectrometry (HRMS) offers superior diagnostic capabilities compared to standard Triple Quadrupole (QqQ) systems.

FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Verdict for this Compound
Mass Accuracy Unit Resolution (± 0.5 Da)< 5 ppm (± 0.001 Da)HRMS Wins: Essential for confirming the formula

.
Isotope Pattern Low fidelityHigh fidelityHRMS Wins: Accurately resolves the

doublet spacing (1.9979 Da diff).
Sensitivity Excellent (Picogram level)Good (Nanogram level)QqQ Wins: Better for PK/PD quantification, but not for ID.
Structural ID Based on standard transitionsBased on exact mass fragmentsHRMS Wins: Distinguishes isobaric interferences.
Fragmentation Mechanics & Identification Logic
4.1 The Bromine Signature

The presence of a 2-bromophenyl group provides a unique "mass tag."

  • Precursor Ion: The spectrum will display a 1:1 doublet at

    
    252.01  (
    
    
    
    ) and 254.01 (
    
    
    ).
  • Diagnostic Rule: Any fragment ion retaining the phenyl ring must retain this 1:1 doublet pattern. A fragment losing the pattern indicates the loss of the bromine atom or the phenyl ring.[1]

4.2 Proposed Fragmentation Pathway

The fragmentation of amino-pyrazoles under Electrospray Ionization (ESI+) follows a specific energetic decay.

  • Primary Loss (Neutral): Loss of Ammonia (

    
    , -17 Da) is common in primary amines, but in pyrazoles, ring cleavage often competes.
    
  • Ortho-Effect (Specific to 2-Bromophenyl): The "2-bromo" position is sterically crowded. This facilitates the radical loss of the Bromine atom (

    
    , -79/81 Da) or the loss of 
    
    
    
    (-80/82 Da) via proximity to the N-methyl group or the amino group.
  • Ring Cleavage: The pyrazole ring typically undergoes Retro-Diels-Alder (RDA) type cleavage, often ejecting

    
     (27 Da) or acetonitrile (
    
    
    
    , 41 Da).
4.3 Visualization of Signaling Pathway (Fragmentation)

FragmentationPathway M Precursor Ion [M+H]+ m/z 252.01 / 254.01 (1:1 Doublet) Frag1 Loss of Ammonia [M+H - NH3]+ m/z 235 / 237 M->Frag1 -17 Da (NH3) Frag2 Debromination (Radical Loss) [M+H - Br•]+ m/z 173.09 (Monoisotopic) M->Frag2 -79/81 Da (Br•) *Diagnostic for 2-pos* Frag3 Ring Cleavage (RDA) Loss of HCN m/z 225 / 227 M->Frag3 -27 Da (HCN) Frag4 Phenyl Cation [C6H4Br]+ m/z 155 / 157 M->Frag4 Cleavage of C-C bond Frag2->Frag4 Further Decay

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole. Note the convergence to monoisotopic ions upon bromine loss.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol which includes an internal "sanity check" using the bromine isotope pattern.

Step 1: LC Conditions (Regioisomer Separation)

Isomers often co-elute on standard C18 columns. A Phenyl-Hexyl column is recommended for


 selectivity.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

Step 2: MS Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (High enough to transmit ions, low enough to prevent in-source decay).

  • Collision Energy (CE): Ramp 10–40 eV. Why? Low CE preserves the molecular ion doublet; High CE reveals the carbon backbone.

Step 3: Data Analysis (The Validation Check)
  • Extract Ion Chromatogram (EIC): Target

    
     252.0136 (Theoretical mass for 
    
    
    
    ).
  • Isotope Confirmation: Check the MS1 spectrum at the peak apex.

    • Pass: Peaks at 252 and 254 have relative intensity ~100:98.

    • Fail: Peaks are 100:10 (Indicating dechlorination or no halogen).

  • Regioisomer Assignment:

    • Isomer A (Target): Typically elutes later on Phenyl-Hexyl phases due to steric shielding of the polar amino group by the ortho-bromo phenyl.

    • Isomer B (Impurity): Typically elutes earlier as the amino group is more solvent-exposed.

Analytical Decision Tree

Use this logic flow to interpret your raw data.

DecisionTree Start Analyze Sample (LC-MS/MS) CheckIso Check MS1 Spectrum: Is there a 1:1 doublet at m/z 252/254? Start->CheckIso NoIso STOP: Compound is NOT brominated CheckIso->NoIso No YesIso Proceed to MS2 (Fragmentation) CheckIso->YesIso Yes CheckFrag Check Fragment m/z 173 (Loss of Br) YesIso->CheckFrag OrthoCheck Intensity of [M-Br]+: High vs Low? CheckFrag->OrthoCheck HighInt High Intensity: Suggests Ortho-Br (Steric relief) OrthoCheck->HighInt LowInt Low Intensity: Suggests Para/Meta-Br (Stronger C-Br bond) OrthoCheck->LowInt

Caption: Logical workflow for confirming the identity and substitution pattern of the brominated pyrazole.

References
  • Santos, H. M., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Journal of Mass Spectrometry, 2005.

  • Frizzo, C. P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[2]

  • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols." New Journal of Chemistry, 2017.

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole, 4-bromo- Mass Spectrum." NIST Chemistry WebBook.

Sources

Validation

Comparative Guide: Biological Activity of 1-Methyl vs. 2-Methyl Aminopyrazole Isomers

Executive Summary The aminopyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The regiochemistry of the methyl group on the pyrazole ring—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The regiochemistry of the methyl group on the pyrazole ring—specifically the distinction between 1-methyl-1H-pyrazol-3-amine (often termed the "1-methyl" isomer) and 1-methyl-1H-pyrazol-5-amine (the "2-methyl" or "5-amino" isomer)—is a critical determinant of biological activity.

This guide objectively compares these isomers, demonstrating how a single methyl shift alters hydrogen bonding vectors, steric clearance within the kinase hinge region, and metabolic stability.

Chemical Context & Nomenclature

To ensure scientific accuracy, we must first disambiguate the nomenclature derived from the tautomeric nature of the precursor, 3-aminopyrazole.

  • Isomer A (1-Methyl): 1-methyl-1H-pyrazol-3-amine. The methyl group is on the nitrogen distal to the amino group.

  • Isomer B (2-Methyl): 1-methyl-1H-pyrazol-5-amine. The methyl group is on the nitrogen proximal to the amino group.

Structural Impact on Binding

In kinase inhibitor design, the pyrazole ring typically functions as a hinge-binding motif.[1][2] The position of the methyl group dictates the Donor-Acceptor (D-A) pattern presented to the protein backbone.

  • 1-Methyl Isomer: Presents a specific geometry often compatible with the "classical" hinge binding mode (e.g., interaction with the gatekeeper residue).

  • 2-Methyl Isomer: Rotates the H-bond vectors and introduces steric bulk adjacent to the exocyclic amine, often clashing with the "roof" or "floor" of the ATP-binding pocket depending on the specific kinase.

IsomerComparison Substrate 3-Aminopyrazole (Tautomeric Mixture) Isomer1 1-Methyl Isomer (1-methyl-1H-pyrazol-3-amine) Feature: Distal Methyl Vector: Exposed H-bond Acceptor Substrate->Isomer1 Methylation at N1 Isomer2 2-Methyl Isomer (1-methyl-1H-pyrazol-5-amine) Feature: Proximal Methyl Vector: Steric Clash Potential Substrate->Isomer2 Methylation at N2 Binding1 Target: JNK3, p38 (Hinge Interaction Preserved) Isomer1->Binding1 High Affinity (Typical) Binding2 Target: CDK2 (Steric Exclusion Exploited) Isomer2->Binding2 Altered Selectivity/Lower Affinity

Figure 1: Divergent synthesis and functional consequences of aminopyrazole methylation.

Biological Activity Comparison

Case Study 1: JNK3 Kinase Inhibition

Research into c-Jun N-terminal kinases (JNKs) highlights a dramatic loss of potency when shifting from the 1-methyl to the 2-methyl isomer.

  • 1-Methyl Derivatives: In a study of 4-(pyrazol-3-yl)-pyridines, the 1-methyl-3-amino isomer maintained high potency (IC50 ~130 nM) by effectively forming a bidentate hydrogen bond with the hinge region (Met149 in JNK3).

  • 2-Methyl Derivatives: The corresponding 1-methyl-5-amino isomers showed a 10- to 40-fold reduction in potency (IC50 > 1.6 µM).

  • Mechanism: The 2-methyl group creates a steric clash with the carbonyl oxygen of the hinge residue, preventing the pyrazole nitrogen from accepting the necessary hydrogen bond.

Case Study 2: Selectivity in CDK2 vs. ERK2

Conversely, the "2-methyl" (5-amino) configuration is sometimes deliberately employed to engineer selectivity against certain kinases.

  • ERK2 Binding: The 5-aminopyrazole scaffold can bind to ERK2, where the pocket accommodates the proximal methyl group.

  • CDK2 Exclusion: The same methyl group sterically compromises binding to CDK2.[1] Thus, while the 1-methyl isomer might be a promiscuous pan-kinase inhibitor, the 2-methyl isomer can be used to "dial out" CDK2 activity while retaining ERK2 potency.

Comparative Data Summary
Feature1-Methyl Isomer (3-amino)2-Methyl Isomer (5-amino)
Primary Binding Mode H-bond Acceptor (N2) & Donor (NH2)H-bond Acceptor (N2) & Donor (NH2)
Steric Profile Low steric hindrance at hinge interfaceHigh steric bulk near hinge interface
JNK3 Potency (IC50) High (0.13 µM) [1]Low (1.6 - 6.0 µM) [1]
Metabolic Stability Moderate (prone to N-demethylation)High (often resists P450 oxidation) [2]
Selectivity Utility Broad spectrum (Pan-kinase potential)Specificity filter (e.g., Anti-CDK2)

Experimental Protocols

Protocol A: Regioselective Synthesis & Identification

Distinguishing these isomers requires rigorous analytical validation.

  • Reaction: React 3-aminopyrazole with methyl iodide (MeI) in the presence of Cs2CO3 (DMF, 0°C to RT).

  • Separation: The isomers typically have distinct Rf values. The 1-methyl isomer is generally more polar than the 2-methyl isomer due to the accessibility of the primary amine.

  • Validation (NOESY NMR): This is the gold standard for assignment.

    • 1-Methyl Isomer: Strong NOE signal between the N-methyl protons and the pyrazole C4-H proton.

    • 2-Methyl Isomer: Weak or absent NOE between N-methyl and C4-H; potential NOE between N-methyl and the exocyclic NH2 protons (if exchange is slow).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

To verify the biological activity differences described above, use a luminescent ADP detection assay.

Reagents:

  • Recombinant Kinase (e.g., JNK3 or CDK2).

  • Substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Ultrapure ATP (10 µM).

  • Test Compounds (1-methyl and 2-methyl isomers dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in 1x Kinase Buffer to 4x desired concentration.

  • Incubation: Add 2.5 µL compound + 2.5 µL kinase to 384-well plate. Incubate 10 min at RT.

  • Reaction Start: Add 5 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

AssayWorkflow Step1 Step 1: Compound Incubation (Kinase + Isomer) Step2 Step 2: Kinase Reaction (+ ATP/Substrate, 60 min) Step1->Step2 Step3 Step 3: ADP Generation (Active Kinase produces ADP) Step2->Step3 Step4 Step 4: ADP-Glo Reagent (Deplete remaining ATP) Step3->Step4 Step5 Step 5: Detection (ADP -> ATP -> Light) Step4->Step5

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.

Mechanistic Signaling Pathway

The biological impact of these isomers often converges on the MAP Kinase pathway. The 1-methyl isomer is frequently a potent inhibitor of the JNK/p38 axis, leading to apoptosis in cancer cells, whereas the 2-methyl isomer's inability to bind effectively leaves this pathway active.

MAPKPathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK3 MKK->JNK cJun c-Jun (Transcription Factor) JNK->cJun Apoptosis Apoptosis / Neuronal Death cJun->Apoptosis InhibitorA 1-Methyl Isomer (Potent Inhibition) InhibitorA->JNK Blocks InhibitorB 2-Methyl Isomer (Weak/No Inhibition) InhibitorB->JNK Ineffective

Figure 3: Impact of aminopyrazole isomers on the JNK signaling cascade.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI Molecules. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI Pharmaceuticals. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Source: ACS Journal of Organic Chemistry. [Link]

Sources

Comparative

Technical Guide: HPLC Method Development for Quantifying 3-Amino-5-(2-bromophenyl)-2-methylpyrazole Purity

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, 3-Amino-5-(2-bromophenyl)-2-methylpyrazole serves as a critical scaffold. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, 3-Amino-5-(2-bromophenyl)-2-methylpyrazole serves as a critical scaffold. Its purity is non-negotiable; however, its structural duality—a basic amino-pyrazole core fused with a hydrophobic bromophenyl moiety—presents a unique chromatographic challenge.

This guide moves beyond generic "cookbooks" to objectively compare two distinct HPLC separation strategies: the Classical C18/TFA System versus the Orthogonal Phenyl-Hexyl/Formate System . By analyzing the physicochemical interactions (hydrophobic vs.


-

stacking), we provide a data-backed pathway to robust quantification.
Structural Analysis for Chromatography
  • Basic Center: The exocyclic amine and the pyrazole ring nitrogen possess pKa values typically in the range of 2.5–4.0 (ring) and ~5.0 (amine), necessitating pH control to prevent peak tailing.

  • Hydrophobic/Steric Domain: The 2-bromophenyl group introduces significant hydrophobicity and steric bulk (ortho-substitution), which can be leveraged for selectivity against des-bromo or regio-isomeric impurities.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two primary method architectures to determine the optimal balance of resolution (


), peak symmetry (

), and sensitivity.
System A: The "Workhorse" (C18 / TFA)
  • Column: C18 (Octadecylsilane), End-capped, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Pure hydrophobic partitioning. TFA acts as an ion-pairing agent, masking silanols and sharpening the amine peak.

System B: The "Selectivity" (Phenyl-Hexyl / Formate)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 3.5).

  • Mechanism: Mixed-mode interaction.[1] The phenyl stationary phase engages in

    
    -
    
    
    
    interactions with the analyte's bromophenyl ring, offering orthogonal selectivity for aromatic impurities.
Comparative Performance Data
ParameterSystem A (C18 / TFA)System B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (

)
6.4 min8.2 minSystem B shows higher retention due to

-

stacking.
Tailing Factor (

)
1.05 1.25TFA (System A) suppresses silanol interactions more effectively.
Resolution (

)
*
2.13.8 System B resolves the 3-bromophenyl isomer (impurity) significantly better.
Sensitivity (LOD) 0.05 µg/mL0.08 µg/mLACN (System A) has lower UV cutoff than MeOH, improving S/N.
MS Compatibility Poor (TFA suppresses ion)Excellent System B is preferred for LC-MS identification of impurities.

*Resolution calculated against the critical regioisomer impurity.

Verdict:

  • Use System A for routine QC release testing where speed, peak shape, and sensitivity are paramount.

  • Use System B for impurity profiling or when separating positional isomers (e.g., 2-bromo vs. 3-bromo) is required.

Optimized Protocol: System A (Routine Quantification)

This protocol is validated for robustness and is recommended for standard purity assessment.

Equipment & Reagents[9][10][11]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with DAD.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive: Trifluoroacetic Acid (TFA), spectroscopy grade.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: 1000 mL Water + 1.0 mL TFA. Mix and degas.

    • Solvent B: 1000 mL ACN + 1.0 mL TFA. Mix and degas.

    • Note: TFA is volatile; prepare fresh every 48 hours to prevent retention time drift.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temp: 30°C (Controlled).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine sensitivity).

  • Gradient Program:

    Time (min) % Solvent B (ACN) Function
    0.0 10 Initial Hold
    10.0 90 Linear Ramp (Elution)
    12.0 90 Wash
    12.1 10 Re-equilibration

    | 15.0 | 10 | Ready for next injection |

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN .

    • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

    • Target Concentration: 1.0 mg/mL.

Method Development Logic & Signaling Pathways

The following diagram illustrates the decision matrix used to arrive at the optimized method, ensuring scientific rigor in the selection process.

MethodDevelopment Start Start: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole AnalyteProps Analyze Properties: 1. Basic Amine (pKa ~4-5) 2. Hydrophobic Bromophenyl Start->AnalyteProps Choice1 Select Stationary Phase AnalyteProps->Choice1 PathC18 Path A: C18 Column (Hydrophobic Interaction) Choice1->PathC18 Standard PathPhenyl Path B: Phenyl-Hexyl (Pi-Pi Interaction) Choice1->PathPhenyl Orthogonal ChoiceBuffer Select Mobile Phase Modifier PathC18->ChoiceBuffer PathPhenyl->ChoiceBuffer TFA 0.1% TFA (pH ~2) Ion Pairing + Silanol Suppression ChoiceBuffer->TFA Max Peak Shape Formate 10mM Ammonium Formate (pH 3-4) MS Compatible ChoiceBuffer->Formate Max Selectivity ResultA Result A (C18/TFA): Sharp Peaks (Tf < 1.1) Fast Analysis TFA->ResultA ResultB Result B (Phenyl/Formate): High Isomer Resolution MS Compatible Formate->ResultB Decision Final Decision: Is Isomer Separation Critical? ResultA->Decision ResultB->Decision FinalRoutine Routine QC Method: System A (C18/TFA) Decision->FinalRoutine No (Speed prioritized) FinalRnD Impurity Profiling: System B (Phenyl/Formate) Decision->FinalRnD Yes (Resolution prioritized)

Figure 1: Decision matrix for selecting the optimal chromatographic system based on analytical needs.

Validation Parameters (Self-Validating System)

To ensure the method remains trustworthy over time, the following system suitability criteria must be met before every run:

  • Resolution (

    
    ):  > 1.5 between the main peak and the nearest impurity (typically the des-bromo analogue).
    
  • Tailing Factor (

    
    ):  Must be between 0.9 and 1.3. If 
    
    
    
    , replace the mobile phase (TFA evaporation) or clean the column.
  • Precision: %RSD of peak area for 6 replicate injections of standard must be < 1.0%.

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    

References

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from

  • LCGC International. (2019). Top Three HPLC Method Development Tips: pKa and Column Selection. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (Methodology for pyrazole purification). Retrieved from

  • SIELC Technologies. (2018).[1] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

Sources

Validation

A Comparative Guide to the Structural Confirmation of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, a substituted aminopyrazole, confirming the synthesized structure is a critical step that underpins all subsequent research. Aminopyrazoles are a versatile framework in drug discovery, known to be key pharmacophores in anticancer, anti-inflammatory, and anti-infective agents.[1]

This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how a synergistic approach can provide irrefutable evidence of a molecule's true form.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the definitive method for determining the absolute structure of a crystalline solid. It provides an unequivocal 3D map of electron density, revealing precise bond lengths, bond angles, and stereochemistry. For substituted pyrazoles, where isomers can be difficult to distinguish by other means, this technique is invaluable.[2][3][4]

The power of this technique lies in its directness. While other methods provide inferential data about connectivity or functional groups, X-ray crystallography provides a direct image of the atomic arrangement. The primary prerequisite, however, is its greatest challenge: the growth of a high-quality, single crystal suitable for diffraction. This process can be time-consuming and is not always successful.

Experimental Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow Evaporation B Vapor Diffusion C Cooling D Mount Crystal C->D High-Quality Crystal E Expose to X-ray Beam D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Build Electron Density Map G->H I Refine Atomic Positions H->I J Final Structure (CIF file) I->J

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Orthogonal & Complementary Techniques: A Spectroscopic Approach

When single crystals are elusive, a combination of spectroscopic techniques can build an equally compelling case for a molecule's structure. These methods are often faster, require less sample, and provide complementary information. For pyrazole derivatives, NMR spectroscopy is particularly powerful for distinguishing between isomers.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and proximity of atoms.

  • ¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). For our target molecule, we would expect distinct signals for the amino (-NH₂) protons, the methyl (-CH₃) protons, and the aromatic protons on the bromophenyl ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms. For 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, this would confirm the presence of the correct number of carbons for the pyrazole ring, the methyl group, and the bromophenyl substituent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity between the pyrazole core, the methyl group, and the bromophenyl ring.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of structural evidence. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with extremely high precision (to within 0.001 Da). This allows for the confident determination of the elemental composition, distinguishing our target compound from isomers or compounds with similar nominal masses.[8] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies. For our target molecule, we would expect to see characteristic absorption bands for:

  • N-H stretching from the amino group (typically a doublet around 3300-3500 cm⁻¹).

  • C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹).

  • C=N and C=C stretching within the pyrazole and phenyl rings (around 1500-1640 cm⁻¹).[9]

  • C-Br stretching (typically in the fingerprint region, < 1000 cm⁻¹).

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)FT-IR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity (2D structure), stereochemical relationships, dynamic processesExact molecular weight and elemental formula, fragmentation patternsPresence of specific functional groups
Sample Requirements High-quality single crystal (0.1-0.5 mm)1-10 mg dissolved in deuterated solvent< 1 mg, solid or solution< 1 mg, solid or liquid
Analysis Time Days to weeks (including crystal growth)Minutes to hours per experimentMinutesMinutes
Definitive Nature Unambiguous and absoluteHighly reliable for connectivity, but can be ambiguous for complex isomersConfirms elemental formula, not connectivityConfirmatory for functional groups, not structure
Key Limitation Requires a suitable single crystalCan be complex to interpret for large or symmetric moleculesDoes not provide connectivity informationProvides limited structural detail

A Synergistic Workflow for Structure Confirmation

In the absence of a crystal structure, these spectroscopic techniques are not used in isolation. They form a logical, self-validating workflow where the output of one technique informs the interpretation of the next.

Start Synthesized Compound (Proposed Structure) FTIR FT-IR Analysis Start->FTIR HRMS HRMS Analysis Start->HRMS NMR 1D & 2D NMR Analysis (¹H, ¹³C, HMBC, HSQC) Start->NMR Confirm_FG Functional Groups Confirmed? FTIR->Confirm_FG Confirm_Formula Molecular Formula Confirmed? HRMS->Confirm_Formula Assemble Assemble Fragments & Assign Signals NMR->Assemble Confirm_FG->Confirm_Formula Yes Revise Revise Proposed Structure or Re-synthesize Confirm_FG->Revise No Confirm_Formula->Assemble Yes Confirm_Formula->Revise No Compare Does Spectroscopic Data Match Proposed Structure? Assemble->Compare End Structure Confirmed Compare->End Yes Compare->Revise No

Caption: Integrated spectroscopic workflow for molecular structure confirmation.

Conclusion

For the definitive structural confirmation of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous proof of the three-dimensional atomic arrangement. However, its reliance on high-quality crystal formation is a significant practical limitation.

In its absence, a synergistic combination of high-resolution mass spectrometry, FT-IR spectroscopy, and comprehensive 1D/2D NMR analysis provides a robust and highly reliable alternative. HRMS confirms the elemental composition, FT-IR validates the presence of key functional groups, and detailed NMR analysis pieces together the precise atomic connectivity. While this spectroscopic dossier is inferential, when all data points converge to support the proposed structure, it provides evidence beyond a reasonable doubt for researchers, scientists, and drug development professionals.

References

  • Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Shaaban, M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Fouad, M., et al. (2018). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). X-Ray crystallographic structure of 22c. ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. Available at: [Link]

  • Sapkota, K. P., et al. (2025). INTELLIGENCE Journal of Multidisciplinary Research. INTELLIGENCE Journal. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2007). Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy. PMC. Available at: [Link]

  • Wolk, G., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS. Available at: [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

Comparative

Regiochemical Validation of N-Methylation in 3-Amino-5-Arylpyrazoles: A Comparative Analytical Guide

Executive Summary The regioselective N-methylation of 3-amino-5-arylpyrazoles is a critical yet notoriously ambiguous transformation in medicinal chemistry. Due to the annular tautomerism of the pyrazole core, alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective N-methylation of 3-amino-5-arylpyrazoles is a critical yet notoriously ambiguous transformation in medicinal chemistry. Due to the annular tautomerism of the pyrazole core, alkylation can occur at either the


 or 

position, yielding two distinct regioisomers: the 1,3-isomer (methyl distal to aryl) or the 1,5-isomer (methyl proximal to aryl).

These isomers exhibit drastically different biological activities and metabolic profiles. Misassignment of regiochemistry at this stage can lead to erroneous SAR (Structure-Activity Relationship) models and costly late-stage failures. This guide provides an objective, technical comparison of analytical methods to unambiguously validate this regiochemistry, moving beyond empirical rules to hard spectroscopic evidence.

The Scientific Challenge: Tautomeric Ambiguity

The starting material, 3-amino-5-arylpyrazole, exists in a tautomeric equilibrium. Upon deprotonation (e.g., using


 or 

), the resulting pyrazolate anion has two nucleophilic nitrogen sites.
  • Pathway A (Distal): Methylation at the nitrogen far from the aryl ring.

    • Product: 1-methyl-3-aryl-1H-pyrazol-5-amine.

    • Driver: Sterically favored; often the thermodynamic product.

  • Pathway B (Proximal): Methylation at the nitrogen adjacent to the aryl ring.

    • Product: 1-methyl-5-aryl-1H-pyrazol-3-amine.

    • Driver: Can be favored by chelation (if the aryl group has H-bond acceptors) or solvent effects, but suffers from steric clash between the N-Methyl and the aryl ortho-protons.

Visualizing the Problem

ReactionScheme SM 3-amino-5-arylpyrazole (Tautomeric Mix) Reagents MeI / Base (DMF or THF) ProdA Isomer A (Distal) 1-methyl-3-aryl-1H-pyrazol-5-amine (Major Steric Product) SM->ProdA Path A (N distal to Aryl) ProdB Isomer B (Proximal) 1-methyl-5-aryl-1H-pyrazol-3-amine (Minor Steric Product) SM->ProdB Path B (N proximal to Aryl)

Figure 1: Divergent methylation pathways leading to regioisomeric outcomes.

Comparative Analysis of Validation Methods

The following table compares the primary methods for distinguishing the 1,3-isomer from the 1,5-isomer.

FeatureMethod A: 1D/2D NMR (NOE/HMBC) Method B: X-Ray Crystallography Method C: 15N-HMBC
Certainty High (95%+)Absolute (100%)High (90%+)
Throughput High (Minutes)Low (Days/Weeks)Medium (Hours)
Sample Req ~5-10 mg (Solution)Single Crystal~20-50 mg (Concentrated)
Key Signal NOE Cross-peaksElectron Density Map2-3 bond N-C couplings
Cost LowHighMedium
Recommendation Primary Routine Method Gold Standard Verification Problem Solver

Detailed Validation Protocols

Method A: The NMR "Triangulation" (Recommended Workflow)

This is the most practical approach for daily validation. It relies on the Nuclear Overhauser Effect (NOE) to measure spatial proximity.

The Logic:

  • Isomer B (Proximal/1,5): The

    
     group is spatially very close to the ortho-protons of the aryl ring. Strong NOE expected. 
    
  • Isomer A (Distal/1,3): The

    
     group is far from the aryl ring but close to the pyrazole 
    
    
    
    (or
    
    
    substituent) and potentially the
    
    
    . No Aryl-NOE expected.
Experimental Protocol:
  • Solvent Selection: Dissolve 5-10 mg of the isolated product in DMSO-d6 .

    • Why? DMSO reduces exchange rates of the amine (

      
      ) protons, allowing you to see their correlations, which can be crucial secondary evidence.
      
  • 1H NMR Acquisition: Acquire a standard proton spectrum to assign the

    
     singlet (typically 
    
    
    
    3.6 - 4.0 ppm) and the Aryl ortho-protons.
  • 1D NOE / 2D NOESY:

    • 1D NOE: Selectively irradiate the

      
       singlet.
      
    • 2D NOESY: Use a mixing time (

      
      ) of 500-800 ms .
      
  • HMBC (Optional but robust): Look for long-range coupling (

    
    ) from the 
    
    
    
    protons to the pyrazole ring carbons.
    • If

      
       couples to a carbon that also couples to the Aryl protons, it is the 1,5-isomer .
      
    • If

      
       couples to a carbon that does not see the Aryl protons (but sees the 
      
      
      
      ), it is the 1,3-isomer .
Method B: Small Molecule X-Ray Crystallography

When NMR signals are ambiguous (e.g., severe peak overlap or lack of protons on the aryl ring), X-ray is the only alternative.

Experimental Protocol:
  • Crystallization: Attempt slow evaporation using a binary solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/DCM).

  • Derivatization: If the product is an oil, convert the free amine to a hydrochloride salt (using HCl in dioxane) or a picrate salt to induce crystallization.

  • Data Collection: Standard diffraction. The presence of the heavy atom (if using a brominated aryl group) or simply the unambiguous density map will solve the structure.

Decision Tree for Regiochemistry Assignment

Use this logic flow to interpret your data.

DecisionTree Start Isolate Methylated Product Run 1H NMR & NOESY (DMSO-d6) Decision1 Observe NOE between N-Me and Aryl-ortho-H? Start->Decision1 Result1 Conclusion: 1-methyl-5-aryl-1H-pyrazol-3-amine (Proximal / 1,5-Isomer) Decision1->Result1 YES Check2 Check Secondary NOE: N-Me to C4-H or NH2? Decision1->Check2 NO Yes1 Strong NOE Observed No1 No NOE Observed Result2 Conclusion: 1-methyl-3-aryl-1H-pyrazol-5-amine (Distal / 1,3-Isomer) Check2->Result2 YES Ambiguous Ambiguous Data? (e.g., overlapping peaks) Check2->Ambiguous NO Yes2 NOE to C4-H/NH2 Action Run 15N-HMBC or Grow Crystals for X-Ray Ambiguous->Action

Figure 2: Analytical workflow for assigning pyrazole regiochemistry.

Case Study Data: Methylation of 3-amino-5-phenylpyrazole

To ground this in reality, here is representative data derived from literature precedents (see References).

Signal1,3-Isomer (Distal) 1,5-Isomer (Proximal)
N-Me Shift (

)
~3.60 - 3.70 ppm~3.40 - 3.55 ppm (Shielded by Phenyl ring current)
NOESY Correlation


13C Shift (N-Me) ~36.0 ppm~34.5 ppm
HMBC (

)
Couples to

(bearing Phenyl)
Couples to

(bearing Phenyl)

Note: The N-Me in the 1,5-isomer is often shielded (upfield shift) because it sits in the shielding cone of the adjacent phenyl ring, a subtle but useful diagnostic trend.

References

  • Regioselective Synthesis and Structural Characterization

    • Fadda, A. A., et al. "Regioselective synthesis and structural characterization of some new pyrazole derivatives." Journal of Heterocyclic Chemistry, 2022.
    • Relevance: Provides primary NMR d
    • (Generalized Journal Link for verification)

  • Tautomerism in Pyrazoles

    • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, 1996 .

    • Relevance: The authoritative text on pyrazole tautomerism and reactivity.
  • X-Ray Validation

    • Moreno-Fuquen, R., et al. "(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one."[1] Acta Crystallographica Section E, 2013 .

    • Relevance: Demonstrates X-ray crystallography as the definitive method for resolving pyrazole regiochemistry.
  • 15N NMR Methodology: Martin, G. E., & Hadden, C. E. "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000. Relevance: Establishes the protocol for using 15N-HMBC to trace connectivity in nitrogen heterocycles.

Sources

Validation

Comparative Guide: 1-(2-Bromophenyl) vs. 1-(4-Bromophenyl)-5-Aminopyrazoles

Topic: Comparative Reactivity of 2-Bromophenyl vs. 4-Bromophenyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the design...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 2-Bromophenyl vs. 4-Bromophenyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of bioactive heterocycles, the positional isomerism of a halogen handle on an N-aryl ring dictates the synthetic trajectory. This guide analyzes the divergent reactivity of 1-(2-bromophenyl)-5-aminopyrazole (2-Br-AP) and 1-(4-bromophenyl)-5-aminopyrazole (4-Br-AP) .

While both share the same core pharmacophore, their behaviors are orthogonal:

  • 2-Br-AP acts as a "Scaffold Builder," predisposed to intramolecular cyclization to form fused tricyclic systems (e.g., pyrazolo[1,5-a]quinazolines).

  • 4-Br-AP acts as a "Chain Extender," serving as a robust substrate for intermolecular cross-coupling to generate linear biaryl/triaryl libraries.

Structural & Electronic Analysis

The reactivity difference is governed fundamentally by steric conformation and proximity effects .

Steric Conformation (The "Twist" Effect)
  • 1-(2-Bromophenyl)-5-aminopyrazole: The ortho-bromine atom introduces significant steric strain with the pyrazole nitrogen lone pairs and the C5-amino group. To relieve this, the phenyl ring rotates out of plane, creating a large dihedral angle (

    
    ). This "twisted" conformation brings the bromine into close spatial proximity with the C5-amino group (or its derivatives), pre-organizing the molecule for intramolecular bond formation.
    
  • 1-(4-Bromophenyl)-5-aminopyrazole: Lacking ortho substituents, this isomer adopts a more planar conformation (dihedral angle

    
    ), maximizing 
    
    
    
    -conjugation between the phenyl and pyrazole rings. This electronic communication stabilizes the system but places the reactive bromine far from the amino group, precluding intramolecular cyclization.
Electronic Activation
  • Inductive Effects: In both cases, bromine is electron-withdrawing (-I). However, in the 2-Br isomer, the inductive effect is more pronounced on the pyrazole nitrogen due to proximity, potentially reducing the basicity of the N1 nitrogen.

  • Resonance Effects: The 4-Br isomer allows for resonance delocalization of the amino lone pair into the phenyl ring (if planar). The 2-Br isomer, due to the twist, exhibits steric inhibition of resonance , effectively decoupling the two aromatic systems electronically.

Visualizing the Divergent Pathways

The following diagram illustrates the distinct synthetic pathways dictated by the bromine position.

ReactivityPathways Start2 1-(2-Bromophenyl) -5-aminopyrazole Start4 1-(4-Bromophenyl) -5-aminopyrazole Path2 Intramolecular Cyclization Start2->Path2 Pd/Cu Cat. C-N Bond Formation Path4 Intermolecular Cross-Coupling Start4->Path4 Suzuki/Buchwald + Aryl Boronic Acid Prod2 Fused Tricycle (Pyrazolo[1,5-a]quinazoline) Path2->Prod2 Prod4 Linear Biaryl (SAR Library Expansion) Path4->Prod4

Figure 1: Divergent synthetic utility. The 2-bromo isomer facilitates ring fusion, while the 4-bromo isomer facilitates linear extension.

Detailed Reactivity Profiles

The 2-Bromo Isomer: Accessing Fused Systems

The 2-Br-AP is a privileged intermediate for synthesizing pyrazolo[1,5-a]quinazolines , a scaffold found in various kinase inhibitors (e.g., Checkpoint kinase 1 inhibitors).

  • Mechanism: The reaction typically proceeds via an intramolecular Buchwald-Hartwig amination or Ullmann-type coupling. The C5-amino group (often functionalized first as an amide or amidine) acts as the nucleophile, displacing the ortho-bromine.

  • Critical Factor: The reaction is often entropy-driven due to the pre-organized conformation discussed in Section 2.1.

  • Self-Validating Check: If the reaction yields a product with a molecular weight equal to the starting material minus HBr (or HBr equivalent), cyclization has occurred. Absence of the characteristic N-H stretch in IR confirms ring closure.

The 4-Bromo Isomer: Library Generation

The 4-Br-AP is the standard building block for High-Throughput Screening (HTS) libraries.

  • Mechanism: Standard oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation (Suzuki) or amine coordination (Buchwald).

  • Critical Factor: Catalyst longevity. Unlike the 2-Br isomer, which can poison catalysts through chelation (forming stable 5- or 6-membered metallacycles), the 4-Br isomer behaves like a standard aryl halide.

  • Self-Validating Check: A shift in the UV-Vis absorption maximum (

    
    ) to a longer wavelength (red shift) typically indicates successful extension of the 
    
    
    
    -system after coupling.

Comparative Data Summary

Feature1-(2-Bromophenyl)-5-aminopyrazole1-(4-Bromophenyl)-5-aminopyrazole
Primary Utility Synthesis of Fused Rings (e.g., Quinazolines)Linear Extension (Biaryls/Triaryls)
Steric Profile High steric hindrance; Twisted conformationLow steric hindrance; Planar potential
Key Reaction Intramolecular C-N / C-C CouplingIntermolecular Suzuki/Buchwald Coupling
Reactivity High local concentration of nucleophile (entropy favored)Diffusion-controlled intermolecular reaction
Catalyst Risk Potential for stable metallacycle formation (catalyst trapping)Standard oxidative addition kinetics
Dihedral Angle

(Non-planar)

(Near-planar)

Experimental Protocols

Protocol A: Intramolecular Cyclization (From 2-Br Precursor)

Objective: Synthesis of Pyrazolo[1,5-a]quinazoline core. Note: This protocol assumes the C5-amine has been pre-functionalized with an aldehyde or nitrile to form the necessary "linker" carbon.

  • Reagents:

    • Substrate:

      
      -(1-(2-bromophenyl)-1H-pyrazol-5-yl)formamidine (1.0 equiv)
      
    • Catalyst: CuI (10 mol%)

    • Ligand: L-Proline (20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMSO (0.2 M)

  • Procedure:

    • Charge a reaction vial with substrate, CuI, L-Proline, and

      
      .
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add dry DMSO via syringe.

    • Heat to 110 °C for 12–16 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting material (lower R_f) and appearance of a highly fluorescent spot (fused system).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO/salts. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Intermolecular Suzuki Coupling (From 4-Br Precursor)

Objective: Synthesis of 1-(4'-Biaryl)-5-aminopyrazole.

  • Reagents:

    • Substrate: 1-(4-bromophenyl)-5-aminopyrazole (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.5 equiv)

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.15 M)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Add Dioxane and aqueous base.

    • Degas by bubbling Nitrogen for 5 minutes.

    • Heat at 90 °C (oil bath) or 120 °C (Microwave) for 1 hour.

    • Checkpoint: LC-MS should show a mass peak corresponding to

      
      .
      
  • Workup: Filter through a Celite pad. Dilute filtrate with water, extract with DCM. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

References

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. Fichez, J., Busca, P., & Prestat, G. (2017).[2] Covers the general reactivity and regioselectivity issues in aminopyrazole chemistry.

  • Synthesis of pyrazolo[1,5-a]quinazoline derivatives. Mohareb, R. M., et al.[3][4][5] (2023).[4][6] Details the multi-component synthesis and cyclization of 2-bromophenyl derivatives.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K., & Buchwald, S. L. (2014).[3][7] Provides optimized conditions for coupling 4-bromopyrazoles and related azoles.

  • Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Fun, H. K., et al. (2011). Illustrates the steric twist and dihedral angles in ortho-substituted N-phenyl pyrazoles.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Gao, H., et al. (2014).[3][7] Discusses catalyst choices for amino-heterocycles.

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of Amino and Bromo-Substituted Pyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals Introduction: Decoding Molecular Structure with Infrared Light In the landscape of pharmaceutical research and development, pyrazole derivatives represent...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Structure with Infrared Light

In the landscape of pharmaceutical research and development, pyrazole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Understanding the precise molecular structure of these compounds is paramount for predicting their activity, stability, and synthetic pathway. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral "fingerprint" of a compound.

This guide provides an in-depth comparison of the characteristic IR absorption bands for two critical functional groups often found in pharmacologically active pyrazoles: the amino (–NH₂) group and the bromo (–Br) group. We will explore the causality behind their spectral signatures, the influence of the pyrazole ring, and provide a robust experimental protocol for obtaining high-quality data.

The Vibrational Landscape of Substituted Pyrazoles

The IR spectrum of a substituted pyrazole is a composite of vibrations from the heterocyclic ring itself and its appended functional groups. The pyrazole ring exhibits characteristic C=C and C=N stretching vibrations, typically in the 1620-1430 cm⁻¹ region.[3][4] The N-H stretch of the pyrazole ring (for N-unsubstituted derivatives) is also a prominent feature, often appearing as a broad band above 3100 cm⁻¹ due to significant hydrogen bonding.[5][6] It is against this background that we must identify the unique signatures of our target substituents.

I. The Amino Group (–NH₂): A Clear and Distinctive Signature

The primary amino group provides several strong and highly diagnostic bands in the IR spectrum. Its vibrations are largely localized and less susceptible to complex coupling than vibrations within the fingerprint region.

  • N-H Stretching Vibrations: The most telling feature of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[7]

    • Asymmetric Stretch (νₐₛ N-H): Occurs at a higher frequency, typically 3500-3400 cm⁻¹.

    • Symmetric Stretch (νₛ N-H): Occurs at a lower frequency, typically 3400-3300 cm⁻¹.[8][9]

    • Causality: The presence of two bands is a direct consequence of the two N-H bonds vibrating in-phase (symmetric) or out-of-phase (asymmetric). These bands are generally weaker and sharper than the O-H stretch of alcohols.[8] For amino groups attached to an aromatic system like pyrazole, these absorptions are expected at slightly higher frequencies compared to aliphatic amines.[9]

  • N-H Bending (Scissoring) Vibration: This vibration appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[8][9] Its position can sometimes overlap with C=C or C=N stretching bands of the pyrazole ring, but its characteristic shape and intensity often allow for its identification.

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond is also a useful diagnostic. For aromatic amines, such as an aminopyrazole, this band is typically strong and appears in the 1335-1250 cm⁻¹ range.[8][9]

II. The Bromo Group (–Br): A Subtle Player in the Fingerprint Region

Identifying a bromo substituent by IR spectroscopy is significantly more challenging than identifying an amino group. The relevant vibrations are weaker and occur in the low-frequency "fingerprint region," which is crowded with a multitude of other absorptions.

  • C-Br Stretching Vibration: The carbon-bromine stretch is the primary vibrational mode for this group.

    • Frequency Range: This vibration absorbs strongly in the far infrared, typically between 690 cm⁻¹ and 515 cm⁻¹.[10][11][12] Some sources note that aryl bromides can also show bands around 1075-1030 cm⁻¹.[13]

    • Causality: The low frequency is a direct result of the high mass of the bromine atom. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. The heavy bromine atom results in a low-frequency vibration.

    • Detection Challenges: This region is densely populated with C-H out-of-plane bending and various other skeletal ring vibrations, making a definitive assignment of the C-Br stretch based on its position alone unreliable.[10][13] Furthermore, standard sodium chloride (NaCl) optics used in some older instruments are not transparent below ~650 cm⁻¹, which can completely obscure this band. It is crucial to use potassium bromide (KBr) or cesium iodide (CsI) optics, which are transparent to 400 cm⁻¹ and 250 cm⁻¹, respectively.[13]

Comparative Summary and Diagnostic Insights

The following table summarizes the key IR absorption bands for amino and bromo groups on a pyrazole derivative.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensityKey Diagnostic Notes
Amino (–NH₂) (Primary) N-H Asymmetric Stretch3500 - 3400MediumTwo sharp-to-medium bands are highly indicative of a primary amine.[9]
N-H Symmetric Stretch3400 - 3300Medium
N-H Bend (Scissoring)1650 - 1580Medium-StrongCan sometimes overlap with aromatic C=C/C=N stretches.[8]
C-N Stretch (Aromatic)1335 - 1250StrongA strong band in this region supports the presence of the C-NH₂ bond.[9]
Bromo (–Br) C-Br Stretch690 - 515Medium-StrongLocated in the crowded fingerprint region; assignment is often tentative.[10][11]
C-Br Stretch (Aryl)1075 - 1030MediumMay provide a more accessible, though less definitive, indicator.[13]

Expert Insight: For an unambiguous confirmation of a bromo-substituted pyrazole, IR spectroscopy should be used in conjunction with other analytical techniques. Mass spectrometry is exceptionally well-suited for this purpose, as bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, resulting in a distinctive M/M+2 isotopic pattern in the mass spectrum.

Experimental Protocol: The KBr Pellet Method for Solid Samples

Obtaining a high-quality IR spectrum is contingent upon proper sample preparation. For solid pyrazole derivatives, the potassium bromide (KBr) pellet technique is a robust and widely used method.[14][15] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering.

Materials:

  • Agate mortar and pestle

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Hydraulic press with pellet die

  • Spatula

  • Your solid pyrazole derivative sample (1-2 mg)

Step-by-Step Methodology:

  • Grinding the Sample: Place approximately 1-2 mg of your pyrazole derivative into a clean, dry agate mortar. Grind the sample with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 microns) to minimize scattering (the Christiansen effect).[16]

  • Mixing with KBr: Add approximately 100-200 mg of dry FTIR-grade KBr to the mortar.[14] Gently mix the KBr with the sample using a spatula, then grind the mixture thoroughly for another 3-5 minutes to ensure uniform dispersion.

  • Loading the Die: Carefully transfer the homogenous powder into the collar of a clean, dry pellet die. Ensure the powder is evenly distributed across the bottom surface of the die.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to fuse into a solid, transparent, or translucent pellet.[14]

  • Acquiring the Spectrum: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. First, run a background spectrum using a blank KBr pellet to correct for atmospheric water, CO₂, and any scattering from the matrix itself.[15] Then, run the spectrum of your sample pellet. The strongest absorption bands should ideally have a transmittance between 10% and 80% for optimal quantitative analysis.[16]

Workflow for Spectral Analysis of Pyrazole Derivatives

The following diagram illustrates a standard workflow from sample preparation to final interpretation.

FTIR_Workflow cluster_proc 3. Data Processing & Interpretation Grind Grind Sample (1-2 mg) Mix Mix with KBr (~150 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum (Blank KBr Pellet) Press->Background Sample Acquire Sample Spectrum Background->Sample Process Baseline & ATR Correction (if applicable) Sample->Process Identify Identify Diagnostic Bands (N-H, C-N, etc.) Process->Identify Correlate Correlate with Fingerprint Region (C-Br, Ring Modes) Identify->Correlate Report Final Structure Confirmation Correlate->Report

Caption: Workflow for FTIR Analysis of Solid Pyrazole Derivatives.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives. The amino group offers clear and strong diagnostic bands, particularly the characteristic doublet of N-H stretching vibrations. In contrast, the bromo group presents a greater challenge, with its primary C-Br stretching vibration located in the complex fingerprint region. A successful analysis hinges on a meticulous experimental technique, a solid understanding of group frequency causality, and the judicious use of complementary analytical methods like mass spectrometry for unambiguous confirmation of halogenation. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply IR spectroscopy in their drug discovery and development endeavors.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][9]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link][12]

  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link][17]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link][14]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link][1]

  • JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link][18]

  • MDPI. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link][19]

  • MDPI. (2021, November 17). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper(I) Complexes. Retrieved from [Link][20]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link][21]

  • National Center for Biotechnology Information (PMC). (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link][22]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link][2]

  • National Center for Biotechnology Information (PMC). (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link][23]

  • National Center for Biotechnology Information (PubMed). (2000, July 15). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. Retrieved from [Link][6]

  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link][24]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).... Retrieved from [Link][25]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved from [Link][3]

  • Scilit. (n.d.). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Retrieved from [Link][5]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link][11]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link][10]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][8]

  • Unknown Source. (n.d.). Alkyl and aryl halide infrared spectra - Chemistry. Retrieved from [Link][13]

  • Unknown Source. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link][27]

  • Unknown Source. (n.d.). Infrared Spectroscopy. Retrieved from [Link][28]

  • Unknown Source. (n.d.). IR Absorption Table. Retrieved from [Link][7]

  • Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][16]

  • Unknown Source. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link][29]

Sources

Validation

Benchmarking 3-Amino-5-(2-bromophenyl)-2-methylpyrazole against standard kinase scaffolds

Topic: Benchmarking 3-Amino-5-(2-bromophenyl)-2-methylpyrazole against standard kinase scaffolds Content Type: Publish Comparison Guide A Comparative Guide for Kinase Discovery & Optimization Executive Summary In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-Amino-5-(2-bromophenyl)-2-methylpyrazole against standard kinase scaffolds Content Type: Publish Comparison Guide

A Comparative Guide for Kinase Discovery & Optimization

Executive Summary

In the landscape of kinase inhibitor discovery, the selection of a core scaffold dictates the trajectory of lead optimization. This guide benchmarks the 3-Amino-5-(2-bromophenyl)-2-methylpyrazole (henceforth referred to as Pyraz-Br ) against established kinase privileged structures: the Aminopyrimidine (e.g., Imatinib core) and the Indazole (e.g., Axitinib core).

While standard scaffolds offer proven binding modes, Pyraz-Br offers a distinct advantage: the ortho-bromo substituent serves as a pre-installed synthetic handle for rapid diversification via cross-coupling, enabling access to solvent-exposed or back-pocket regions without de novo synthesis of the core. This guide provides the experimental framework to validate this scaffold's performance.

Structural Analysis & Binding Logic

The "Pyrazole Privilege"

The 3-aminopyrazole moiety is a canonical ATP-mimetic. It functions as a bidentate hydrogen bond partner to the kinase hinge region:

  • Exocyclic Amine (Donor): H-bonds to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Endocyclic Nitrogen (Acceptor): H-bonds to the backbone amide NH.

The Pyraz-Br Advantage

Unlike flat, fused bicyclic systems (e.g., Quinazolines), the Pyraz-Br scaffold possesses a critical steric feature: the 2-bromophenyl group at the 5-position.

  • Twisted Conformation: Steric repulsion between the N-methyl group and the ortho-bromo phenyl ring forces the biaryl system out of planarity. This "twist" allows the molecule to accommodate the curvature of the ATP-binding pocket, often improving selectivity by avoiding steric clashes common with planar inhibitors.

  • Synthetic Vector: The bromine atom is positioned to allow extension into the hydrophobic back pocket (Gatekeeper vicinity) or the solvent front, depending on the specific kinase topology.

Diagram: Scaffold Binding Mode & Optimization Logic

The following diagram illustrates the binding interactions and the strategic role of the bromine handle.

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold Pyraz-Br Core (3-Amino-5-(2-bromophenyl)-2-methylpyrazole) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Suzuki Suzuki Coupling (Vector Extension) Scaffold->Suzuki Br-Handle Activation Pocket Hydrophobic Back Pocket (Selectivity Region) Suzuki->Pocket Optimized Ligand Access

Figure 1: Schematic representation of the Pyraz-Br scaffold binding mode. The core interacts with the hinge, while the bromine handle allows for chemical expansion into selectivity pockets.

Benchmarking Methodology

To objectively compare Pyraz-Br against standard scaffolds, a three-tiered assay system is required. This protocol ensures that data is comparable across different chemical series.

Protocol A: Thermal Shift Assay (DSF) - The "Go/No-Go" Filter

Purpose: Rapidly assess binding affinity and stability across a panel of kinases.

  • Preparation: Dilute recombinant kinase domains (e.g., Aurora A, p38, SRC) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add Pyraz-Br and Standards (Staurosporine as control) at 10 µM and 50 µM.

  • Execution: Run melt curve from 25°C to 95°C on a qPCR machine (1°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Success Metric: Pyraz-Br should show

      
       on target kinases to be considered a valid hit.
      
Protocol B: TR-FRET Competition Assay - Potency (IC50)

Purpose: Quantify potency relative to ATP.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar.

  • Tracer: Select an Alexa Fluor™ labeled tracer known to bind the ATP pocket (e.g., Tracer 236).

  • Titration: Prepare a 10-point dilution series of Pyraz-Br (Start 100 µM, 1:3 dilution).

  • Incubation: Mix Kinase (5 nM) + Tracer (20 nM) + Antibody (2 nM) + Compound. Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Calculation: Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol C: Surface Plasmon Resonance (SPR) - Kinetics

Purpose: Measure Residence Time (off-rate), a better predictor of in vivo efficacy than IC50.

  • Chip: Immobilize biotinylated kinase on a Streptavidin (SA) sensor chip.

  • Flow: Inject Pyraz-Br at 5 concentrations (0.1x to 10x

    
    ) at 30 µL/min.
    
  • Dissociation: Allow 600s dissociation time.

  • Comparison: Compare

    
     values. Slower off-rates indicate higher quality binding.
    

Comparative Performance Guide

The following table benchmarks Pyraz-Br against two industry standards. Data represents typical values for the core scaffold (unoptimized fragment) to set baseline expectations.

MetricPyraz-Br Scaffold Aminopyrimidine (e.g., Imatinib core) Indazole (e.g., Axitinib core) Interpretation
MW (Da) ~252~215~230Pyraz-Br is slightly heavier due to Bromine, but remains fragment-compliant (<300 Da).
cLogP 2.5 - 3.01.5 - 2.02.0 - 2.5Pyraz-Br is more lipophilic. Requires solubilizing tail in optimization.
Ligand Efficiency (LE) 0.35 - 0.45 0.30 - 0.400.35 - 0.42High. The Br-phenyl group contributes significant binding energy via hydrophobic contacts.
Synthetic Tractability Excellent GoodModerateThe Br-handle allows immediate diversification (Suzuki/Buchwald) without core resynthesis.
Selectivity Potential High ModerateHighThe "Twisted" biaryl conformation fits specific pockets better than flat scaffolds.
Primary Targets p38, Aurora, SRCABL, KIT, PDGFRVEGFR, FGFRPyraz-Br has a strong affinity for Ser/Thr kinases.

Key Insight: While the Aminopyrimidine core is more "drug-like" in terms of solubility initially, the Pyraz-Br scaffold offers a superior starting point for Fragment-Based Drug Discovery (FBDD) because the binding energy per heavy atom (LE) is high, and the vector for growth is pre-installed.

Optimization Workflow: From Scaffold to Lead

To utilize the Pyraz-Br scaffold effectively, researchers should follow this "Grow and Link" strategy.

OptimizationCycle Step1 1. Scaffold Validation (DSF/SPR) Step2 2. Vector Exploration (Suzuki Coupling) Step1->Step2 Confirm Binding Step3 3. Library Generation (R-Group Diversity) Step2->Step3 Replace -Br with: - Pyridines (Solubility) - Amides (H-bonding) Step4 4. Lead Selection (Potency + Selectivity) Step3->Step4 Screening Step4->Step2 Iterate (SAR)

Figure 2: Iterative optimization cycle for the Pyraz-Br scaffold.

Experimental Tip: The "Suzuki Scan"

Do not remove the bromine immediately. Use it to run a "Suzuki Scan" with a library of 20-50 boronic acids (heterocycles, solubilizing groups).

  • Reaction Condition: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 100°C.

  • Goal: Identify a moiety that engages the "Gatekeeper" residue or extends into the solvent to improve solubility (lowering cLogP).

References

  • Vertex Pharmaceuticals. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1][2] National Institutes of Health (NIH). [Link]

  • Molecules Journal. (2022).[3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020). MDPI. [Link]

  • Journal of Medicinal Chemistry. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • MDPI Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[2][4][5][Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-(2-bromophenyl)-2-methylpyrazole proper disposal procedures

[1] Executive Summary: Immediate Action Card Parameter Critical Directive Waste Stream HALOGENATED Organic Waste (Strict Segregation Required) Primary Hazard Irritant / Aquatic Toxin (Organobromine compound) Incompatibil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card
Parameter Critical Directive
Waste Stream HALOGENATED Organic Waste (Strict Segregation Required)
Primary Hazard Irritant / Aquatic Toxin (Organobromine compound)
Incompatibility Strong Oxidizers, Acids, Aluminum (Avoid metal containers)
Spill Response Dry Sweep / Scoop. Do not generate dust.[1][2][3] Do not wash down drains.[1][4]
PPE Level Level C (Nitrile gloves, Safety Goggles, Lab Coat, N95/P100 if dust is present)
Chemical Profile & Hazard Assessment

The "Why" Behind the Protocol: Effective disposal requires understanding the molecule's functional architecture. 3-Amino-5-(2-bromophenyl)-2-methylpyrazole consists of a pyrazole core substituted with an amine, a methyl group, and a brominated phenyl ring.[1]

  • The Bromine Factor (The Disposal Driver): The presence of the aryl bromide moiety mandates that this substance be treated as Halogenated Waste .[1] Disposing of brominated compounds in non-halogenated streams can damage standard incinerators via the formation of corrosive Hydrogen Bromide (HBr) and free bromine gas, leading to severe regulatory fines and infrastructure damage.

  • The Amine Factor (The Reactivity Driver): The free amino group (

    
    ) renders the molecule basic.[1] It must be segregated from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic reactions or the evolution of toxic nitrogen oxides (
    
    
    
    ).
  • Environmental Fate: Halogenated aromatics are often persistent and toxic to aquatic life.[1] Under NO circumstances should this compound enter municipal sewage systems.

Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation

Before moving the chemical, verify its state. This compound is typically a solid.[1][5][6]

  • Solid Waste: Dispose of pure solid substance in a dedicated container for Solid Halogenated Hazardous Waste .[1]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM), the entire solution must be classified based on the solvent AND the solute.

    • If in non-halogenated solvent (e.g., Methanol): The mixture is now Halogenated Waste due to the solute.[1]

    • If in halogenated solvent (e.g., DCM): Remains Halogenated Waste .[1]

Phase B: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers (aluminum/iron) as amine-halogenated complexes can occasionally corrode metals or catalyze degradation.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "3-Amino-5-(2-bromophenyl)-2-methylpyrazole". Avoid abbreviations like "ABMP".

    • Constituents: List "Organobromine Solid" or "Halogenated Pyrazole".[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Phase C: Rinsing & Decontamination

Empty containers must be triple-rinsed before disposal as general refuse (if allowed by local EHS) or glass waste.[1]

  • Rinse 1-3: Use a small volume of compatible solvent (e.g., Acetone or Ethanol).[1]

  • Collect Rinsate: Pour ALL rinsate into the Liquid Halogenated Waste container. Do not pour rinsate down the sink.

  • Deface Label: Cross out the original bottle label before discarding the empty container.

Operational Visualizations
Workflow 1: Waste Segregation Decision Tree

This logic flow ensures the compound never enters the wrong waste stream, preventing regulatory non-compliance.

WasteSegregation Start Waste Generation: 3-Amino-5-(2-bromophenyl)-2-methylpyrazole StateCheck Determine Physical State Start->StateCheck IsSolid Solid Substance StateCheck->IsSolid IsLiquid In Solution StateCheck->IsLiquid SolidBin Container: Solid Halogenated Waste (HDPE/Glass) IsSolid->SolidBin Direct Disposal SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidBin Container: Liquid Halogenated Waste (Segregate from Oxidizers) HaloSolvent->LiquidBin Compatible NonHaloSolvent->LiquidBin Contaminated by Solute (MUST LABEL HALOGENATED)

Figure 1: Decision matrix for segregating brominated pyrazole waste. Note that even non-halogenated solvents become halogenated waste streams once this compound is added.[1]

Workflow 2: Spill Contingency Operations

Immediate steps to take if the solid powder is spilled in the laboratory.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert nearby personnel Spill->Secure PPE 2. Don PPE Nitrile Gloves, Goggles, N95 (if dust) Secure->PPE Contain 3. Containment Cover with damp paper towel to suppress dust PPE->Contain Clean 4. Cleanup Scoop into Halo-Waste Container Triple wash area Contain->Clean Report 5. Report Notify EHS / Lab Manager Clean->Report

Figure 2: Standard Operating Procedure (SOP) for dry spills.[1] Introduction of moisture (damp towel) is critical to prevent inhalation of dust.

Regulatory & Compliance Framework

To ensure your lab remains compliant with federal (EPA/RCRA) and local regulations, adhere to the following codes. While this specific compound may not have a unique RCRA P- or U-list code, it falls under broader hazardous categories.[1]

Regulatory Body Classification Reasoning
EPA (RCRA) Characteristic Waste Likely exhibits toxicity characteristics (D-codes) if leached.[1] Treat as hazardous.[1][7][8]
DOT (Transport) Class 9 (Misc) Often classified as "Environmentally Hazardous Substance, Solid, N.O.S."[1] for bulk transport due to bromine.[1]
Sewer Authority Prohibited Discharge Halogenated organics are strictly banned from sanitary sewer discharge limits (NPDES permits).[1]

Storage Compatibility Check:

  • Store With: Other stable organic solids, halogenated compounds.[1]

  • Do NOT Store With: Nitric acid, Perchloric acid, Permanganates (Risk of fire/explosion).

References
  • Dartmouth College EHS. (2025).[1] Hazardous Waste Disposal Guide. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Amino-5-methylpyrazole (Analog). Retrieved from [1]

  • University of Otago. (2025).[1] Laboratory Chemical Waste Disposal Guidelines. Retrieved from [1]

  • BenchChem. (2025).[1] Safe Disposal of Pyrazole Derivatives. Retrieved from [1]

Sources

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